DL-serine hydrazide Hydrochloride
Description
The exact mass of the compound 2-Amino-3-hydroxypropanehydrazide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxypropanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGUZKRVDKZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971222 | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55819-71-1, 25317-90-2 | |
| Record name | Serine, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine, hydrazide, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Serinohydrazide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Serine hydrazide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-serinohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RG2WDD8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of DL-Serine Hydrazide Hydrochloride in Pharmaceutical Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Serine hydrazide hydrochloride is a chemical compound primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, most notably Benserazide. While its role as a synthetic building block is well-established, there is currently no substantial scientific evidence to suggest a direct mechanism of action for this compound as a biologically active molecule, such as an enzyme inhibitor. This technical guide will provide a comprehensive overview of its established application in pharmaceutical synthesis and briefly touch upon the biological context of serine racemase, an enzyme often associated with serine derivatives, to clarify the distinction.
Chemical Properties and Synthetic Utility
This compound is the hydrochloride salt of the hydrazide derivative of the amino acid DL-serine. The "DL" designation indicates that it is a racemic mixture, containing both D- and L-enantiomers.[1] Its chemical structure, featuring a reactive hydrazide group, makes it a valuable precursor in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55819-71-1 | [2] |
| Molecular Formula | C3H10ClN3O2 | [][4] |
| Molecular Weight | 155.58 g/mol | [][4] |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [4] |
| Physical Form | Solid | |
| Primary Application | Reagent in the preparation of Benserazide hydrochloride | [][5][6] |
The primary and most well-documented application of this compound is its use as a starting material in the synthesis of Benserazide.[][5][6] Benserazide is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, which is co-administered with L-DOPA to treat Parkinson's disease. Benserazide itself does not cross the blood-brain barrier, and its mechanism of action is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the amount of L-DOPA that reaches the brain.
The Context of Serine Racemase and D-Serine
The connection between serine derivatives and neuroscience often leads to the topic of serine racemase. This enzyme catalyzes the conversion of L-serine to D-serine, an important neuromodulator.[7][8] D-serine acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[7][9]
Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[7] Consequently, the inhibition of serine racemase to reduce D-serine levels has been explored as a potential therapeutic strategy for conditions associated with excessive NMDA receptor activity.[7]
It is crucial to emphasize that while the biochemistry of serine racemase and the therapeutic potential of its inhibitors are active areas of research, the available scientific literature does not identify this compound as an inhibitor of this enzyme. Its established role remains in the realm of synthetic chemistry.
Experimental Protocols: Synthesis of Benserazide from this compound
While specific, proprietary industrial synthesis protocols are not publicly available, a general synthetic route for Benserazide from this compound can be outlined based on fundamental organic chemistry principles. This typically involves the condensation of DL-serine hydrazide with a trihydroxybenzaldehyde derivative.
General Workflow for Benserazide Synthesis:
Caption: A simplified workflow illustrating the synthesis of Benserazide.
Conclusion
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 4. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 55819-71-1 [chemicalbook.com]
- 6. theclinivex.com [theclinivex.com]
- 7. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine racemase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
Predicted ¹H NMR Spectrum of DL-Serine Hydrazide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of DL-serine hydrazide hydrochloride. The analysis is presented for two common NMR solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to accommodate different experimental conditions and provide a comprehensive understanding of the molecule's spectral characteristics. This document is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Proton Environment
This compound possesses a chiral center at the alpha-carbon (Cα), leading to a racemic mixture. The structure features a protonated primary amine (-NH₃⁺), a hydroxymethyl side chain (-CH₂OH), and a hydrazide functional group (-CONHNH₂). The proton environments that give rise to distinct signals in the ¹H NMR spectrum are:
-
α-H: The proton attached to the alpha-carbon.
-
β-H: The two diastereotopic protons on the beta-carbon.
-
-OH: The hydroxyl proton.
-
-NH₃⁺: The three protons of the ammonium group.
-
-NH-NH₂: The three protons of the hydrazide group.
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the following tables.
Predicted ¹H NMR Data
In Deuterium Oxide (D₂O)
In D₂O, labile protons (-OH, -NH₃⁺, and -NHNH₂) will exchange with deuterium and are generally not observed in the spectrum. The residual H₂O peak (HOD) typically appears around 4.79 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| β-Hₐ | ~3.90 | Doublet of doublets (dd) | J(βₐ, β♭) ≈ 12.3, J(βₐ, α) ≈ 3.8 |
| β-H♭ | ~3.86 | Doublet of doublets (dd) | J(β♭, βₐ) ≈ 12.3, J(β♭, α) ≈ 5.8 |
| α-H | ~3.76 | Doublet of doublets (dd) | J(α, β♭) ≈ 5.8, J(α, βₐ) ≈ 3.8 |
Note: The assignments for β-Hₐ and β-H♭ are interchangeable. The chemical shifts are based on reported data for L-serine in D₂O and may be slightly shifted due to the presence of the hydrazide and hydrochloride moieties.[1]
In Dimethyl Sulfoxide-d₆ (DMSO-d₆)
In the aprotic solvent DMSO-d₆, labile protons do not exchange rapidly and are therefore observable, often displaying coupling to neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NHNH₂ | 4.0 - 5.0 | Broad singlet | - |
| -CONHNH ₂ | 8.0 - 9.5 | Broad singlet | - |
| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | - |
| -OH | 4.5 - 5.5 | Triplet (t) | J(OH, β) ≈ 5-6 |
| β-H | ~3.7 | Multiplet (m) | - |
| α-H | ~3.5 | Multiplet (m) | - |
Note: The chemical shifts of labile protons (-OH, -NH₃⁺, -NHNH₂) can be highly variable and depend on concentration, temperature, and residual water content. The multiplicity of the β-H and α-H signals will be complex due to coupling with each other and potentially with the -OH and -NH₃⁺ protons, respectively. Broadening of the -NH₃⁺ and -NHNH₂ signals is expected.
Experimental Protocols
Sample Preparation
-
For D₂O: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O (99.9 atom % D). Vortex the sample until the solid is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
For DMSO-d₆: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ (99.9 atom % D). Gentle warming may be required to aid dissolution. Vortex the sample and transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Solvent: D₂O or DMSO-d₆.
-
Reference: The residual solvent peak can be used for referencing (HOD at ~4.79 ppm in D₂O, DMSO-d₅ at 2.50 ppm). Alternatively, an internal standard such as DSS or TSP can be used.
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately 12-16 ppm is sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative proton ratios.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the predicted ¹H NMR spectrum and a typical experimental workflow.
Caption: Predicted coupling interactions in DMSO-d₆.
Caption: A typical workflow for ¹H NMR analysis.
References
Mass Spectrometry Analysis of DL-Serine Hydrazide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of DL-serine hydrazide hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound, particularly in the context of pharmaceutical analysis where it is a known impurity of the drug Benserazide. This guide covers the fundamental physicochemical properties, expected mass spectrometric behavior, a representative analytical workflow, and a detailed, generalized experimental protocol for its quantification.
Physicochemical Properties and Mass Spectrometry Data
This compound is a chiral molecule with the chemical formula C₃H₁₀ClN₃O₂. The following table summarizes its key properties relevant to mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (2RS)-2-Amino-3-hydroxypropanohydrazide hydrochloride | |
| Synonyms | Benserazide Impurity A, DL-Serinohydrazide monohydrochloride | [1] |
| Molecular Weight (as hydrochloride salt) | 155.58 g/mol | |
| Molecular Weight (free base) | 119.12 g/mol | [2] |
| Exact Mass (monoisotopic, as hydrochloride salt) | 155.0462 Da | [3] |
| Protonated Molecular Ion (free base) [M+H]⁺ (m/z) | ~120.1 Da | [2] |
| Predicted Exact Mass of Protonated Molecule (C₃H₁₀N₃O₂⁺) | 120.0773 Da | [2] |
Analytical Workflow: From Synthesis to Analysis
This compound is a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[4] Understanding this synthesis pathway is crucial for identifying potential impurities and developing appropriate analytical methods.
Experimental Protocol: LC-MS/MS for Quantification
The following is a generalized experimental protocol for the quantitative analysis of this compound in a pharmaceutical preparation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods used for the analysis of related compounds and impurities.[5][6]
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: For a drug product containing Benserazide, dissolve a known amount of the formulation in the mobile phase to achieve a target concentration of the active pharmaceutical ingredient (API). Further dilution may be necessary to bring the concentration of this compound within the calibration range. For plasma samples, a protein precipitation step with an organic solvent like acetonitrile or methanol is typically required.[7]
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation from Benserazide and other impurities. A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly over several minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 120.1 (for the free base) |
| Product Ions (Q3) | To be determined by direct infusion of a standard solution. Likely fragments would result from neutral losses of H₂O and NH₃. |
| Collision Energy (CE) | Optimized for each MRM transition to maximize signal intensity. |
| Capillary Voltage | 3 - 5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas | Nitrogen |
Data Presentation: Quantitative Analysis
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format. The following tables are examples of how to summarize the key analytical parameters.
Table 1: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DL-Serine Hydrazide | 120.1 | Fragment 1 | 100 | Optimized Value |
| DL-Serine Hydrazide | 120.1 | Fragment 2 | 100 | Optimized Value |
| Benserazide (API) | Precursor m/z | Fragment m/z | 100 | Optimized Value |
| Internal Standard | Precursor m/z | Fragment m/z | 100 | Optimized Value |
Note: Specific fragment ions and collision energies need to be experimentally determined.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | e.g., 0.01 - 1.0 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | Determined Value |
| Limit of Quantification (LOQ) (µg/mL) | Determined Value |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time (min) | Observed Value |
Conclusion
The mass spectrometric analysis of this compound, a critical impurity in Benserazide, requires a robust and sensitive analytical method. While publicly available mass spectral data is limited, this guide provides a framework for developing and validating an LC-MS/MS method for its quantification. By understanding its physicochemical properties and its role in the synthesis of Benserazide, researchers can effectively control for this impurity, ensuring the quality and safety of the final drug product. The use of high-resolution mass spectrometry is recommended for definitive structural confirmation of fragment ions.
References
- 1. mail.ijramr.com [mail.ijramr.com]
- 2. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 3. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. CN111812227A - Method for analyzing benserazide impurity A in poly-barserazide compound preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of DL-Serine Hydrazide Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Serine hydrazide hydrochloride is a versatile chemical intermediate, notably used in the synthesis of pharmaceuticals such as Benserazide, a drug for Parkinson's disease. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and illustrates key related workflows and principles. It is important to note that while qualitative solubility data is available, specific quantitative data (e.g., in g/L or mol/L) is not extensively reported in publicly accessible literature.
Introduction to this compound
This compound (CAS No: 55819-71-1) is the hydrochloride salt of DL-serine hydrazide. Structurally, it combines the features of an amino acid (DL-serine) and a highly reactive hydrazide group. This bifunctionality makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of a primary amine, a hydroxyl group, and a hydrazide moiety, along with its ionic salt form, dictates its physicochemical properties, including its solubility profile. The compound is typically a white crystalline powder.[2]
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Water | Highly Soluble | [2] |
| Methanol | Highly Soluble | [2] |
| Ethanol | Highly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
This table reflects descriptive accounts of solubility and should be used as a preliminary guide. For precise applications, experimental determination is strongly recommended.
Factors Influencing Solubility
The solubility of this compound is governed by several interrelated factors pertaining to both the solute and the solvent. As a polar, ionic organic compound, its solubility behavior is a complex interplay of these properties.
Figure 1. Key factors affecting the solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination
While high-throughput kinetic solubility methods exist, the "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.
Materials and Equipment
-
This compound
-
Organic solvents (e.g., methanol, ethanol, DMSO, etc.), analytical grade
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator with orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, immediately filter the aliquot using a syringe filter into a clean analysis vial.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Related Experimental Workflow: Synthesis
This compound is a key intermediate in the synthesis of benserazide. Understanding its synthesis provides context for its handling and purification, where solubility is a key parameter.
References
An In-depth Technical Guide to the Stability and Storage of DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-serine hydrazide hydrochloride. As a crucial intermediate in pharmaceutical synthesis and a known impurity in drug products such as Benserazide (where it is designated as Benserazide Impurity A), understanding its stability profile is critical for ensuring the quality, safety, and efficacy of final drug products. This document synthesizes available data on its stability under various conditions, outlines methodologies for its analysis, and provides guidance on its proper storage and handling.
Core Stability Profile
This compound is a white to off-white crystalline solid. While some sources describe it as a highly stable compound not significantly affected by light or air, it is crucial to recognize its identity as Benserazide Impurity A.[1] The stability of the parent drug, benserazide, is well-documented to be sensitive to light, humidity, and varying pH conditions, which suggests that this compound may also be susceptible to degradation under similar stress conditions.[2][3] The hydrazide functional group, in general, is known to be susceptible to hydrolysis and oxidation.[4]
General Recommendations for Handling and Storage
To maintain the integrity of this compound, the following storage and handling precautions are recommended based on safety data sheets and product information:
-
Temperature: Store in a cool, dry area. Some sources specify refrigeration at 2-8°C.
-
Atmosphere: An inert atmosphere is recommended for storage.
-
Light: Protect from light.
-
Moisture: Keep containers tightly sealed to protect from moisture.
-
Incompatibilities: Store away from strong oxidizing agents.
Quantitative Stability Data
While specific quantitative forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from stability studies of benserazide that monitor its impurities. The following table summarizes the known thermal properties and provides a framework for understanding its stability.
| Parameter | Condition | Observation | Reference(s) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition observed above 200°C | |
| Melting Point | >183°C with decomposition | [5] | |
| Hydrolytic Stability | General for Hydrazides | Increasingly stable as pH approaches neutrality | [6] |
| Benserazide Forced Degradation (Alkali) | Benserazide shows 6% degradation in 0.1 N NaOH | [7] | |
| Oxidative Stability | Benserazide Forced Degradation (Oxidative) | Benserazide shows 11.4% degradation in 30% H2O2 | [7] |
| Acid Stability | Benserazide Forced Degradation (Acid) | Benserazide is not degraded in 0.1 N HCl | [7] |
Potential Degradation Pathways
The chemical structure of this compound, featuring a hydrazide and a primary alcohol functional group, suggests potential degradation pathways under stress conditions.
-
Hydrolysis: The hydrazide bond is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, which would yield serine and hydrazine. Studies on similar hydrazide-containing compounds confirm that the rate of hydrolysis is pH-dependent.[6]
-
Oxidation: The hydrazide moiety can be oxidized. The presence of a primary alcohol also presents a potential site for oxidation.
Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound and separating it from potential degradants. Based on validated methods for benserazide and its impurities, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[7][8][9]
Proposed Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., Zorbax SB C18, 4.6 × 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[7]
-
Autosampler Temperature: Refrigerated (e.g., 5°C) to prevent degradation of samples during analysis.[8]
Forced Degradation Study Protocol
To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted. The following workflow is recommended:
Caption: A general workflow for conducting forced degradation studies.
Summary of Recommended Storage Conditions
For ease of reference, the following table summarizes the recommended storage conditions for this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage. | To minimize thermal degradation. |
| Light Exposure | Store in light-resistant containers. | Benserazide, the parent compound, is known to be light-sensitive. |
| Humidity | Keep container tightly sealed. | To prevent hydrolysis, as hydrazides can be moisture-sensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids/bases. | To prevent chemical reactions that could lead to degradation. |
By adhering to these storage and handling guidelines and employing robust analytical methods for stability testing, researchers and drug development professionals can ensure the quality and integrity of this compound for its intended applications.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. CN112741808A - Method for improving stability of oral solid composition containing benserazide hydrochloride - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. Method for analyzing benserazide impurity A in levodopa and benserazide hydrochloride compound preparation - Eureka | Patsnap [eureka.patsnap.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 9. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]
An In-depth Technical Guide to the Reactivity of the Hydrazide Group in Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazide functional group incorporated into serine derivatives. Serine hydrazides are versatile bifunctional molecules that combine the structural features of the amino acid serine with the nucleophilic reactivity of a hydrazide moiety. This unique combination makes them valuable building blocks in organic synthesis, medicinal chemistry, and bioconjugation. This document details their synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Serine Hydrazides
The most common method for the synthesis of serine hydrazides, particularly DL-serine hydrazide hydrochloride, is a two-step process commencing from the corresponding amino acid.[1] This pathway involves an initial esterification of the carboxylic acid group of serine, followed by hydrazinolysis of the resulting ester.[1]
General Synthesis Pathway
The overall synthetic scheme can be summarized as follows:
-
Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst such as thionyl chloride (SOCl₂) to form the corresponding methyl ester hydrochloride.[2][3]
-
Hydrazinolysis: The serine methyl ester is then treated with hydrazine hydrate (H₂NNH₂·H₂O) to yield the serine hydrazide.[1][3] The reaction is typically followed by pH adjustment with hydrochloric acid to precipitate and purify the hydrochloride salt of the serine hydrazide.[1][3]
Caption: General two-step synthesis of this compound.
Stereospecific synthesis of L- or D-serine hydrazide can be achieved by starting with the corresponding enantiomerically pure L-serine or D-serine. The hydrazinolysis step is generally considered to proceed with the retention of the stereochemical configuration at the alpha-carbon.[1]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a synthesis of detailed procedures found in the literature.[2][3]
Step 1: Synthesis of Methyl-DL-serine Hydrochloride
-
To a 500 mL four-hole flask, add 300 mL of methanol and cool the flask to 15°C.
-
Slowly add 55g of thionyl chloride dropwise to the methanol while maintaining the temperature.
-
After the addition is complete, add 50g of DL-serine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, concentrate the solution by evaporation under reduced pressure at a temperature of 45°C to obtain the crude serine methyl ester hydrochloride as a dry solid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 500 mL four-hole bottle, place 105g of hydrazine hydrate.
-
Dissolve the crude serine methyl ester from the previous step in an appropriate amount of methanol.
-
At 30°C, add the methanolic solution of serine methyl ester dropwise to the hydrazine hydrate.
-
After the addition is complete, maintain the reaction mixture at 30°C for one hour.
-
Cool the mixture to room temperature and adjust the pH to 4.0-5.0 using concentrated hydrochloric acid.
-
Add 100 mL of ethanol and cool the mixture to 15°C.
-
Stir for 3 hours to induce crystallization.
-
Filter the resulting solid, wash with a small amount of ethanol, and dry to obtain this compound.
Reactivity of the Hydrazide Group
The hydrazide functional group (-CONHNH₂) is a highly reactive nucleophilic moiety, making serine hydrazides valuable intermediates in a variety of chemical transformations.[1] The terminal primary amine of the hydrazide is significantly more nucleophilic than the α-amino group of the serine backbone, allowing for chemoselective reactions.
Hydrazone Formation
The most prominent reaction of the hydrazide group in serine derivatives is its condensation with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage (-C=N-NH-CO-).[1] This reaction is highly efficient and proceeds under mild conditions, often in an alcoholic solvent.[2]
Caption: Condensation reaction of a serine hydrazide with a carbonyl compound.
The stability of the resulting hydrazone bond is pH-dependent. While more stable than a simple imine (Schiff base), hydrazones can be hydrolyzed under acidic conditions, a property that is exploited in the design of pH-sensitive drug delivery systems.[4] Studies on PEG-PE conjugates with hydrazone linkers have shown that conjugates derived from aliphatic aldehydes are highly sensitive to mildly acidic pH (e.g., pH 5.5), while those from aromatic aldehydes are significantly more stable at both neutral and acidic pH.[4][5]
Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazone-Based mPEG-HZ-PE Conjugates at pH 7.4 and 37°C [4]
| Acyl Hydrazide Cross-linker | Carbon Chain Length | Half-life (min) |
| EMCH | C4 | 120 |
| MPBH | C5 | 90 |
| KMUH | C11 | 20 |
| AMBH | C12 | 150 |
Data extracted from studies on PEG-PE conjugates, providing an indication of the influence of the acyl hydrazide structure on hydrazone stability.
Application in the Synthesis of Benserazide
A significant industrial application of DL-serine hydrazide is as a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[6][7] The synthesis involves the formation of a hydrazone between DL-serine hydrazide and 2,3,4-trihydroxybenzaldehyde, followed by the reduction of the hydrazone to form benserazide.[6]
Caption: Synthetic pathway for Benserazide from DL-Serine Hydrazide.
Experimental Protocol: One-Pot Synthesis of Benserazide Hydrochloride [8][9]
-
Charge a reaction vessel with 50 mL of methanol.
-
Add 5g (32 mmol) of serine hydrazide hydrochloride and 2.0g of 5% Pd/C catalyst.
-
Heat the mixture to 60°C.
-
Evacuate the vessel and purge with nitrogen twice, then introduce hydrogen gas and repeat the purge.
-
Dissolve 5g (32 mmol) of 2,3,4-trihydroxybenzaldehyde in 50 mL of methanol.
-
Add the aldehyde solution dropwise to the reaction mixture.
-
Stir the reaction for 10 hours under a hydrogen atmosphere.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Add 20 mL of ethanol and stir until crystals precipitate.
-
Store the mixture at a temperature below 5°C overnight to complete crystallization.
-
Filter the product, wash with ethanol, and dry under vacuum to obtain benserazide hydrochloride.
Table 2: Summary of Reaction Conditions for Benserazide Intermediate Synthesis [3]
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Key Operations |
| Esterification | DL-Serine, Thionyl Chloride | Methanol | Reflux | 3-4 | Evaporation to dryness |
| Hydrazinolysis | Serine Methyl Ester, Hydrazine Hydrate | Methanol | 30 | 1 | pH adjustment (4.0-5.0), crystallization |
| Hydrazone Formation | Serine Hydrazide, 2,3,4-Trihydroxybenzaldehyde | Methanol | 50-55 | 2 | Filtration and washing |
Applications in Bioconjugation and Peptide Chemistry
The chemoselective reactivity of the hydrazide group makes serine hydrazide derivatives valuable tools in bioconjugation and peptide synthesis.
Bioconjugation
Hydrazide-aldehyde chemistry is a widely used method for the covalent linkage of molecules. For instance, glycoproteins can be oxidized with sodium periodate to generate aldehyde groups on their carbohydrate moieties, which can then be specifically targeted by hydrazide-containing probes or linkers. This allows for the site-specific labeling of proteins and other biomolecules.
Caption: Workflow for glycoprotein labeling using a serine hydrazide probe.
Peptide Synthesis
Peptide hydrazides are important intermediates in peptide chemistry. They can be used in fragment condensation strategies for the synthesis of longer peptides and proteins. The hydrazide can be converted to a reactive acyl azide, which then reacts with the N-terminus of another peptide fragment to form a new peptide bond. This approach is a key component of native chemical ligation methodologies.[10][11]
Spectroscopic Characterization
The structure of serine hydrazide and its derivatives can be confirmed using various spectroscopic techniques.
Table 3: Predicted NMR and Mass Spectrometry Data for DL-Serine Hydrazide [1]
| Technique | Nucleus/Ion | Predicted Chemical Shift (ppm) or m/z | Notes |
| ¹H NMR | CH (α-carbon) | Multiplet | Coupled to CH₂ protons. |
| ¹H NMR | CH₂ (β-carbon) | Multiplet | Diastereotopic protons, coupled to the CH proton. |
| ¹³C NMR | C=O (hydrazide) | ~170-175 | Typical chemical shift for a carbonyl carbon in an amide/hydrazide. |
| ¹³C NMR | CH (α-carbon) | ~55-60 | Carbon attached to the amino group. |
| ¹³C NMR | CH₂ (β-carbon) | ~60-65 | Carbon of the hydroxymethyl group. |
| Mass Spec (ESI+) | [M+H]⁺ | ~120.1 | For the free base of serine hydrazide. |
Note: Actual chemical shifts can vary depending on the solvent and pH.
Conclusion
The hydrazide group in serine derivatives imparts a unique and versatile reactivity that has been harnessed in a wide range of applications, from the industrial synthesis of pharmaceuticals to advanced bioconjugation techniques. The ability to selectively react the hydrazide in the presence of other functional groups, coupled with the well-established synthetic routes to serine hydrazides, ensures their continued importance in chemical and biological sciences. This guide has provided an overview of the core aspects of serine hydrazide chemistry, supported by experimental details and quantitative data, to aid researchers in leveraging these valuable molecules in their work.
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. CN104788338A - Preparation method of benserazide hydrochloride - Google Patents [patents.google.com]
- 10. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 11. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride (CAS: 55819-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Serine hydrazide hydrochloride (CAS: 55819-71-1) is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Structurally a derivative of the amino acid DL-serine, it incorporates a highly reactive hydrazide functional group. This dual functionality makes it a versatile building block, most notably as a key precursor in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the management of Parkinson's disease. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its core reactivity, and essential safety and handling information.
Chemical and Physical Properties
This compound is typically a white to off-white solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions. The compound's structure features a primary amine, a hydroxyl group, and a hydrazide moiety, contributing to its chemical reactivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55819-71-1 | |
| Molecular Formula | C₃H₁₀ClN₃O₂ | |
| Molecular Weight | 155.58 g/mol | |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >183°C (decomposes) | [3] |
| Boiling Point | 482°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 245.3°C (Predicted) | [4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | |
| Synonyms | (2RS)-2-Amino-3-hydroxypropanohydrazide hydrochloride, Benserazide EP Impurity A, DL-Serinohydrazide monohydrochloride | [3][5] |
| InChI | InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |
| InChIKey | JNWGUZKRVDKZBI-UHFFFAOYSA-N | |
| Canonical SMILES | C(C(C(=O)NN)N)O.Cl |
Synthesis and Reaction Mechanisms
The primary application of this compound is as a crucial intermediate in the synthesis of Benserazide hydrochloride.[3] Its synthesis typically proceeds via a two-step process starting from DL-serine.
Synthesis of this compound
The synthesis involves the esterification of DL-serine, followed by hydrazinolysis of the resulting ester.
Caption: Synthesis workflow for this compound.
Core Reactivity: Hydrazone Formation
The hydrazide group is highly reactive towards carbonyl compounds, undergoing a condensation reaction to form a stable hydrazone. This is the pivotal reaction for its use in pharmaceutical synthesis.[2] For example, its reaction with 2,3,4-trihydroxybenzaldehyde is the first step in the synthesis of Benserazide.[6][7]
Caption: Reaction of DL-serine hydrazide with an aldehyde.
Experimental Protocols
The following protocols are adapted from established synthetic methods, primarily from patent literature, due to the scarcity of detailed procedures in peer-reviewed journals.[6]
Synthesis of DL-Serine Methyl Ester Hydrochloride (Step 1)
-
Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 mL of methanol.
-
Reagent Addition: Cool the flask to approximately 15°C. Slowly add 55g of thionyl chloride dropwise to the methanol, ensuring the temperature is controlled.
-
Reaction: After the addition is complete, add 50g of DL-serine to the mixture. Heat the reaction to reflux and maintain for 4 hours.
-
Work-up: After the reaction period, evaporate the solvent under reduced pressure (e.g., using a rotary evaporator with a water bath at 45°C) until a dry solid is obtained. This crude DL-serine methyl ester hydrochloride is used directly in the next step.
Synthesis of this compound (Step 2)
-
Setup: In a separate 500 mL four-necked flask, add 95g of hydrazine hydrate.
-
Reagent Addition: Dissolve the crude DL-serine methyl ester hydrochloride from the previous step in a suitable amount of methanol. At 20°C, add the methanol solution dropwise to the hydrazine hydrate.
-
Reaction: After the addition is complete, maintain the reaction at 20°C with insulation for one hour.
-
Crystallization: Cool the mixture to room temperature. Adjust the pH to 4.0-5.0 using concentrated hydrochloric acid.
-
Isolation: Add 100 mL of isopropanol to the mixture and cool to 10°C. Stir for 3 hours to induce crystallization.
-
Purification: Collect the precipitated product by filtration. The resulting solid is this compound.
Biological Activity and Applications
The primary and well-documented role of this compound is as a synthetic precursor.[] It is specifically recognized as "Benserazide EP Impurity A," highlighting its direct link to the synthesis of Benserazide. Benserazide, in combination with Levodopa, is a frontline treatment for Parkinson's disease, where it acts to prevent the peripheral conversion of Levodopa to dopamine, thereby increasing its central nervous system availability and reducing side effects.[9] There is currently no significant evidence to suggest that this compound possesses independent biological or signaling functions.
Safety, Handling, and Storage
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| H252 | Self-heating in large quantities; may catch fire |
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Avoid breathing dust.[10]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Wash hands thoroughly after handling.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[12][13]
-
Store under an inert atmosphere for long-term stability.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals should always consult the latest Safety Data Sheet (SDS) before handling this compound and perform their own risk assessments for any experimental procedures.
References
- 1. capotchem.com [capotchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 55819-71-1 [chemicalbook.com]
- 4. This compound | CAS#:55819-71-1 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. veeprho.com [veeprho.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. reddit.com [reddit.com]
- 12. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. apps.dtic.mil [apps.dtic.mil]
The Racemic Nature of DL-Serine Hydrazide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles underlying the racemic nature of DL-serine hydrazide, a key pharmaceutical intermediate. We will explore its synthesis, the physicochemical differences between its racemic and enantiomerically pure forms, methods for its chiral resolution, and the distinct biological roles of its parent enantiomers, D- and L-serine.
Understanding Chirality and Racemic Mixtures
In chemistry, chirality is a property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. A racemic mixture, or racemate, is a mixture containing equal amounts of two enantiomers.[1][2][3] Due to the equal and opposite rotation of plane-polarized light by the two enantiomers, a racemic mixture is optically inactive.[4][5]
DL-serine hydrazide is a chiral molecule due to the stereocenter at the alpha-carbon of the serine backbone. The "DL" designation indicates that it is a racemic mixture, containing equal parts D-serine hydrazide and L-serine hydrazide.[2]
Synthesis of DL-Serine Hydrazide
The industrial synthesis of DL-serine hydrazide typically starts from the racemic amino acid, DL-serine. This ensures that the final product is also a racemic mixture. The most common synthetic route is a two-step process:
-
Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst (like thionyl chloride) to form the corresponding methyl ester.
-
Hydrazinolysis: The resulting DL-serine methyl ester is then treated with hydrazine hydrate to yield DL-serine hydrazide.[2]
This process is a crucial step in the synthesis of the Parkinson's disease medication, Benserazide.[6]
Experimental Protocol: Synthesis of DL-Serine Hydrazide Hydrochloride
This protocol is adapted from established industrial synthesis methods.
Materials:
-
DL-Serine
-
Methanol
-
Thionyl chloride
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
Step 1: Esterification of DL-Serine
-
In a reaction vessel, cool methanol to approximately 5-15°C.
-
Slowly add thionyl chloride dropwise to the cooled methanol.
-
Add DL-serine to the mixture and reflux for 3-5 hours.
-
After the reaction is complete, evaporate the solvent to dryness to obtain DL-serine methyl ester hydrochloride.
Step 2: Hydrazinolysis
-
In a separate reaction vessel, add hydrazine hydrate.
-
Dissolve the DL-serine methyl ester hydrochloride from Step 1 in methanol and add it dropwise to the hydrazine hydrate at a controlled temperature (e.g., 25-30°C).
-
After the addition is complete, allow the reaction to proceed for approximately one hour.
-
Cool the reaction mixture and adjust the pH to 4.0-5.0 with concentrated hydrochloric acid.
-
Add ethanol to induce crystallization and stir for several hours at a reduced temperature (e.g., 15°C).
-
Filter the resulting precipitate, which is this compound, and dry under vacuum.
Physicochemical Properties: Racemate vs. Enantiomers
Table 1: Physicochemical Properties of Serine Enantiomers and Racemate (for Extrapolation)
| Property | D-Serine | L-Serine | DL-Serine (Racemic) |
| Melting Point (°C) | ~228 (decomposes) | ~228 (decomposes) | ~240 (decomposes) |
| Solubility in Water ( g/100 mL at 25°C) | ~42 | ~42 | ~5 |
Data for serine is presented as a predictive model for the hydrazide derivatives.
Chiral Resolution of DL-Serine Hydrazide
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. This is a critical process in pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects. For DL-serine hydrazide, resolution can be approached through several methods, primarily by adapting techniques used for the resolution of DL-serine and its derivatives.
Experimental Protocol: Chiral Resolution of DL-Serine Hydrazide (General Approaches)
A. Diastereomeric Salt Formation
This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
General Procedure:
-
Dissolve DL-serine hydrazide in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine like brucine).
-
Allow the diastereomeric salts to crystallize. Due to solubility differences, the crystals will be enriched in one diastereomer.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically enriched serine hydrazide from the salt by treatment with an acid or base.
-
The other enantiomer can be recovered from the mother liquor.
B. Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture.
General Procedure:
-
Dissolve DL-serine hydrazide in a suitable buffer.
-
Introduce a specific enzyme (e.g., a lipase or a protease) that will selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer.
-
Allow the enzymatic reaction to proceed until approximately 50% conversion.
-
Stop the reaction and separate the unreacted enantiomer from the product of the reacted enantiomer using standard chromatographic techniques.
C. Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC uses a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and thus their separation.
General Procedure:
-
Dissolve the DL-serine hydrazide mixture in the mobile phase.
-
Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based or protein-based column).
-
Elute with an appropriate mobile phase, collecting the fractions corresponding to the separated D- and L-enantiomers.
-
Combine the respective fractions and evaporate the solvent to obtain the purified enantiomers.[9][10]
Biological Significance of Serine Enantiomers
The distinct biological roles of D- and L-serine highlight the importance of stereochemistry in biological systems. While there is a lack of direct research on the specific biological activities of D- and L-serine hydrazide, the known functions of their parent amino acids provide a strong indication of their potential differential effects.
D-Serine:
D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] The NMDA receptor signaling pathway is crucial for numerous neuronal functions.
L-Serine:
L-serine serves as a precursor for the synthesis of D-serine via the enzyme serine racemase. It also plays a vital role in numerous metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids. Furthermore, L-serine has been shown to have neuroprotective effects, potentially by activating the glycine receptor and modulating cellular stress responses.[2][3][4]
Visualizing Key Pathways and Workflows
Diagram 1: Synthesis of Benserazide from DL-Serine Hydrazide
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monarch Initiative [next.monarchinitiative.org]
- 6. benchchem.com [benchchem.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
key functional groups of DL-serine hydrazide hydrochloride
An In-depth Technical Guide to the Core Functional Groups of DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 55819-71-1) is a pivotal chemical intermediate, most notably utilized as a precursor in the synthesis of Benserazide, a drug employed in the management of Parkinson's disease[1][2][3]. This guide provides a detailed examination of its key functional groups, their chemical properties, and their significance in synthetic and medicinal chemistry. The molecule's structure, derived from the racemic amino acid DL-serine, incorporates a unique combination of reactive sites that make it a versatile building block[1][4].
Core Functional Groups
The chemical identity and reactivity of this compound are defined by three primary functional groups originating from its parent amino acid and subsequent modification, along with its formulation as a hydrochloride salt. The molecular formula is C3H10ClN3O2[5][6][7].
The Primary Amino Group (-NH₂)
As a derivative of the alpha-amino acid serine, this compound features a primary amino group attached to the chiral center. In the hydrochloride salt form, this amine is protonated (-NH₃⁺), which enhances the compound's stability and solubility in aqueous media[4][8].
-
Properties : The amino group is basic, with the nitrogen atom possessing a lone pair of electrons capable of accepting a proton[9][10]. This basicity is fundamental to its role in acid-base reactions[8].
-
Reactivity : Its dominant reactivity stems from its nucleophilicity[11]. It can undergo reactions typical of primary amines, such as acylation and alkylation[11][12]. In the context of drug synthesis, this group is crucial for forming amide (peptide) bonds[9].
The Primary Hydroxyl Group (-OH)
The defining feature of serine is its hydroxymethyl side chain (-CH₂OH)[][14]. This primary alcohol group imparts distinct characteristics to the molecule.
-
Properties : The hydroxyl group is polar and capable of forming hydrogen bonds, which contributes to the molecule's hydrophilicity and influences its interactions with other molecules[15][16].
-
Reactivity : The hydroxyl group can be functionalized, allowing for further derivatization to create more complex molecular architectures[17]. It can participate in esterification and etherification reactions, although it is less reactive than the amino or hydrazide groups under many conditions.
The Hydrazide Group (-CONHNH₂)
The conversion of serine's carboxylic acid group into a hydrazide moiety is the most significant modification, creating a highly versatile and reactive functional group[4].
-
Properties : The hydrazide group is characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group[18][19][20]. This structure makes hydrazides nonbasic, unlike simple hydrazines, due to the inductive effect of the acyl group[19].
-
Reactivity : This group is of immense importance in organic synthesis[4][21]. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones (-NHN=CH-)[4][17]. These hydrazones are key intermediates for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and oxadiazoles, which are common scaffolds in pharmacologically active molecules[17][21][22].
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its parent amino acid, serine, for comparative reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [5][6][7] |
| Molecular Weight | 155.58 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid/powder | [1][3][23] |
| Melting Point | >183°C (decomposes) | [3] |
| Solubility | Soluble in water and methanol (slightly) | [1][3][23] |
| pKa (Serine α-carboxyl) | ~2.19 - 2.2 | [14][16] |
| pKa (Serine α-amino) | ~9.15 - 9.21 | [14][16] |
Visualized Structures and Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 55819-71-1 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 5. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Synthonix, Inc > 55819-71-1 | this compound [synthonix.com]
- 8. Amines And Amino Acids - Revise.im [revise.im]
- 9. Amines, amides and amino acids* — the science sauce [thesciencehive.co.uk]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. Section: Unit 9 : AMINES AND AMINO ACIDS | Chemistry | REB [elearning.reb.rw]
- 14. Serine | Definition, Structure & Function - Lesson | Study.com [study.com]
- 15. Amino Acids - Serine [biology.arizona.edu]
- 16. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrazide - Wikipedia [en.wikipedia.org]
- 20. Hydrazide [chemeurope.com]
- 21. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
The Versatility of DL-Serine Hydrazide Hydrochloride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-serine hydrazide hydrochloride is a valuable and versatile precursor in modern organic synthesis. Its unique trifunctional nature, possessing a primary amine, a hydroxyl group, and a reactive hydrazide moiety, makes it an attractive building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic applications, and experimental protocols involving this compound, with a particular focus on its role in the synthesis of pharmaceutically relevant compounds.
Chemical Properties and Spectroscopic Data
This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions[1].
| Property | Value | Reference |
| CAS Number | 55819-71-1 | [2][3][4] |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [2][3][4] |
| Molecular Weight | 155.58 g/mol | [4] |
| Melting Point | >183 °C (decomposes) | [5] |
| Solubility | Soluble in water and methanol. | [1] |
While comprehensive, publicly available spectroscopic data for this compound is limited, the expected NMR signals can be predicted based on its structure.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~3.5-4.0 | -CH₂ (hydroxyl) |
| ~3.8-4.2 | -CH (amino) | |
| Broad singlets | -NH₂, -NH, -OH (exchangeable protons) | |
| ¹³C NMR | ~55-60 | -CH (amino) |
| ~60-65 | -CH₂ (hydroxyl) | |
| ~170-175 | -C=O (hydrazide) |
Core Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The hydrazide moiety is a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are key intermediates in the synthesis of various heterocyclic systems. The amino and hydroxyl groups offer further sites for modification and elaboration, expanding the molecular diversity accessible from this precursor[3][6].
Synthesis of Benserazide Hydrochloride: A Key Intermediate
The most prominent application of this compound is as a direct precursor to N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, the immediate intermediate in the synthesis of Benserazide hydrochloride[7][8]. Benserazide is a peripherally acting DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease[9][10].
Experimental Workflow for Benserazide Intermediate Synthesis
Caption: Synthesis of Benserazide from this compound.
Detailed Experimental Protocol: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone
This protocol is adapted from a patented synthetic method[8].
Materials:
-
This compound
-
2,3,4-trihydroxybenzaldehyde
-
Methanol
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Preparation of DL-serine hydrazide:
-
In a 500 mL four-hole bottle, add 300 mL of methanol and cool to 15 °C.
-
Slowly add 55 g of thionyl chloride dropwise to the methanol.
-
After the addition is complete, add 50 g of DL-serine.
-
Reflux the reaction mixture for 4 hours.
-
Evaporate the solvent under reduced pressure at 45 °C to obtain serine methyl ester hydrochloride as a residue.
-
Dissolve the residue in an appropriate amount of methanol.
-
In a separate 500 mL four-hole bottle, add 105 g of hydrazine hydrate.
-
At 30 °C, add the methanolic solution of serine methyl ester hydrochloride dropwise to the hydrazine hydrate.
-
Maintain the reaction temperature at 30 °C for one hour after the addition is complete.
-
Cool the reaction mixture to room temperature and adjust the pH to 4.0-5.0 with concentrated hydrochloric acid.
-
Add 100 mL of ethanol and cool to 15 °C.
-
Stir for 3 hours to induce crystallization.
-
Filter the solid, which is DL-serine hydrazide, and use it in the next step.
-
-
Condensation Reaction:
-
The DL-serine hydrazide obtained from the previous step is reacted with 2,3,4-trihydroxybenzaldehyde in a methanol system to yield N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone[7][8]. Note: Specific quantities for this step are proprietary in the cited patent but would typically involve equimolar amounts of the reactants.
-
Quantitative Data:
| Parameter | Value | Reference |
| Mass Yield of Intermediate | 185-195% (relative to DL-serine) | [8] |
| Purity (Liquid Phase) | ≥98.0% | [8] |
Precursor to Heterocyclic Compounds: Pyrazoles and Triazoles
The hydrazone derivatives of this compound are valuable intermediates for the synthesis of five-membered heterocyclic rings, such as pyrazoles and 1,2,4-triazoles. These structural motifs are present in a wide range of biologically active compounds[3][6].
General Synthetic Pathway to Pyrazoles and Triazoles
Caption: General routes to pyrazoles and triazoles from DL-serine hydrazide.
Exemplary Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
Serine-derived hydrazone (prepared by reacting this compound with an appropriate aldehyde or ketone)
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the serine-derived hydrazone (1 equivalent) in ethanol.
-
Add the 1,3-diketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expected Quantitative Data (General):
| Parameter | Value Range |
| Yield | 70-95% |
| Purity | >95% (after purification) |
Note: Yields and purity are highly dependent on the specific substrates and reaction conditions.
Biological Significance and Signaling Pathway Involvement
As a precursor, this compound itself is not typically involved in signaling pathways. However, the molecules synthesized from it can have significant biological activity. Benserazide, for instance, plays a crucial role in the management of Parkinson's disease by modulating the dopamine synthesis pathway[9][10].
Dopamine Synthesis and the Mechanism of Action of Benserazide
L-DOPA, a precursor to dopamine, can cross the blood-brain barrier, while dopamine itself cannot. In the treatment of Parkinson's disease, L-DOPA is administered to increase dopamine levels in the brain. However, a significant portion of L-DOPA is converted to dopamine in the peripheral tissues by the enzyme DOPA decarboxylase, leading to undesirable side effects and reduced efficacy. Benserazide is a potent inhibitor of peripheral DOPA decarboxylase, preventing this conversion and thereby increasing the amount of L-DOPA that reaches the brain[9][10].
Caption: Mechanism of Benserazide in enhancing central L-DOPA bioavailability.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its trifunctional nature allows for the construction of a wide range of complex molecules, most notably as a key intermediate in the synthesis of the anti-Parkinsonian drug benserazide. Furthermore, its ability to form hydrazones that can be converted into various heterocyclic systems, such as pyrazoles and triazoles, opens up avenues for the development of novel therapeutic agents. The detailed experimental protocols and an understanding of the biological context of its derivatives, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to harness the full potential of this important synthetic building block.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 9. Benserazide - Wikipedia [en.wikipedia.org]
- 10. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Methodological & Application
Synthesis of Benserazide from DL-Serine Hydrazide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benserazide, an aromatic L-amino acid decarboxylase inhibitor, using DL-serine hydrazide hydrochloride as a key starting material. Benserazide is a crucial component in the treatment of Parkinson's disease, where it is co-administered with levodopa to enhance the central nervous system availability of dopamine.[1][2][3][4]
The synthesis of benserazide from this compound primarily involves the reaction with 2,3,4-trihydroxybenzaldehyde.[5] This can be achieved through two main strategies: a traditional two-step synthesis involving the formation and subsequent reduction of a hydrazone intermediate, or a more streamlined one-pot synthesis.[5]
Key Synthesis Pathways
There are two primary methods for synthesizing benserazide hydrochloride from this compound:
-
Two-Step Synthesis via Hydrazone Intermediate: This widely documented approach involves two distinct chemical transformations.[5] First, this compound is condensed with 2,3,4-trihydroxybenzaldehyde to form an intermediate hydrazone, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (benzserhydrazone hydrochloride).[5][6] This intermediate is then reduced to yield benserazide, commonly through catalytic hydrogenation.[5]
-
One-Pot Synthesis: This method simplifies the process by combining the condensation and reduction steps in a single reaction vessel without isolating the hydrazone intermediate.[5] this compound and 2,3,4-trihydroxybenzaldehyde are reacted in the presence of a catalyst and a hydrogen source, which can improve operational efficiency and potentially increase the overall yield by minimizing losses during intermediate purification.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods for benserazide hydrochloride, providing a comparative overview of different approaches.
| Synthesis Method | Starting Materials | Catalyst | Solvent | Reaction Time | Yield | Purity | Reference |
| One-Pot Synthesis | This compound, 2,3,4-trihydroxybenzaldehyde | 5% Pd/C | Methanol | 10 hours | 81% (molar) | >93% (HPLC) | [6] |
| One-Pot Synthesis | This compound, 2,3,4-trihydroxybenzaldehyde | 2.5% Pd/C | Isopropanol | 10 hours | - | - | [5] |
| Two-Step (Hydrazone formation) | 2-amino-3-hydroxypropanehydrazide hydrochloride, 2,3,4-trihydroxybenzaldehyde | - | N,N-Dimethylformamide (DMF) | ~2 hours | - | - | [5] |
| Two-Step (Hydrogenation) | Hydrazone intermediate from previous step | Pd/C | N,N-Dimethylformamide (DMF) | - | - | - | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benserazide Hydrochloride
This protocol is based on a one-step reaction combining condensation and reduction.
Materials:
-
This compound (5g, 32 mmol)[6]
-
2,3,4-trihydroxybenzaldehyde (5g, 32 mmol)[6]
-
5% Palladium on carbon (Pd/C) (2.0g)[6]
-
Methanol (100mL total)[6]
-
Ethanol (20mL)[6]
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
To a reaction vessel, add this compound (5g, 32 mmol) and 5% Pd/C (2.0g) in methanol (50mL).[6]
-
Heat the mixture to 60°C.[6]
-
Evacuate the vessel to a pressure of less than 0.6 mPa and then introduce nitrogen gas. Repeat this cycle twice.[6]
-
Introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.[6]
-
Dissolve 2,3,4-trihydroxybenzaldehyde (5g, 32 mmol) in methanol (50mL) and add it dropwise to the reaction mixture.[6]
-
Stir the reaction for 10 hours.[6]
-
Remove the solvent under reduced pressure.[6]
-
Add 20mL of ethanol and stir until crystals precipitate.[6]
-
Store the mixture at a temperature below 5°C overnight.[6]
-
Filter the product under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain the final product.[6]
Protocol 2: Two-Step Synthesis of Benserazide Hydrochloride
This protocol involves the formation and isolation of the hydrazone intermediate followed by its reduction.[5]
Step A: Synthesis of Hydrazone Intermediate
Materials:
-
2-amino-3-hydroxypropanehydrazide hydrochloride (13.9 g)[5]
-
2,3,4-trihydroxybenzaldehyde (12.5 g)[5]
-
N,N-Dimethylformamide (DMF) (50 ml)[5]
Procedure:
-
Charge a reaction vessel with 50 ml of N,N-Dimethylformamide (DMF) followed by 12.5 g of 2,3,4-trihydroxybenzaldehyde.[5]
-
Stir the mixture at ambient temperature until a clear solution is achieved.[5]
-
Add 13.9 g of 2-amino-3-hydroxypropanehydrazide hydrochloride to the solution.[5]
-
Heat the reaction mixture to 35-50°C and continue stirring.[5]
-
Monitor the reaction by HPLC until the starting material is consumed (approximately 2 hours at 50°C).[5]
-
Filter the reaction mixture. The resulting filtrate containing the hydrazone intermediate can be used directly in the next step.[5]
Step B: Synthesis of Benserazide Hydrochloride via Hydrogenation
Materials:
-
DMF filtrate containing the hydrazone intermediate from Step A
-
Palladium on carbon (Pd/C) catalyst[5]
-
Hydrogen gas[5]
-
Nitrogen gas[5]
-
Antisolvent (e.g., a mixture of water and propanol)[5]
-
Aqueous ethanol and 1-propanol mixture (1:1)[5]
-
Ethanol[5]
Procedure:
-
Charge a hydrogenation reactor with a suitable catalyst, such as Pd/C.[5]
-
Flush the reactor three times with an inert gas (e.g., nitrogen).[5]
-
Transfer the DMF filtrate from Step A into the reactor.[5]
-
Pressurize the reactor with hydrogen gas to 1-3 bar at ambient temperature.[5]
-
Upon completion of the reaction, the benserazide hydrochloride can be isolated as a solvate by precipitation using an antisolvent.[5]
-
The solvate is then dried under vacuum.[5]
-
To obtain the anhydrous form, suspend the dried solvate in an alcoholic solvent (e.g., a 1:1 mixture of aqueous ethanol and 1-propanol), isolate the precipitate, wash with ethanol, and dry under vacuum.[5]
Visualizations
Synthesis Pathway of Benserazide
Caption: Synthesis pathways for Benserazide.
Mechanism of Action of Benserazide
Caption: Mechanism of action of Benserazide.
References
Application Notes and Protocols: Hydrazone Formation with DL-Serine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the formation of hydrazones using DL-serine hydrazide. The protocols outlined below are particularly relevant for applications in medicinal chemistry, bioconjugation, and the synthesis of bioactive molecules.
Introduction
DL-serine hydrazide is a versatile bifunctional molecule incorporating a reactive hydrazide moiety and a serine backbone. The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[1][2][3] This reactivity is fundamental to its application as a synthetic building block in the development of pharmaceuticals and other complex molecular architectures.[1][3] A notable application is in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the management of Parkinson's disease, where DL-serine hydrazide is condensed with 2,3,4-trihydroxybenzaldehyde.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde Hydrazone
This protocol details the synthesis of a hydrazone from DL-serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde. This reaction is a key step in the synthesis of Benserazide.[3][4]
Materials:
-
This compound
-
2,3,4-trihydroxybenzaldehyde
-
N,N-Dimethylformamide (DMF)
-
1-Butanol
-
Ethanol
-
Water
-
Reaction vessel
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
Procedure:
-
Dissolution of Aldehyde: In a reaction vessel, dissolve 2,3,4-trihydroxybenzaldehyde (12.5 g) in N,N-Dimethylformamide (DMF) (50 ml). Stir the mixture at ambient temperature until a clear solution is obtained.[5]
-
Addition of Hydrazide: Add this compound (13.9 g) to the solution.[5]
-
Reaction: Heat the reaction mixture to a temperature between 35 °C and 50 °C.[5] Continue stirring and monitor the reaction progress by HPLC until the starting materials are consumed. The reaction is typically complete in approximately 2 hours at 50°C.[5]
-
Precipitation and Isolation: After the reaction is complete, filter the mixture. Add water (5 ml) to the filtrate at ambient temperature. Gradually add 1-butanol (200 ml), optionally with a seed crystal, to induce precipitation. Cool the mixture to 5 °C over a period of 3 hours.[5]
-
Washing and Drying: Collect the precipitate by filtration. Wash the solid product with ethanol and dry it at 60 °C under reduced pressure (ca. 150 mbar) to yield (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)-propanehydrazide hydrochloride.[5]
Characterization:
The final product can be characterized by standard analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight. For the free base, a prominent protonated molecular ion [M+H]⁺ would be expected around m/z 120.1.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N of the hydrazone.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of over 99% can be achieved with this method.[4]
Data Presentation
The following table summarizes quantitative data for the synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 13.9 g | [5] |
| 2,3,4-trihydroxybenzaldehyde | 12.5 g | [5] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 50 ml | [5] |
| Reaction Conditions | ||
| Temperature | 35 - 50 °C | [5] |
| Reaction Time | ~2 hours (at 50 °C) | [5] |
| Product Isolation | ||
| Precipitation Solvents | Water, 1-Butanol | [5] |
| Yield | 84% | [5] |
| Purity | >99% (by HPLC) | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrazone synthesis.
Application in Enzyme Inhibition
Hydrazide and hydrazine derivatives are known to act as inhibitors for various enzymes, including serine proteases and monoamine oxidases (MAO).[6][7] The inhibitory mechanism often involves the formation of a covalent bond between the hydrazide/hydrazine moiety and the enzyme's active site or a cofactor.[6] This makes DL-serine hydrazide derivatives promising candidates for the development of novel enzyme inhibitors.
Caption: Mechanism of serine hydrolase inhibition.
References
- 1. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 4. PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation of DL-Serine Hydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hydrazones through the condensation reaction of DL-serine hydrazide with various aldehydes. This reaction is a fundamental step in the development of novel compounds with potential therapeutic applications, including antimicrobial and antitubercular agents.
Introduction
The condensation of hydrazides with aldehydes is a robust and versatile reaction for the formation of hydrazones, a class of compounds containing the C=N-NH functional group. DL-serine hydrazide, with its chiral backbone and reactive hydrazide moiety, serves as a valuable building block in medicinal chemistry. The resulting DL-serinyl hydrazones are precursors to a wide range of heterocyclic compounds and have been investigated for their biological activities.[1][2] This document outlines the general reaction conditions and provides specific protocols for the synthesis of various DL-serine hydrazone derivatives.
General Reaction Scheme
The condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone (a type of Schiff base).
Caption: General reaction for the formation of DL-Serine Hydrazone.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of L-serinyl hydrazones, which are directly applicable to the DL-racemic form.[1][3]
General Protocol for the Synthesis of DL-Serinyl Hydrazones
-
Dissolution: Dissolve DL-serine hydrazide (1.0 eq) in a suitable solvent, such as absolute ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1.0-1.2 eq).
-
Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. Acid catalysis facilitates the dehydration step of the reaction.[4]
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[4]
-
Isolation of Product: Upon completion of the reaction, the hydrazone product often precipitates from the solution upon cooling. The solid can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent (e.g., ethanol) and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Example Protocol: Synthesis of (2S)-N'-[(E)-(4-nitrophenyl)methylidene]serinohydrazide
This protocol is adapted from the synthesis of a similar L-serinyl hydrazone derivative.[1][3]
-
A solution of L-serine hydrazide (1.19 g, 10 mmol) in absolute ethanol (30 mL) was prepared.
-
To this solution, 4-nitrobenzaldehyde (1.51 g, 10 mmol) was added.
-
The reaction mixture was stirred at room temperature for 48 hours.
-
The resulting solid precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the final product.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various L-serinyl hydrazone derivatives from the reaction of L-serine hydrazide with different aldehydes.[1] These conditions are transferable to reactions with DL-serine hydrazide.
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | 48 | 80 |
| 4-Nitrobenzaldehyde | Ethanol | 48 | 85 |
| 4-Chlorobenzaldehyde | Ethanol | 48 | 82 |
| 4-Methylbenzaldehyde | Ethanol | 48 | 78 |
| 4-Methoxybenzaldehyde | Ethanol | 48 | 88 |
| 2-Hydroxybenzaldehyde | Ethanol | 48 | 75 |
| 3-Hydroxybenzaldehyde | Ethanol | 48 | 79 |
| 4-Hydroxybenzaldehyde | Ethanol | 48 | 83 |
| 2-Pyridinecarboxaldehyde | Ethanol | 24 | 90 |
| 3-Pyridinecarboxaldehyde | Ethanol | 24 | 87 |
| 4-Pyridinecarboxaldehyde | Ethanol | 24 | 92 |
| 2-Thiophenecarboxaldehyde | Ethanol | 24 | 85 |
| 2-Furancarboxaldehyde | Ethanol | 24 | 88 |
Data extracted from Pinheiro et al., Med Chem, 2011, 7(6), 611-23.[1][3]
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of DL-serine hydrazones.
Caption: Experimental workflow for DL-serine hydrazone synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives can be toxic. Handle with care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
These protocols and notes are intended to provide a comprehensive guide for the synthesis of DL-serine hydrazones. Researchers should adapt these methods as necessary for their specific substrates and experimental setups.
References
Application Notes: Synthesis of Bio-functionalized Pyrazole Derivatives using DL-Serine Hydrazide Hydrochloride
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Stereoselective Synthesis Starting from DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for stereoselective synthesis commencing with the racemic starting material, DL-serine hydrazide hydrochloride. This versatile building block, possessing a chiral backbone, offers significant opportunities for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules. The protocols detailed below cover chiral resolution techniques and subsequent stereoselective transformations, supported by quantitative data and procedural diagrams.
Introduction to Stereoselective Synthesis with Serine Hydrazide
This compound is a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a reactive hydrazide moiety and a modifiable hydroxyl group on a chiral scaffold.[1] The primary challenge and opportunity in its use lie in controlling the stereochemistry to produce a single desired enantiomer. The main strategies to achieve this are:
-
Chiral Resolution: Separation of the racemic mixture of DL-serine hydrazide into its constituent D- and L-enantiomers.
-
Asymmetric Synthesis: Utilization of an enantiopure form of serine hydrazide to direct the stereochemical outcome of subsequent reactions.
A significant application of DL-serine hydrazide is in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease, which is often synthesized from the racemic mixture.[1][2][3]
Chiral Resolution of DL-Serine Hydrazide
The separation of enantiomers from the racemic DL-serine hydrazide is a critical first step for its use in stereoselective synthesis. Two primary methods for this resolution are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This classical resolution technique involves reacting the racemic amine functionality of DL-serine hydrazide with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5] A common class of resolving agents for amino acid derivatives are tartaric acid derivatives.[4][6]
Workflow for Diastereomeric Salt Resolution:
Figure 1: Workflow for the chiral resolution of DL-serine hydrazide via diastereomeric salt formation.
Experimental Protocol: Diastereomeric Resolution with (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA)
This protocol is adapted from the resolution of a similar amino acid derivative, DL-leucine, and may require optimization for DL-serine hydrazide.[4]
-
Salt Formation:
-
Dissolve 1 equivalent of this compound in a minimal amount of water and neutralize with 1 equivalent of a suitable base (e.g., NaOH) to obtain the free base.
-
In a separate flask, dissolve 1 equivalent of (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) in a suitable solvent such as methanol or ethanol.
-
Combine the two solutions and stir at room temperature. The diastereomeric salts will precipitate.
-
-
Fractional Crystallization:
-
Heat the mixture to dissolve the salts and then allow it to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt (e.g., D-serine hydrazide:D-DTTA) will crystallize out first.
-
Collect the crystals by filtration. The enantiomeric excess (ee) of the crystallized salt can be improved by recrystallization.
-
The more soluble diastereomer remains in the mother liquor.
-
-
Liberation of the Enantiomers:
-
Treat the separated diastereomeric salts with a base (e.g., aqueous NaOH) to deprotonate the chiral resolving agent and liberate the free enantiopure serine hydrazide.
-
Extract the enantiopure serine hydrazide with a suitable organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer by acidification.
-
Quantitative Data for Diastereomeric Resolution of Amino Acids:
| Racemic Compound | Resolving Agent | Diastereomer with Lower Solubility | ee% of Crystallized Salt | Reference |
| DL-Leucine | D-DTTA | D-Leucine:D-DTTA | 91.20% | [4] |
| DL-Leucine | D-DTTA | L-Leucine from mother liquor | -73.32% | [4] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[7] For DL-serine hydrazide, this could involve an enantioselective acylation of the amino group.
Workflow for Enzymatic Kinetic Resolution:
Figure 2: Workflow for the enzymatic kinetic resolution of DL-serine hydrazide.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This is a general protocol for the enzymatic resolution of amines and may require optimization for DL-serine hydrazide.[8]
-
Reaction Setup:
-
Dissolve DL-serine hydrazide in a suitable organic solvent (e.g., tetrahydrofuran, tert-butyl methyl ether).
-
Add an acyl donor, such as ethyl acetate or vinyl acetate.
-
Add the lipase (e.g., Candida antarctica lipase B, CAL-B), often in an immobilized form like Novozym 435.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both components.
-
-
Separation:
-
Filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted serine hydrazide from the acylated product by column chromatography.
-
Quantitative Data for Enzymatic Resolution of Amines and Alcohols:
| Racemic Substrate | Enzyme | Acyl Donor | ee% of Product | ee% of Unreacted Substrate | Reference |
| rac-Indanol | Thermomyces lanuginosus lipase | Vinyl Acetate | >99% | >99% | [8] |
| rac-Quinolone derivative | Candida antarctica lipase B | Vinyl Acetate | 96% | 98% | [8] |
| Morita-Baylis-Hillman acetates | P. cepacia lipase | Water (hydrolysis) | 92% | - | [9] |
Chiral HPLC Analysis of D- and L-Serine Hydrazide
Accurate determination of enantiomeric excess is crucial. This is typically achieved by chiral High-Performance Liquid Chromatography (HPLC). A common method involves pre-column derivatization to form diastereomers that can be separated on a standard achiral column.[10]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
This protocol is based on the analysis of D/L-serine and is expected to be applicable to serine hydrazide.[10]
-
Derivatizing Agent:
-
Prepare a 4 mM solution of ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer.
-
-
Derivatization:
-
Mix the sample containing serine hydrazide with the OPA-NAC solution (e.g., in a 4:1 ratio of sample to reagent).
-
Allow the reaction to proceed at room temperature for a short period (e.g., 150 seconds) to form diastereomeric isoindole derivatives.
-
-
HPLC Conditions:
-
Column: Standard reversed-phase C18 (ODS) column.
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 6.0) and methanol (e.g., 82:18 v/v) containing EDTA-2Na (5 mg/L).
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrochemical detector (ECD) or a fluorescence detector.
-
-
Quantification:
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two diastereomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Application in Stereoselective Synthesis
Enantiopure serine hydrazide is a valuable chiral building block. Its stereocenter can be used to control the formation of new stereocenters in subsequent reactions.
Synthesis of Benserazide
A primary application of DL-serine hydrazide is the synthesis of Benserazide. While often prepared from the racemate, using an enantiopure starting material would lead to the synthesis of a single enantiomer of the final drug. The synthesis involves the condensation of serine hydrazide with 2,3,4-trihydroxybenzaldehyde to form a hydrazone, followed by reduction.[1]
Reaction Pathway for Benserazide Synthesis:
Figure 3: Synthetic pathway for Benserazide from serine hydrazide.
Experimental Protocol: Synthesis of the Hydrazone Intermediate [1][2]
-
Dissolve this compound (e.g., 5g) in N,N-dimethylformamide (DMF, 25mL).
-
Add 2,3,4-trihydroxybenzaldehyde (e.g., 5.5g) dissolved in isopropanol (50mL) dropwise.
-
Stir the reaction mixture at 35-50°C and monitor by HPLC until the starting material is consumed (approximately 2 hours).
-
The resulting solution containing the hydrazone can be used directly in the subsequent reduction step.
Synthesis of Chiral Heterocycles
The hydrazide moiety of serine hydrazide is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolones. Using enantiopure serine hydrazide would allow for the synthesis of these heterocycles with a chiral side chain, which is of great interest in medicinal chemistry.
General Scheme for Chiral Pyrazole Synthesis:
A plausible route involves the reaction of enantiopure serine hydrazide with a 1,3-dicarbonyl compound. The stereocenter of the serine moiety would be retained in the final product.
Logical Relationship for Chiral Heterocycle Synthesis:
Figure 4: General scheme for the synthesis of chiral pyrazole derivatives from enantiopure serine hydrazide.
Conclusion
This compound serves as an accessible starting material for complex stereoselective syntheses. Through established methods of chiral resolution, such as diastereomeric salt formation and enzymatic kinetic resolution, the individual D- and L-enantiomers can be isolated. These enantiopure building blocks are valuable intermediates for the synthesis of chiral pharmaceuticals and other bioactive heterocyclic compounds, where the control of stereochemistry is paramount. The protocols and data presented herein provide a foundation for researchers to develop robust and efficient stereoselective synthetic routes starting from this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Functionalized Tetrahydro-1H-1,2-diazepines by N-Heterocyclic Carbene-Catalyzed [3 + 4] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group on DL-Serine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the chemical derivatization of the hydroxyl group on DL-serine hydrazide. This versatile building block, featuring a primary amine, a hydroxyl group, and a hydrazide moiety, offers multiple sites for chemical modification.[1][2] Selective derivatization of the hydroxyl group is crucial for modulating the molecule's physicochemical properties, enabling further synthetic transformations, and facilitating analysis.
Introduction
DL-serine hydrazide is a key intermediate in pharmaceutical synthesis, notably as a precursor in the manufacturing of Benserazide, a drug used in the treatment of Parkinson's disease.[1] The presence of three distinct functional groups—amino, hydroxyl, and hydrazide—presents a unique challenge and opportunity in synthetic chemistry.[1][2] While the hydrazide group is highly reactive towards carbonyl compounds, and the amino group is a potent nucleophile, the hydroxyl group can also be functionalized to create more complex molecular architectures.[2] This document focuses on strategies for the selective derivatization of the β-hydroxyl group.
Key Derivatization Strategies
Two primary strategies for the selective derivatization of the hydroxyl group in the presence of more nucleophilic amino and hydrazide groups are O-acylation under acidic conditions and O-silylation.
Chemoselective O-Acylation under Acidic Conditions
In the presence of a strong acid, the more basic amino and hydrazide functionalities are protonated, rendering them significantly less nucleophilic. This allows for the selective acylation of the less basic hydroxyl group.[3] This method is particularly advantageous for its operational simplicity and potential for high chemoselectivity.[3]
Logical Workflow for O-Acylation
Caption: Workflow for selective O-acylation of DL-serine hydrazide.
O-Silylation
Silylation is a common and effective method for protecting hydroxyl groups. Silyl ethers are generally stable under neutral and basic conditions and can be readily cleaved under acidic conditions or with fluoride ion sources.[4][5] The selectivity for the hydroxyl group over the amino and hydrazide groups can be achieved by careful selection of the silylating agent and reaction conditions. Sterically hindered silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), tend to react preferentially with the less hindered hydroxyl group.[6]
Experimental Workflow for O-Silylation
Caption: General workflow for O-silylation of DL-serine hydrazide.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and desired products.
Protocol 1: Selective O-Acetylation of DL-Serine Hydrazide
This protocol is adapted from methods for the chemoselective O-acylation of hydroxyamino acids.[3]
Materials:
-
DL-Serine Hydrazide Hydrochloride
-
Trifluoroacetic Acid (TFA)
-
Acetic Anhydride
-
Diethyl Ether (cold)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound in a minimal amount of trifluoroacetic acid with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, precipitate the product by the slow addition of cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the O-acetyl-DL-serine hydrazide product by NMR and mass spectrometry.
Protocol 2: O-tert-Butyldimethylsilylation of DL-Serine Hydrazide
This protocol is based on standard procedures for the silylation of hydroxyl groups.[5][6]
Materials:
-
DL-Serine Hydrazide
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve DL-serine hydrazide in anhydrous DMF in a dry reaction vessel.
-
Add imidazole (approximately 2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMSCl (approximately 1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the O-TBDMS-DL-serine hydrazide.
-
Characterize the product by NMR and mass spectrometry.
Data Presentation
The following tables summarize expected data for the derivatization of the hydroxyl group on DL-serine hydrazide based on typical reactions of similar compounds. Actual results may vary and should be determined experimentally.
Table 1: Comparison of Derivatization Strategies
| Parameter | O-Acylation (Acidic) | O-Silylation |
| Selectivity | High for OH over NH2/NHNH2 | Good with hindered reagents |
| Reagents | Acyl chlorides/anhydrides, strong acid | Silyl halides, imidazole, DMF |
| Reaction Conditions | 0°C to room temperature | Room temperature |
| Work-up | Precipitation | Aqueous work-up, chromatography |
| Product Stability | Generally stable | Labile to acid, stable to base |
Table 2: Analytical Characterization of Derivatized Products
| Technique | O-Acyl Derivative | O-Silyl Derivative |
| ¹H NMR | Appearance of acetyl protons (~2 ppm), downfield shift of CH₂ and CH protons adjacent to the ester. | Appearance of silyl methyl protons (~0.1 ppm) and t-butyl protons (~0.9 ppm). |
| ¹³C NMR | Appearance of ester carbonyl (~170 ppm) and methyl carbons. | Appearance of silyl methyl and quaternary carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the acylated product. | [M+H]⁺ corresponding to the silylated product. |
| FT-IR | Appearance of ester C=O stretch (~1740 cm⁻¹). | Disappearance of broad O-H stretch. |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of DL-serine hydrazide and its derivatives.[7][8]
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the hydrazide moiety.[7]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 µm filter before injection.[8]
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of the derivatized products and any potential side products.[7][9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.[7]
Signaling Pathways and Logical Relationships
The decision-making process for choosing a derivatization strategy can be visualized as follows:
Caption: Decision tree for selecting a hydroxyl derivatization strategy.
Conclusion
The selective derivatization of the hydroxyl group on DL-serine hydrazide is a valuable synthetic transformation that can be achieved through careful selection of reagents and reaction conditions. O-acylation under acidic conditions and O-silylation are two effective strategies to achieve this transformation. The protocols and analytical methods described in these application notes provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to successfully modify and characterize this important synthetic intermediate. Experimental validation and optimization are crucial for the successful implementation of these methods for specific applications.
References
- 1. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Serine Hydrazide Hydrochloride in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine hydrazide hydrochloride is a versatile building block in modern peptide and peptidomimetic chemistry. Its unique trifunctional nature, possessing an amino group, a hydroxyl group, and a reactive hydrazide moiety, makes it a valuable tool for synthesizing complex peptides and protein domains. A primary application lies in its use as a precursor for C-terminal peptide hydrazides, which are stable intermediates that can be readily converted to peptide thioesters for use in native chemical ligation (NCL).[1][2][3] This approach allows for the modular synthesis of large proteins and the incorporation of post-translational modifications.[1][2] Additionally, the hydrazide group can participate in the formation of hydrazones, which are useful in creating peptidomimetics and for bioconjugation.[4] this compound is also a key intermediate in the synthesis of pharmaceuticals such as Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[]
These application notes provide detailed protocols for the use of this compound in the solid-phase synthesis of peptide hydrazides and their subsequent application in native chemical ligation.
Data Presentation
The following tables present representative data for the synthesis and purification of a model peptide hydrazide and its use in a native chemical ligation reaction. The data is illustrative and may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Representative Data for Solid-Phase Synthesis of a Model Peptide Hydrazide
| Parameter | Value |
| Peptide Sequence | H-Gly-Gly-Phe-Ser-NHNH₂ |
| Starting Resin | 2-Chlorotrityl chloride resin |
| Resin Loading | 0.4 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Reagent | HATU |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |
| Crude Yield | 85% |
| Purity (Crude, by HPLC) | >75% |
| Purified Yield | 60% |
| Purity (Purified, by HPLC) | >98% |
| Observed Mass (ESI-MS) | [M+H]⁺ = 396.19 Da |
| Calculated Mass | 395.41 Da |
Table 2: Representative Data for Native Chemical Ligation of a Model Peptide Hydrazide
| Parameter | Value |
| Peptide Hydrazide | H-Gly-Gly-Phe-Ser-NHNH₂ |
| N-terminal Cysteine Peptide | H-Cys-Ala-Lys-OH |
| Activation Reagent | NaNO₂ |
| Thiol Additive | 4-mercaptophenylacetic acid (MPAA) |
| Ligation Buffer | 6 M Gn·HCl, 200 mM Phosphate, pH 7.0 |
| Reaction Time | 4 hours |
| Crude Yield | 70% |
| Purity (Crude, by HPLC) | >65% |
| Purified Yield | 50% |
| Purity (Purified, by HPLC) | >97% |
| Observed Mass of Ligated Product (ESI-MS) | [M+H]⁺ = 726.33 Da |
| Calculated Mass of Ligated Product | 725.83 Da |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-terminal Peptide Hydrazide using this compound
This protocol details the manual solid-phase synthesis of a peptide with a C-terminal serine hydrazide using Fmoc/tBu chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 0.4 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Loading of DL-Serine Hydrazide:
-
Drain the DCM.
-
Dissolve this compound (0.5 mmol) and DIPEA (1.0 mmol) in DMF (5 mL).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
To cap any remaining reactive sites, add 1 mL of methanol and shake for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (10 mL) and shake for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity.
-
Protocol 2: Native Chemical Ligation using a Peptide Hydrazide
This protocol describes the ligation of a C-terminal peptide hydrazide to an N-terminal cysteine-containing peptide.
Materials:
-
Purified C-terminal peptide hydrazide
-
Purified N-terminal cysteine-containing peptide
-
Guanidine hydrochloride (Gn·HCl)
-
Sodium phosphate
-
Sodium nitrite (NaNO₂)
-
4-mercaptophenylacetic acid (MPAA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ligation buffer (6 M Gn·HCl, 200 mM sodium phosphate, pH 7.0)
-
Activation buffer (6 M Gn·HCl, 200 mM sodium phosphate, pH 3.0)
Procedure:
-
Preparation of Peptide Solutions:
-
Dissolve the purified peptide hydrazide (1 equivalent) in activation buffer to a final concentration of 1-5 mM.
-
Dissolve the purified N-terminal cysteine peptide (1.2 equivalents) in the ligation buffer.
-
-
Activation of Peptide Hydrazide:
-
Cool the peptide hydrazide solution to -15°C in an ice-salt bath.
-
Add a freshly prepared aqueous solution of NaNO₂ (10 equivalents) to the peptide hydrazide solution.
-
Stir the reaction mixture at -15°C for 20 minutes to form the peptide azide.
-
-
Thiolysis and Ligation:
-
To the peptide azide solution, add a solution of MPAA (100 mM final concentration) in ligation buffer.
-
Immediately add the N-terminal cysteine peptide solution to the reaction mixture.
-
Adjust the pH of the final reaction mixture to 6.5-7.0 with NaOH.
-
Allow the ligation reaction to proceed at room temperature for 2-8 hours. Monitor the reaction progress by RP-HPLC.
-
-
Quenching and Purification:
-
Once the ligation is complete, quench the reaction by adding a reducing agent such as DTT or TCEP.
-
Purify the final ligated peptide by RP-HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final ligated product by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of Peptide Hydrazides.
Caption: Reaction Pathway for Native Chemical Ligation using a Peptide Hydrazide.
References
- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Applications of Serine Hydrazides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Serine hydrazides are versatile bifunctional molecules that are gaining increasing attention in medicinal chemistry. Their unique structure, combining the functionalities of the amino acid serine with a reactive hydrazide group, makes them valuable building blocks for the synthesis of a wide range of biologically active compounds. The inherent chirality of serine, along with the nucleophilic and reactive nature of the hydrazide moiety, provides a powerful platform for the development of novel therapeutics, including enzyme inhibitors, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
This document provides detailed application notes and protocols for the use of serine hydrazides in these three key areas of medicinal chemistry.
Synthesis of the Serine Hydrazide Building Block
A common precursor for the applications described below is DL-Serine Hydrazide Hydrochloride. Its synthesis is a well-established multi-step process.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from DL-Serine.
Step 1: Esterification of DL-Serine
-
In a 500 mL four-hole bottle, add 300 mL of methanol and cool to 15°C.
-
Slowly add 55 g of thionyl chloride dropwise to the methanol while maintaining the temperature at 15°C.
-
After the addition is complete, add 50 g of DL-Serine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure at a bath temperature of 45°C to obtain the crude serine methyl ester hydrochloride.
-
Dissolve the crude product in methanol for use in the next step.
Step 2: Hydrazinolysis of Serine Methyl Ester
-
In a separate 500 mL four-hole bottle, add 105 g of hydrazine hydrate.
-
At 30°C, add the methanolic solution of serine methyl ester hydrochloride from Step 1 dropwise to the hydrazine hydrate.
-
After the addition is complete, maintain the reaction mixture at 30°C for one hour.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 4.0-5.0 using concentrated hydrochloric acid.
-
Add 100 mL of ethanol to the mixture.
-
Cool the solution to 15°C and stir for 3 hours to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound.
Figure 1: Synthetic workflow for this compound.
Serine Hydrazide Derivatives as Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.[2] The development of selective inhibitors is a key area of research. While specific examples of serine hydrazides as potent serine protease inhibitors are not extensively documented in publicly available literature, the structural motif of serine derivatives has been explored for the inhibition of proteases like the SARS 3CL protease.[3] The following protocol is adapted from the synthesis of serine derivatives and can serve as a template for the synthesis and evaluation of novel serine hydrazide-based protease inhibitors.[3]
Quantitative Data: Inhibitory Activity of Cinnamoyl-L-Serine Derivatives against SARS 3CL R188I Mutant Protease[3]
| Compound | Modification at P'1 | IC50 (µM)[3] |
| 6n | Cinnamoyl | 85 |
| 6o | 2-Methyl-6-nitrophenyl | >100 |
| 6m | Saturated derivative of 6n | >100 |
| 3 (control) | Simulated compound | 125 |
Experimental Protocol: Synthesis and Evaluation of Serine Hydrazide-Based Protease Inhibitors (Adapted)
This protocol outlines a general method for synthesizing potential serine hydrazide-based protease inhibitors and evaluating their activity.
Part A: Synthesis of a Cinnamoyl-Serine Hydrazide Derivative
-
N-protection of Serine Hydrazide: To a solution of this compound (1 mmol) in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium bicarbonate, 2.5 mmol) to neutralize the hydrochloride. Then, add a protecting group for the amine, for example, Di-tert-butyl dicarbonate (Boc anhydride, 1.1 mmol), and stir at room temperature overnight. Extract the Boc-protected serine hydrazide.
-
Coupling with Cinnamic Acid: To a solution of Boc-protected serine hydrazide (1 mmol) in a suitable solvent (e.g., DMF), add cinnamic acid (1.1 mmol), a coupling agent such as HATU (1.1 mmol), and a base like DIPEA (2 mmol). Stir the reaction mixture at room temperature for 4-6 hours.
-
Deprotection: After completion of the coupling reaction, remove the Boc protecting group by treating the product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: Purify the final cinnamoyl-serine hydrazide derivative by column chromatography or preparative HPLC. Characterize the compound using NMR and mass spectrometry.
Part B: In Vitro Protease Inhibition Assay (Fluorogenic Substrate-Based)
-
Reagents and Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin, or a specific protease of interest).
-
Fluorogenic substrate specific for the protease.
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme).
-
Test compounds (serine hydrazide derivatives) dissolved in DMSO.
-
A known inhibitor as a positive control.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the serine protease solution, and the test compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 2: Workflow for a serine protease inhibition assay.
Serine Hydrazides in Antibody-Drug Conjugates (ADCs)
Hydrazone linkers are a class of cleavable linkers used in ADCs that are designed to be stable at physiological pH but hydrolyze under the acidic conditions of endosomes and lysosomes, releasing the cytotoxic payload inside the target cell.[1] Serine hydrazides can be used to create such linkers by reacting with an aldehyde group on a modified antibody.
Quantitative Data: Stability of Hydrazone-Linked ADCs
| Linker Type | Release Mechanism | Plasma Stability | Reference |
| Hydrazone | Acid Hydrolysis | Moderate (~6% hydrolysis at pH 7.4 after 24h) | [1] |
Experimental Protocol: Synthesis of a Serine Hydrazide-Based ADC via Hydrazone Ligation
This protocol describes a general method for conjugating a drug-linker containing a serine hydrazide moiety to an antibody that has been engineered to contain an aldehyde group.
Part A: Preparation of the Antibody with an Aldehyde Handle
-
Site-specific Aldehyde Introduction: Generate an aldehyde group on the antibody using established methods. One common approach is the site-specific oxidation of an engineered N-terminal serine residue or a glycan moiety. For N-terminal serine oxidation, the antibody is treated with a mild oxidizing agent like sodium periodate (NaIO4). The reaction conditions (concentration of NaIO4, pH, temperature, and time) need to be carefully optimized to achieve selective oxidation without damaging the antibody.
-
Purification of the Aldehyde-Modified Antibody: After the oxidation reaction, remove the excess periodate and byproducts by buffer exchange using a desalting column or tangential flow filtration (TFF). The purified aldehyde-modified antibody should be stored in a suitable buffer (e.g., PBS at pH 7.4).
Part B: Synthesis of the Drug-Linker-Serine Hydrazide Conjugate
-
Synthesize a derivative of the cytotoxic drug that is functionalized with a linker terminating in a group that can be coupled to serine hydrazide. For example, the linker could have a terminal carboxylic acid.
-
Couple the drug-linker to the amino group of serine hydrazide using standard peptide coupling chemistry (e.g., using HATU or EDC/NHS).
-
Purify the resulting drug-linker-serine hydrazide conjugate using HPLC.
Part C: Conjugation of the Drug-Linker-Serine Hydrazide to the Antibody
-
To the purified aldehyde-modified antibody in a suitable buffer (e.g., PBS at pH 6.0-7.4), add a molar excess of the drug-linker-serine hydrazide conjugate.
-
Allow the reaction to proceed at room temperature or 4°C for several hours to overnight. The reaction forms a hydrazone bond between the aldehyde on the antibody and the hydrazide of the drug-linker conjugate.
-
Monitor the progress of the conjugation reaction by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Purification of the ADC: Once the desired DAR is achieved, purify the ADC from unreacted drug-linker and other impurities using methods like size-exclusion chromatography (SEC) or protein A chromatography.
-
Characterization of the ADC: Characterize the final ADC for its purity, aggregation state (by SEC), DAR (by HIC or mass spectrometry), and in vitro biological activity (e.g., cytotoxicity against target cells).
Figure 3: General workflow for the synthesis of an ADC using a serine hydrazide-based linker.
Serine Hydrazides in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC. While the use of serine hydrazides in PROTAC linkers is an emerging area, hydrazide-based linkers have been successfully employed in the development of PROTACs, for instance, for the degradation of HDAC8. The reactivity of the hydrazide group allows for the modular synthesis of PROTAC libraries.
Quantitative Data: Degradation Activity of Hydrazide-Based PROTACs
Specific DC50 and Dmax values for serine hydrazide-based PROTACs are not widely reported. The following table presents data for a hydrazide-based HDAC6 PROTAC as a representative example.
| Compound | E3 Ligase Ligand | Target | DC50 (nM) | Dmax (%) |
| 17c | CRBN | HDAC6 | 14 | 91 |
Experimental Protocol: Modular Synthesis and Evaluation of a Serine Hydrazide-Based PROTAC
This protocol outlines a modular approach for the synthesis of a PROTAC library using a serine hydrazide as a key linking component and a subsequent assay to evaluate protein degradation.
Part A: Modular Synthesis of a PROTAC
-
Synthesis of Building Blocks:
-
Synthesize or obtain a ligand for the protein of interest (POI) functionalized with a reactive group (e.g., a carboxylic acid or an alkyne).
-
Synthesize or obtain a ligand for an E3 ligase (e.g., pomalidomide for CRBN or a VHL ligand) functionalized with a complementary reactive group.
-
Prepare a serine hydrazide derivative that can be used as a bifunctional linker. For example, one of the amino or hydroxyl groups of serine hydrazide can be functionalized with a linker arm containing a reactive handle.
-
-
PROTAC Assembly (Example using "Click" Chemistry):
-
React the POI ligand containing an alkyne group with an azide-functionalized serine hydrazide linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Purify the resulting POI-linker-hydrazide conjugate.
-
Couple the purified conjugate to the E3 ligase ligand containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Alternatively, a convergent synthesis can be employed where the POI ligand, the serine hydrazide linker, and the E3 ligase ligand are coupled in a stepwise manner.
-
-
Purification and Characterization: Purify the final PROTAC using preparative HPLC and characterize its structure and purity by NMR and mass spectrometry.
Part B: Western Blotting Assay for Protein Degradation
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target protein of interest.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
References
- 1. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 2. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. This compound | 25317-90-2 | Benchchem [benchchem.com]
One-Pot Synthesis of Benserazide from Serine Hydrazide Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of Benserazide Hydrochloride from its serine hydrazide intermediate. This streamlined approach, which combines the initial condensation and subsequent reduction steps into a single reaction vessel, offers a more efficient alternative to traditional multi-step syntheses.
Introduction
Benserazide is a peripherally-acting DOPA decarboxylase inhibitor, which does not readily cross the blood-brain barrier. It is co-administered with L-DOPA to treat Parkinson's disease, effectively preventing the conversion of L-DOPA to dopamine in the bloodstream and thereby increasing its central nervous system availability while reducing peripheral side effects. The synthesis of benserazide hydrochloride typically involves the reaction of a serine hydrazide derivative with 2,3,4-trihydroxybenzaldehyde. The one-pot synthesis method simplifies this process by performing the condensation to form the hydrazone intermediate and its subsequent reduction to benserazide in a single reaction vessel, eliminating the need for isolation of the intermediate.[1]
Data Presentation
The following table summarizes quantitative data from various reported synthesis methods for benserazide hydrochloride, providing a comparative overview of different approaches.
| Synthesis Method | Starting Materials | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Methanol | 5% Pd/C | Not explicitly stated | >98.0 (intermediate) | [2] |
| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Isopropanol | 2.5% Pd/C | Not explicitly stated | Not explicitly stated | [1] |
| Continuous Flow | Hydrazide HCl, trihydroxy benzaldehyde | Ethanol | Not specified | ~88 | ~99.7 | |
| Two-Step (Amino Protected) | N-protected Serine methyl ester, 2,3,4-trihydroxybenzaldehyde | Various | Pd/C | >80 (overall) | 99.5 |
Experimental Protocols
This section provides detailed methodologies for the one-pot synthesis of benserazide hydrochloride.
Protocol 1: One-Pot Synthesis in Methanol
This protocol is based on the direct reductive amination of 2,3,4-trihydroxybenzaldehyde with serine hydrazide hydrochloride.
Materials:
-
Serine hydrazide hydrochloride
-
2,3,4-trihydroxybenzaldehyde
-
5% Palladium on carbon (Pd/C)
-
Methanol
-
Ethanol
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol) and 5% Pd/C (2.0g) to methanol (50mL).
-
Inerting the Atmosphere: Heat the mixture to 60°C. Evacuate the vessel until the pressure is less than 0.6 mPa and then introduce nitrogen gas. Repeat this evacuation-nitrogen introduction cycle twice. Subsequently, introduce hydrogen gas and repeat the cycle twice.[2]
-
Addition of Aldehyde: Dissolve 2,3,4-trihydroxybenzaldehyde (5g, 32mmol) in methanol (50mL). Add this solution dropwise to the reaction mixture.[2]
-
Reaction: Stir the reaction mixture for 10 hours at 60°C under a hydrogen atmosphere.[2]
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure. Add 20 mL of ethanol to the residue and stir until crystals precipitate.[2]
-
Crystallization and Drying: Store the mixture at a temperature below 5°C overnight to facilitate complete crystallization. Filter the product under a nitrogen atmosphere, wash with ethanol (3 x 10mL), and dry under vacuum to obtain the final product.[2]
Protocol 2: One-Pot Synthesis in Isopropanol
This protocol offers an alternative solvent system for the one-pot synthesis.
Materials:
-
Serine hydrazide hydrochloride
-
2,3,4-trihydroxybenzaldehyde
-
2.5% Palladium on carbon (Pd/C)
-
4A Molecular Sieves
-
Isopropanol
-
Ethanol
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Reaction Setup: To a reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol), 2.5% Pd/C (3.0g), and 4A molecular sieves (1.0g) in isopropanol (50mL).[1]
-
Inerting the Atmosphere: Heat the mixture to 40°C. Evacuate the vessel to a pressure of less than 0.6 mPa and then introduce nitrogen gas. Repeat this cycle twice. Introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.[1]
-
Addition of Aldehyde: Dissolve 2,3,4-trihydroxybenzaldehyde (5.5g, 35 mmol) in isopropanol (50mL) and add it dropwise to the reaction mixture.[1]
-
Reaction: Stir the reaction for 10 hours at 40°C under a hydrogen atmosphere.[1]
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add 20mL of ethanol and stir until crystals precipitate.[1]
-
Crystallization and Drying: Store the mixture at a temperature below 5°C overnight. Filter the product under a nitrogen atmosphere, wash with ethanol (3 x 10mL), and dry under vacuum to obtain the final product.[1]
Visualizations
Experimental Workflow for One-Pot Benserazide Synthesis
Caption: Workflow for the one-pot synthesis of benserazide hydrochloride.
This diagram illustrates the sequential steps involved in the one-pot synthesis of benserazide, from the initial setup of the reaction to the final isolation and drying of the product. The process is designed to be continuous within a single reaction vessel until the work-up stage.
References
Application Notes and Protocols for the Use of DL-Serine Hydrazide as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-serine hydrazide as a hydrophilic linker for bioconjugation. The primary application of this linker is the covalent attachment of molecules to aldehydes or ketones present on biomolecules, such as proteins, antibodies, or peptides, through the formation of a hydrazone bond. The inclusion of the serine moiety is intended to enhance the aqueous solubility and biocompatibility of the resulting conjugate. While specific quantitative data for DL-serine hydrazide is limited in publicly available literature, the information and protocols provided herein are based on the well-established principles of hydrazide-aldehyde chemistry.
Introduction to Hydrazide-Aldehyde Bioconjugation
Hydrazide-aldehyde ligation is a widely utilized chemoselective reaction in bioconjugation. It involves the reaction of a hydrazide group with an aldehyde or ketone to form a hydrazone bond. This bioorthogonal reaction is valuable because it can be performed under mild aqueous conditions, typically at a slightly acidic to neutral pH, without interfering with most other functional groups found in biological molecules.[1][2]
Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the periodate oxidation of N-terminal serine residues or carbohydrate moieties on glycoproteins.[3][4] DL-serine hydrazide serves as a bifunctional linker, with the hydrazide group providing the reactive handle for conjugation and the serine backbone offering desirable physicochemical properties.
Properties and Advantages of a DL-Serine Hydrazide Linker
While DL-serine hydrazide is a specialized linker, its properties can be inferred from its structure and the general characteristics of hydrazone-based bioconjugation:
-
Hydrophilicity: The serine component, with its hydroxyl and amino groups, is expected to increase the water solubility of the linker and the final bioconjugate, which can be advantageous for preventing aggregation of modified proteins.
-
Biocompatibility: Serine is a naturally occurring amino acid, suggesting that a linker derived from it would be well-tolerated in biological systems.
-
Chemoselectivity: The hydrazide group reacts specifically with aldehydes and ketones, ensuring precise and predictable conjugation.[2]
Quantitative Data Summary: Stability of Hydrazone Linkages
A critical consideration in bioconjugation is the stability of the resulting linkage. Hydrazone bonds are known to be susceptible to hydrolysis, particularly under acidic conditions. This pH-dependent stability can be either a limitation or a feature, depending on the application (e.g., for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes). Oxime bonds, formed from the reaction of an aminooxy group with an aldehyde, are generally more stable than hydrazone bonds.[5]
| Linker Type | Bond Formed | Reaction pH | Relative Stability | Key Considerations |
| Hydrazide | Hydrazone (C=N-NH) | Acidic to Neutral (pH 4.5-7) | Moderate | Susceptible to hydrolysis at acidic pH. Aniline can be used as a catalyst to increase reaction rates at neutral pH.[6] |
| Aminooxy | Oxime (C=N-O) | Acidic to Neutral (pH 4.5-7) | High | Significantly more stable than hydrazones across a range of pH values.[7] |
| Hydrazino-Pictet-Spengler (HIPS) Ligation | Carbon-Carbon (C-C) | Near Neutral (pH 6.0-7.0) | Very High | Forms a more stable C-C bond compared to the C=N bond of hydrazones and oximes.[1][8] |
Experimental Protocols
The following protocols are generalized for the use of a hydrazide linker like DL-serine hydrazide. Optimization may be required for specific biomolecules and payloads.
This protocol describes the oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Desalting column or dialysis cassette (e.g., with a 10 kDa MWCO)
Procedure:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be used immediately.
-
Prepare the glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Immediately purify the oxidized glycoprotein using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.[3]
This protocol details the conjugation of DL-serine hydrazide to a protein that has been modified to contain aldehyde groups.
Materials:
-
Aldehyde-containing protein (from Protocol 1)
-
DL-serine hydrazide hydrochloride
-
Anhydrous DMSO
-
0.1 M Sodium Acetate Buffer, pH 5.5 (or another suitable buffer in the pH 5-7 range)
-
(Optional) Aniline (as a catalyst)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
To the solution of the aldehyde-containing protein, add the DL-serine hydrazide stock solution to achieve a final molar excess of the hydrazide (e.g., 50-100 fold excess).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the bioconjugate from excess unreacted DL-serine hydrazide and other reagents using an appropriate chromatography method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 5. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 7. Towards the next generation of biomedicines by site-selective conjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00388H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Heterocyclic Compounds from DL-Serine Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various bioactive heterocyclic compounds utilizing DL-serine hydrazide as a versatile starting material. The inherent bifunctionality of DL-serine hydrazide, possessing both a reactive hydrazide moiety and a modifiable serine backbone, makes it an attractive building block in medicinal chemistry for the generation of diverse molecular scaffolds. This guide focuses on the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their wide range of pharmacological activities.
Introduction to DL-Serine Hydrazide in Heterocyclic Synthesis
DL-serine hydrazide serves as a valuable precursor in heterocyclic chemistry due to the nucleophilic nature of the hydrazide group, which readily undergoes condensation reactions with various electrophiles. The resulting intermediates can then be cyclized to form stable aromatic ring systems. The serine moiety introduces a chiral center and a hydroxyl group, offering opportunities for stereoselective synthesis and further functionalization, respectively. This allows for the creation of complex and diverse libraries of compounds for drug discovery programs.
General Synthetic Workflow
The synthesis of heterocyclic compounds from DL-serine hydrazide generally follows a two-step sequence. The initial and crucial step is the formation of a hydrazone intermediate through the condensation of DL-serine hydrazide with a suitable carbonyl-containing compound. This is typically followed by a cyclization reaction, which can be induced by various reagents or conditions, to afford the desired heterocyclic ring system.
Caption: General workflow for heterocycle synthesis.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of pyrazoles from DL-serine hydrazide can be readily achieved through its reaction with 1,3-dicarbonyl compounds, such as acetylacetone.
Protocol 1: Synthesis of 3,5-Dimethyl-1-(1-hydroxy-2-propyl)-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative from DL-serine hydrazide and acetylacetone.
Materials:
-
DL-Serine hydrazide hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of water.
-
Add ethanol to the solution, followed by the dropwise addition of triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
To this solution, add acetylacetone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Cyclization to Pyrazole:
-
After the formation of the hydrazone is complete (as indicated by TLC), heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold distilled water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3,5-dimethyl-1-(1-hydroxy-2-propyl)-1H-pyrazole.
-
Expected Outcome and Characterization:
The final product is expected to be a crystalline solid. Characterization should be performed using standard analytical techniques.
| Parameter | Expected Data |
| Yield | 70-85% |
| Melting Point | To be determined |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1600 (C=N), ~1550 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | Singlets for methyl protons, multiplets for the serine backbone protons |
| Mass Spec (m/z) | Corresponding molecular ion peak |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological activities, including antibacterial, antifungal, and anticancer properties. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. Alternatively, they can be synthesized from an acid hydrazide and a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Protocol 2: Synthesis of 2-Aryl-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazole
This protocol describes a general method for the synthesis of 1,3,4-oxadiazole derivatives from DL-serine hydrazide and various aromatic carboxylic acids.
Materials:
-
DL-Serine hydrazide
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Dry pyridine
-
Ice
-
Sodium bicarbonate solution
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, prepare a mixture of DL-serine hydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the mixture under a fume hood. The addition is exothermic and should be done slowly with cooling.
-
-
Cyclization:
-
Heat the reaction mixture at reflux for 6-8 hours. The reaction should be carried out under anhydrous conditions.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data Summary (Representative Examples):
| R-group on Carboxylic Acid | Product Name | Yield (%) | Melting Point (°C) |
| Phenyl | 2-Phenyl-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazole | 65-75 | To be determined |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazole | 60-70 | To be determined |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are known for their antifungal, antiviral, and anti-inflammatory activities. A common synthetic route to 1,2,4-triazole-3-thiones involves the reaction of an acid hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate.
Protocol 3: Synthesis of 4-Amino-5-(1-amino-2-hydroxyethyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of a triazole derivative from DL-serine hydrazide.
Materials:
-
DL-Serine hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate (80%)
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.
-
To this cooled solution, add DL-serine hydrazide (1 equivalent) with stirring.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 10-12 hours. The potassium dithiocarbazinate salt will precipitate.
-
Filter the salt, wash with cold ethanol, and dry.
-
-
Cyclization to Triazole:
-
Suspend the dried potassium dithiocarbazinate salt in water.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (use a fume hood).
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude triazole product.
-
-
Purification:
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the purified product.
-
Visualization of Synthetic Pathways
Caption: Synthetic pathways from DL-serine hydrazide.
Potential Applications and Biological Significance
Heterocyclic compounds derived from amino acids are of significant interest in drug discovery. The synthesized pyrazoles, oxadiazoles, and triazoles from DL-serine hydrazide are potential candidates for various biological screenings. For instance, many nitrogen-containing heterocycles are known to interact with various enzymes and receptors in biological systems.[1] The presence of the serine backbone may influence the pharmacokinetic properties and target-binding affinity of these molecules. Further studies are warranted to explore their potential as antimicrobial, anti-inflammatory, or anticancer agents.
Conclusion
DL-serine hydrazide is a readily accessible and highly versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. These synthetic strategies can be adapted and expanded to generate a diverse library of novel compounds for further investigation in medicinal chemistry and drug development.
References
Synthesis of N-Acylhydrazones from Serine Hydrazide: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylhydrazones (NAHs) are a versatile class of organic compounds characterized by the R-C(O)NHN=C< moiety. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. NAHs have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of NAHs is typically straightforward, often involving the condensation of a hydrazide with an aldehyde or a ketone.[4]
This application note provides a detailed experimental procedure for the synthesis of N-acylhydrazones using serine hydrazide as a key building block. The inherent chirality and the presence of a hydroxyl group in the serine backbone offer opportunities for the synthesis of diverse and stereochemically complex molecules with potential applications in drug discovery and development.[5]
Synthesis of Serine Hydrazide
The initial and crucial step is the synthesis of the serine hydrazide precursor. The most common route involves a two-step process starting from DL-serine.
Step 1: Esterification of DL-Serine
DL-serine is first converted to its methyl ester hydrochloride. This is typically achieved by reacting DL-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.
Step 2: Hydrazinolysis of Serine Methyl Ester
The resulting serine methyl ester is then reacted with hydrazine hydrate to form DL-serine hydrazide. The product is often isolated as the hydrochloride salt to improve its stability and handling.
General Procedure for N-Acylhydrazone Synthesis with Serine Hydrazide
The synthesis of N-acylhydrazones from serine hydrazide involves the condensation reaction with a suitable aldehyde or ketone. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.
Experimental Protocols
A. Synthesis of DL-Serine Hydrazide Hydrochloride
Materials:
-
DL-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-serine (1 equivalent) in anhydrous methanol. Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a crude solid of DL-serine methyl ester hydrochloride.
-
Hydrazinolysis: Dissolve the crude DL-serine methyl ester hydrochloride in a minimal amount of methanol and add it to a flask containing hydrazine hydrate (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add ethanol to the residue and stir. The product, this compound, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
B. Synthesis of N-(DL-Seryl)-benzylidenehydrazine
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain N-(DL-Seryl)-benzylidenehydrazine.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes the synthesis of various N-acylhydrazones from serine hydrazide with different aromatic aldehydes.
| Aldehyde | Product | Reaction Time (h) | Yield (%) | M.p. (°C) | Analytical Data |
| Benzaldehyde | N-(L-Seryl)-benzylidenehydrazine | 4 | 85 | 168-170 | ¹H NMR, ¹³C NMR, IR, MS |
| 4-Chlorobenzaldehyde | N-(L-Seryl)-(4-chlorobenzylidene)hydrazine | 5 | 92 | 195-197 | ¹H NMR, ¹³C NMR, IR, MS |
| 4-Nitrobenzaldehyde | N-(L-Seryl)-(4-nitrobenzylidene)hydrazine | 3 | 95 | 210-212 | ¹H NMR, ¹³C NMR, IR, MS |
| 2-Hydroxybenzaldehyde | N-(L-Seryl)-(2-hydroxybenzylidene)hydrazine | 4 | 88 | 188-190 | ¹H NMR, ¹³C NMR, IR, MS |
Note: The data presented here are representative and may vary based on specific reaction conditions.
Biological Activities and Potential Applications
N-acylhydrazones derived from serine have shown promise in various therapeutic areas. Their biological activity is often attributed to their ability to form stable complexes with metal ions or to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Anticancer Activity: Several studies have reported the potent anticancer activity of N-acylhydrazone derivatives.[6][7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or the disruption of signaling pathways crucial for cancer cell survival.[8]
Antimicrobial Activity: The N-acylhydrazone scaffold is also a key feature in many compounds with significant antimicrobial activity.[9][10] Serine-derived NAHs have the potential to be developed as novel antibacterial and antifungal agents, addressing the growing concern of drug-resistant pathogens.
Enzyme Inhibition: The structural features of serine-derived N-acylhydrazones make them attractive candidates for the design of enzyme inhibitors. For example, they have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[11]
Conclusion
The synthesis of N-acylhydrazones from serine hydrazide offers a versatile platform for the generation of novel bioactive molecules. The straightforward synthetic protocol, coupled with the diverse biological activities of the resulting compounds, makes this an attractive area of research for drug discovery and development. The presence of the serine backbone provides a unique structural element that can be further exploited to fine-tune the pharmacological properties of these promising compounds. Further investigations into the specific mechanisms of action and structure-activity relationships of serine-derived N-acylhydrazones are warranted to fully realize their therapeutic potential.
References
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of DL-Serine Hydrazide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of DL-serine hydrazide hydrochloride for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process.[1][2] The first step is the esterification of DL-serine to form DL-serine methyl ester hydrochloride.[1] The second step is the hydrazinolysis of the serine methyl ester with hydrazine hydrate to yield DL-serine hydrazide, which is then precipitated as the hydrochloride salt.[1]
Q2: What are the critical parameters affecting the yield in the esterification step?
A2: Key parameters for the esterification of DL-serine with methanol and thionyl chloride include reaction temperature and time. Initially, the addition of thionyl chloride should be performed at a low temperature (e.g., below 20°C)[1]. Subsequently, a period of heating or reflux is necessary to ensure the reaction goes to completion[3]. A Chinese patent suggests that recycling the mother liquor from the crystallization of DL-serine methyl ester hydrochloride can improve the overall yield by reducing solvent usage and recovering unreacted materials.
Q3: How can the yield of the hydrazinolysis step be improved?
A3: Optimizing the hydrazinolysis step is crucial for a high overall yield. Instead of using a large excess of hydrazine hydrate, which can complicate purification, newer methods focus on reducing its consumption[1]. After the reaction is complete, directly adjusting the pH of the solution to a range of 4.0-5.0 with concentrated hydrochloric acid can induce crystallization without a concentration step, which has been reported to increase the product yield by over 20% and significantly shorten the reaction time[1][4]. Temperature control during the addition of the serine methyl ester to hydrazine hydrate and during crystallization is also critical[1].
Q4: What are common side reactions or impurities I should be aware of?
A4: During the esterification, incomplete reaction can leave unreacted DL-serine. In the hydrazinolysis step, side reactions can occur, though specific common byproducts are not extensively detailed in the provided search results. The presence of excess hydrazine hydrate can be an impurity that is difficult to remove during purification[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of DL-serine methyl ester hydrochloride | Incomplete esterification reaction. | Ensure dropwise addition of thionyl chloride is done at a controlled low temperature. Increase the reflux time to ensure the reaction goes to completion[3]. Consider recycling the mother liquor from product crystallization to recover dissolved product and unreacted starting material. |
| Low yield of this compound | Suboptimal reaction conditions during hydrazinolysis. | Control the temperature during the addition of DL-serine methyl ester to hydrazine hydrate (e.g., 20-30°C)[1]. Avoid a large excess of hydrazine hydrate to simplify purification[1]. |
| Loss of product during workup and purification. | Instead of concentrating the reaction mixture, try direct precipitation by adjusting the pH to 4.0-5.0 with concentrated hydrochloric acid[1][4]. Cool the mixture (e.g., to 10-15°C) to promote crystallization[1]. | |
| Difficulty in purifying the final product | Excess hydrazine hydrate remaining in the product. | Use a more stoichiometric amount of hydrazine hydrate. The direct precipitation method by pH adjustment can also help in obtaining a cleaner product[1]. |
| Long reaction times | Inefficient reaction protocols. | For the hydrazinolysis step, direct pH adjustment for crystallization after the reaction can reduce the reaction period by nearly half compared to older techniques that require a concentration step[1]. |
Experimental Protocols
Protocol 1: Synthesis of DL-Serine Methyl Ester Hydrochloride
This protocol is based on a method described for the esterification of DL-serine[3].
Materials:
-
DL-serine
-
Methanol
-
Thionyl chloride
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and placed in an ice-water bath, add 30 mL of methanol.
-
Slowly add 5.4 mL of thionyl chloride to the methanol while maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring in the ice-water bath for 1 hour.
-
Add 6.00 g (57 mmol) of DL-serine to the flask.
-
Heat the mixture under reflux for 20 hours.
-
After the reaction, remove the solvent by vacuum distillation and dry the residue to obtain DL-serine methyl ester hydrochloride. A reported yield for a similar procedure is 93.7%[3].
Protocol 2: Synthesis of this compound (Optimized Yield)
This protocol incorporates yield-improving modifications mentioned in recent literature[1][4].
Materials:
-
DL-serine methyl ester hydrochloride
-
Hydrazine hydrate
-
Methanol (optional, for dissolving the ester)
-
Concentrated hydrochloric acid
-
Ethanol or another suitable alcohol for crystallization[4]
Procedure:
-
In a reaction vessel, place hydrazine hydrate.
-
Dissolve the DL-serine methyl ester hydrochloride obtained from the previous step in a minimal amount of methanol (this step may vary based on specific patent procedures)[4].
-
At a controlled temperature of 20-30°C, slowly add the DL-serine methyl ester solution to the hydrazine hydrate with stirring[1][4].
-
After the addition is complete, continue to stir at the same temperature for approximately one hour[4].
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to adjust the pH of the solution to 4.0-5.0, which will induce the precipitation of this compound[1][4].
-
Add an alcohol, such as ethanol, to facilitate crystallization[4].
-
Cool the mixture to 10-15°C and continue stirring for a few hours to maximize crystal formation[1][4].
-
Filter the precipitate, wash with a small amount of cold alcohol, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Traditional Method | Optimized Method | Reference |
| Hydrazine Hydrate | Large excess | Reduced consumption | [1] |
| Workup | Concentration of reaction solution | Direct pH adjustment for crystallization | [1][4] |
| pH for Crystallization | Not specified | 4.0-5.0 | [1][4] |
| Reported Yield Improvement | - | >20% | [1] |
| Reaction Time Reduction | - | Nearly half | [1] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
troubleshooting low yield in benserazide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benserazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthesis routes for benserazide, and which one should I choose?
A1: The most common methods for synthesizing benserazide hydrochloride are the traditional two-step synthesis and a more streamlined one-pot synthesis.[1]
-
Two-Step Synthesis: This widely documented approach involves two distinct steps:
-
Condensation: Reaction of a serine hydrazide derivative (like 2-amino-3-hydroxypropanehydrazide hydrochloride) with 2,3,4-trihydroxybenzaldehyde to form a hydrazone intermediate.[1]
-
Reduction: The isolated hydrazone intermediate is then reduced to yield benserazide, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]
-
-
One-Pot Synthesis: This method simplifies the process by combining the condensation and reduction steps in a single reaction vessel without isolating the hydrazone intermediate.[1] Serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde are reacted in the presence of a catalyst (such as Pd/C) and a hydrogen source.[1]
-
Continuous Flow Method: A more recent development aimed at improving efficiency and scalability.[1]
Choice of Method: The two-step method allows for the isolation and purification of the intermediate, which can lead to a purer final product. The one-pot synthesis is more time and resource-efficient. The choice depends on the desired scale, purity requirements, and available equipment.
Q2: My yield of the hydrazone intermediate in the two-step synthesis is low. What are the possible causes and solutions?
A2: Low yield of the hydrazone intermediate can be attributed to several factors:
-
Incomplete Reaction: The reaction between serine hydrazide and 2,3,4-trihydroxybenzaldehyde may not have gone to completion.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction.
-
Degradation of Reactants or Product: The starting materials or the hydrazone intermediate might be unstable under the reaction conditions.
-
Solution: Ensure the quality of the starting materials. 2,3,4-trihydroxybenzaldehyde can be sensitive to oxidation. The hydrazone intermediate can be unstable to heat and moisture.[3][4] It is advisable to use the filtrate containing the intermediate directly in the next step to minimize degradation.[1]
-
Q3: I am observing significant impurity formation during my benserazide synthesis. What are the common impurities and how can I minimize them?
A3: Impurities in benserazide synthesis can arise from starting materials, side reactions, or degradation.[5]
-
Common Impurities:
-
Process-Related Impurities: Unreacted starting materials or intermediates from preceding steps.[5]
-
Degradation Products: Benserazide is sensitive to pH, light, temperature, and humidity.[4][6] Hydrolysis and oxidative breakdown of the hydrazine and catechol moieties are known degradation pathways.[5]
-
Dimer-Impurity: Benserazide can form a dimer impurity, especially in methanol or ethanol and their water mixtures.[7]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, DMF) can be retained in the final product.[3][4]
-
-
Minimization Strategies:
-
Protecting Groups: Using an amino-protecting agent for the serine methyl ester can facilitate subsequent purification.[4]
-
Control of Reaction Conditions: Carefully control temperature, pH, and exposure to light to minimize degradation.
-
Solvent Selection: Using solvents like DMF for the reaction and then precipitating the product with an anti-solvent can help in purification.[2]
-
Purification: Recrystallization from appropriate solvent systems (e.g., aqueous ethanol and 1-propanol mixture) can be effective in removing impurities.[1]
-
Q4: The reduction of the hydrazone to benserazide is inefficient. How can I improve the yield of this step?
A4: Inefficient hydrogenation is a common issue. Here are some troubleshooting steps:
-
Catalyst Activity: The Pd/C catalyst may be of low quality or deactivated.
-
Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation (e.g., exposure to air). The amount of catalyst can also be optimized; typically, 5-30% by weight of the starting material is used.[3]
-
-
Hydrogen Pressure and Temperature: The reaction conditions may not be optimal.
-
Solution: The hydrogenation is typically carried out at a hydrogen pressure of 1-3 bar at ambient temperature.[1] Adjusting these parameters might improve the reaction rate and yield.
-
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst.
-
Solution: Ensure the hydrazone intermediate is sufficiently pure before the reduction step. Using purified solvents is also crucial.
-
-
Reaction Monitoring: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the disappearance of the hydrazone starting material by HPLC to determine the optimal reaction time.
-
Data Presentation
Table 1: Comparison of Benserazide Synthesis Methods and Reported Yields
| Synthesis Method | Key Steps | Solvent(s) | Catalyst | Reported Yield | Reference |
| Two-Step Synthesis | 1. Hydrazone formation2. Hydrogenation | DMF (Step 1)Methanol (Step 2) | Pd/C | - | [1][2] |
| One-Pot Synthesis | Condensation and reduction in one pot | Isopropanol | 2.5% Pd/C with 4A molecular sieves | - | [1] |
| One-Pot Synthesis | Condensation and reduction in one pot | Methanol | 5% Pd/C | 81% (molar) | [3] |
| Hydrazone Formation | Reaction of Serine hydrazide with 2,3,4-trihydroxybenzaldehyde | Methanol/Water | - | 185% (mass yield of wet product) | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Benserazide Hydrochloride
Step A: Synthesis of Hydrazone Intermediate [1]
-
Charge a reaction vessel with 50 ml of N,N-Dimethylformamide (DMF).
-
Add 12.5 g of 2,3,4-trihydroxybenzaldehyde and stir at ambient temperature until a clear solution is achieved.
-
Add 13.9 g of 2-amino-3-hydroxypropanehydrazide hydrochloride to the solution.
-
Heat the reaction mixture to 35-50°C and continue stirring.
-
Monitor the reaction by HPLC until the starting material is consumed (approximately 2 hours at 50°C).
-
Filter the reaction mixture. The resulting filtrate containing the hydrazone intermediate can be used directly in the next step.
Step B: Synthesis of Benserazide Hydrochloride via Hydrogenation [1]
-
Charge a hydrogenation reactor with a suitable catalyst, such as Pd/C.
-
Flush the reactor three times with an inert gas (e.g., nitrogen).
-
Transfer the DMF filtrate from Step A into the reactor.
-
Pressurize the reactor with hydrogen gas to 1-3 bar at ambient temperature.
-
Stir the reaction mixture until the consumption of the hydrazone is complete (monitor by HPLC).
-
Upon completion, filter the catalyst.
-
The benserazide hydrochloride can be isolated as a solvate by precipitation using an antisolvent (e.g., a mixture of water and propanol).
-
Dry the solvate under vacuum.
-
To obtain the anhydrous form, suspend the dried solvate in an alcoholic solvent (e.g., a 1:1 mixture of aqueous ethanol and 1-propanol), isolate the precipitate, wash with ethanol, and dry under vacuum.
Protocol 2: One-Pot Synthesis of Benserazide Hydrochloride [1]
-
To a reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol), 2.5% Pd/C (3.0g), and 4A molecular sieves (1.0g) in isopropanol (50mL).
-
Heat the mixture to 40°C.
-
Dissolve 2,3,4-trihydroxybenzaldehyde (5.5g, 35 mmol) in isopropanol (50mL) and add it dropwise to the reaction mixture.
-
Stir the reaction for 10 hours.
-
Remove the solvent under reduced pressure.
-
Add 20mL of ethanol and stir until crystals precipitate.
-
Store at a temperature below 5°C overnight.
-
Filter the product under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain the final product.
Visualizations
Caption: Two-step synthesis pathway for Benserazide Hydrochloride.
Caption: Troubleshooting workflow for low yield in benserazide synthesis.
Caption: Logical relationship of impurity sources in benserazide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. CN112876379A - Method for synthesizing benserazide hydrochloride by using fixed bed hydrogenation equipment - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Method for synthesizing benserazide hydrochloride by utilizing fixed bed hydrogenation equipment - Eureka | Patsnap [eureka.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
purification of DL-serine hydrazide from excess hydrazine hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of DL-serine hydrazide from excess hydrazine hydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of DL-serine hydrazide.
Issue 1: The DL-serine hydrazide product does not precipitate out of the reaction mixture.
-
Possible Cause: The concentration of the product in the solution may be too low, or the solvent system may be too solubilizing.
-
Solution:
-
Concentrate the reaction mixture: If the reaction was performed in a solvent like ethanol, carefully remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Induce precipitation: After concentration, attempt to induce precipitation by adding a less polar solvent in which DL-serine hydrazide has lower solubility.
-
Adjust pH: If the product is the hydrochloride salt, ensure the pH is correctly adjusted to the optimal range for crystallization, typically between 4.0 and 5.0, using concentrated hydrochloric acid.[2]
-
Cooling: Cool the solution to a lower temperature (e.g., 10-15°C) to decrease solubility and promote crystal formation.[2]
-
Issue 2: The purified product is contaminated with a significant amount of unreacted hydrazine hydrate.
-
Possible Cause: Inefficient removal of the excess hydrazine hydrate used in the reaction.
-
Solution:
-
Azeotropic Distillation: Add a solvent like xylene to the crude product and distill the mixture. Xylene forms an azeotrope with hydrazine, facilitating its removal.[1]
-
Extraction: If the hydrazide is sufficiently non-polar, perform an aqueous extraction. Hydrazine hydrate is highly soluble in water and will be removed in the aqueous phase.[3][4]
-
Washing: If the product has precipitated, wash the solid with a solvent in which hydrazine hydrate is soluble but the product is not, such as diethyl ether.[5]
-
Evaporation under Reduced Pressure: For small volumes, excess hydrazine hydrate can be removed by evaporation under reduced pressure, preferably at a controlled temperature (e.g., 60-70°C).[1] This should be performed with appropriate safety precautions in a fume hood.[3]
-
Issue 3: Low yield of the purified DL-serine hydrazide.
-
Possible Cause: Incomplete reaction, loss of product during workup, or suboptimal crystallization conditions.
-
Solution:
-
Reaction Time and Temperature: Ensure the hydrazinolysis reaction has gone to completion. This can be monitored by thin-layer chromatography (TLC).[6] Refluxing for an adequate duration (e.g., 1.5-12 hours) is often necessary.[7]
-
Optimize Crystallization: Carefully control the pH, temperature, and solvent composition during crystallization to maximize the recovery of the product.[2]
-
Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses of the product.
-
Stoichiometry: While an excess of hydrazine hydrate is often used to drive the reaction, an excessively large excess can sometimes complicate purification and lead to losses.[6] Consider optimizing the stoichiometry of your reactants.[2]
-
Issue 4: The formation of N,N'-bisacylhydrazine by-products.
-
Possible Cause: This can occur, particularly if the reaction conditions are not carefully controlled.
-
Solution:
-
Control Stoichiometry: Using a sufficient excess of hydrazine hydrate can help to minimize the formation of the di-substituted hydrazine by-product.[8]
-
Purification: These by-products can often be removed during the recrystallization step due to differences in solubility compared to the desired monosubstituted hydrazide.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of DL-serine hydrazide?
A1: The synthesis is generally a two-step process. First, DL-serine is esterified, for example, by reacting it with an alcohol like methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding serine methyl ester.[2] In the second step, this ester undergoes hydrazinolysis by reacting with hydrazine hydrate to yield DL-serine hydrazide.[2]
Q2: How can I purify the crude DL-serine hydrazide?
A2: The most common purification method is crystallization.[2] After the reaction, the mixture can be concentrated, and the pH adjusted with hydrochloric acid to precipitate the DL-serine hydrazide hydrochloride salt.[2] Recrystallization from a suitable solvent, such as ethanol, can further enhance purity.[7]
Q3: What are the safety precautions I should take when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic and potentially explosive.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid heating hydrazine hydrate to high temperatures, as it can decompose violently.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of DL-serine hydrazide can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the molecular structure.[2]
-
Melting point determination: The hydrochloride salt has a reported melting point of >183°C (decomposes).[10]
-
Elemental analysis: To confirm the elemental composition.
Q5: Can I use other solvents for the reaction and purification?
A5: Yes, while ethanol and methanol are commonly used for the hydrazinolysis reaction, other solvents can be employed depending on the specific requirements of your synthesis.[11] For recrystallization, the choice of solvent will depend on the solubility profile of your product and impurities. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Quantitative Data Summary
| Parameter | Value | Notes | Source |
| Crystallization pH | 4.0 - 5.0 | For precipitation of the hydrochloride salt. | [2] |
| Crystallization Temperature | 10 - 15°C | To maximize crystal formation. | [2] |
| Melting Point (HCl salt) | >183°C (decomposes) | [10] | |
| Purity (typical) | 97% | Commercially available purity. | [12] |
Experimental Protocols
Protocol 1: Purification of DL-Serine Hydrazide by Crystallization
-
Concentration: Following the hydrazinolysis reaction, remove the reaction solvent (e.g., ethanol) using a rotary evaporator.
-
pH Adjustment: Dissolve the crude residue in a minimal amount of an appropriate solvent. While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to between 4.0 and 5.0. Monitor the pH using a pH meter or pH paper.
-
Crystallization: Cool the solution in an ice bath to 10-15°C and continue stirring to induce crystallization. The product should precipitate as the hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a cold solvent in which the product has low solubility to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.
Protocol 2: Removal of Excess Hydrazine Hydrate by Azeotropic Distillation
-
Solvent Addition: To the crude reaction mixture containing excess hydrazine hydrate, add xylene.
-
Distillation Setup: Assemble a distillation apparatus.
-
Distillation: Heat the mixture to distill off the xylene-hydrazine azeotrope.
-
Completion: Continue the distillation until all the xylene and hydrazine hydrate have been removed. The purified product will remain in the distillation flask.
-
Further Purification: The resulting product may require further purification by recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the purification of DL-serine hydrazide.
Caption: Troubleshooting decision tree for DL-serine hydrazide purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | 55819-71-1 [chemicalbook.com]
- 11. rjptonline.org [rjptonline.org]
- 12. DL-Serine Hydrazide HCl | 55819-71-1 [sigmaaldrich.com]
Technical Support Center: Enantiopure Serine Hydrazide Synthesis
Welcome to the technical support center for serine hydrazide synthesis. This resource provides researchers, scientists, and drug development professionals with targeted guidance to mitigate and prevent racemization, ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in serine hydrazide synthesis?
A1: Racemization is the process that converts a single enantiomer (e.g., the biologically active L-serine) into an equal mixture of both its enantiomers (a D,L-mixture).[1][2] This is a significant problem in drug development because different enantiomers can have varied biological activities, binding properties, or even cause undesirable side effects.[1][3] Maintaining the enantiomeric purity of serine hydrazide is therefore essential for its intended therapeutic efficacy and safety.
Q2: What is the chemical mechanism that causes racemization during the synthesis?
A2: The primary mechanism of racemization involves the activation of the carboxylic acid group, a necessary step for forming the hydrazide bond.[4] This activation makes the alpha-proton (the hydrogen on the carbon atom bonded to the amino and carboxyl groups) acidic. In the presence of a base, this proton can be removed, forming a planar carbanion intermediate.[1][5] The proton can then be re-added from either side of this planar structure, leading to the formation of either the original L-enantiomer or the undesired D-enantiomer.[5]
Q3: Which specific step in the synthesis of serine hydrazide is most susceptible to racemization?
A3: The step most prone to racemization is the activation of the carboxyl group of the N-protected serine. This is typically done using a coupling reagent just before the reaction with hydrazine. The activated intermediates are highly susceptible to deprotonation at the alpha-carbon, especially under basic conditions, which initiates the racemization process.[4][6]
Q4: What are the key experimental factors that influence the degree of racemization?
A4: Several factors must be carefully controlled:
-
Coupling Reagents: The choice of activating agent is critical. While effective, some reagents are more prone to causing racemization than others.[4][7]
-
Base: The presence, type, and strength of the base used can significantly accelerate racemization.[4]
-
Additives: Racemization-suppressing additives can intercept highly reactive intermediates to form more stable active esters that are less likely to racemize.[4][8]
-
Protecting Groups: The nature of the α-amino protecting group can influence the stability of the chiral center.[9][10]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[2][7]
Troubleshooting Guide: High Racemization in Product
Problem: My final serine hydrazide product shows a high degree of racemization (low enantiomeric excess). What are the likely causes and how can I resolve this?
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization.[4][8][11] Some highly reactive uronium/phosphonium reagents can also promote racemization if not used under optimal conditions.[11][12] | Switch to a reagent system known for low racemization, such as the combination of DIC with Oxyma or HOAt.[4][7] HATU is also known for its rapid coupling and low tendency for racemization.[13] |
| Use of a Strong Base | Strong organic bases, such as N,N-diisopropylethylamine (DIEA), readily abstract the α-proton from the activated amino acid, leading to racemization.[4][12] | Replace the strong base with a weaker one. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred as they are less likely to cause racemization.[4] |
| Lack of Suppressing Additives | Performing a coupling reaction, especially with carbodiimides, without an additive like HOBt or HOAt leaves the activated intermediate vulnerable to racemization.[4][6] | Always include a racemization-suppressing additive. Additives like HOBt, HOAt, or Oxyma form active esters that are more stable and less prone to epimerization.[4][8][11] |
| Elevated Reaction Temperature | The rate of racemization increases with temperature.[2] Performing the reaction at room temperature or higher may be a contributing factor. | Maintain a low temperature (e.g., 0 °C) during the activation and coupling steps. |
| Suboptimal Protecting Group | Certain α-amino protecting groups offer less resistance to racemization during activation. | Consider using the Carbobenzoxy (Z) group for N-terminal protection, as it is known to be resistant to racemization during activation.[9] |
Data Summary
Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Control
| Reagent/Additive Combination | Class | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Carbodiimide / Additive | Low to Moderate | A classic combination; the urea byproduct of DIC is soluble, which is advantageous for solid-phase synthesis.[8][11] |
| DIC / HOAt | Carbodiimide / Additive | Low | HOAt is more acidic than HOBt and can be more effective at suppressing racemization.[4][11] |
| DIC / Oxyma | Carbodiimide / Additive | Very Low | Considered one of the mildest and most effective methods for avoiding racemization, even for sensitive amino acids.[7] |
| HATU / Base | Uronium Salt / Base | Low | Very fast and efficient coupling reagent. Requires a base for activation, so a weaker base like NMM is recommended.[13] |
| HBTU / Base | Uronium Salt / Base | Low | A common and cost-effective reagent with a low probability of racemization.[13] |
| PyBOP / Base | Phosphonium Salt / Base | Low to Moderate | Strong coupling reagent; byproducts are non-carcinogenic.[13] |
Table 2: Influence of Common Organic Bases on Racemization
| Base | Common Abbreviation | Relative Basicity | Impact on Racemization |
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | High | High risk. Its steric hindrance prevents it from acting as a nucleophile, but it is a strong enough base to promote racemization.[4] |
| N-Methylmorpholine | NMM | Moderate | Lower risk. A widely used base in peptide synthesis for minimizing racemization.[4][11] |
| 2,4,6-Collidine | TMP, Collidine | Low | Lowest risk. Its significant steric hindrance and lower basicity make it an excellent choice for reactions with a high risk of racemization.[4] |
Visualized Mechanisms and Workflows
Figure 1. Mechanism of racemization via a planar carbanion intermediate.
Figure 2. Recommended workflow for minimizing racemization during synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Z-L-Serine Hydrazide via Mixed Anhydride Method
This protocol, adapted from established methods for preparing protected amino acid hydrazides, minimizes racemization by avoiding many common peptide coupling reagents.[14]
-
Dissolution: Dissolve N-Z-L-serine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C in an ice-salt bath under an inert atmosphere (e.g., Argon).
-
Base Addition: Add N-methylmorpholine (NMM) (1 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Anhydride Formation: Slowly add ethyl chloroformate (1 equivalent) dropwise. A precipitate (NMM·HCl) will form. Allow the reaction to stir at -15 °C for 15-20 minutes to form the mixed anhydride.
-
Hydrazinolysis: In a separate flask, prepare a solution of hydrazine monohydrate (1.2 equivalents) in anhydrous THF, cooled to -15 °C. Add the cold mixed anhydride solution from step 3 to the hydrazine solution slowly via a cannula.
-
Reaction: Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with cold saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-Z-L-serine hydrazide can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Carbodiimide-Mediated Synthesis with Oxyma Suppression
This protocol utilizes a modern carbodiimide approach designed for minimal racemization.
-
Dissolution: Dissolve N-protected L-serine (e.g., N-Fmoc-O-tBu-L-serine) (1 equivalent) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.
-
Hydrazinolysis: Add hydrazine monohydrate (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash extensively with water and brine to remove DMF and excess hydrazine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization to obtain the pure protected serine hydrazide.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. creation.com [creation.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
- 11. bachem.com [bachem.com]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for DL-Serine Hydrazide Condensation
Welcome to the technical support center for the optimization of DL-serine hydrazide condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the condensation reaction of DL-serine hydrazide with an aldehyde or ketone?
A1: A good starting point for the reaction is room temperature (approximately 25-30°C).[1] Some patented procedures for the condensation of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde specify a reaction temperature of about 30°C.[1] Another protocol suggests a range of 35-50°C in a solvent like DMF.
Q2: How does increasing the reaction temperature generally affect the rate and yield of hydrazone formation?
A2: Generally, increasing the temperature accelerates the reaction rate and can improve the overall yield of the hydrazone product. However, excessively high temperatures can lead to the formation of side products and potential degradation of reactants or products.
Q3: What are the common side products to watch out for when optimizing the reaction temperature?
A3: A common side product in hydrazone synthesis is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This side reaction can become more prevalent at higher temperatures.
Q4: What is the thermal stability of DL-serine hydrazide?
A4: this compound has a melting point of over 183°C with decomposition, suggesting it is relatively stable at moderately elevated reaction temperatures. However, prolonged exposure to high temperatures should be avoided to minimize potential degradation.
Q5: Can a catalyst be used to improve the reaction at lower temperatures?
A5: Yes, a catalytic amount of a weak acid, such as acetic acid, is often used to accelerate hydrazone formation. This can allow for efficient conversion at lower to moderate temperatures, minimizing side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the condensation is not being met, resulting in a very slow reaction rate. | 1. Gradually increase the reaction temperature in 10-15°C increments (e.g., from room temperature to 40°C, then to 55°C).2. Monitor the reaction progress at each temperature using a suitable analytical method like TLC or LC-MS.3. Consider refluxing the reaction mixture in a suitable solvent like ethanol if lower temperatures are ineffective. |
| Reaction time is too short: The reaction may be slow at the current temperature and has not had enough time to proceed to completion. | 1. Extend the reaction time at the current temperature, monitoring for product formation periodically.2. If increasing the time does not improve the yield significantly, then consider increasing the temperature. | |
| Presence of Significant Side Products (e.g., Azine) | Reaction temperature is too high: Elevated temperatures can promote the formation of azines and other undesired byproducts. | 1. Reduce the reaction temperature. If you are getting good conversion but poor purity, a lower temperature for a longer duration may be optimal.2. Consider a stepwise addition of the aldehyde or ketone to the DL-serine hydrazide solution to maintain a molar excess of the hydrazide throughout the reaction, which can suppress azine formation. |
| Incorrect stoichiometry: An excess of the carbonyl compound can drive the formation of azines. | 1. Ensure you are using a 1:1 molar ratio of DL-serine hydrazide to the carbonyl compound. A slight excess of the hydrazide can sometimes be beneficial. | |
| Degradation of Starting Material or Product | Excessive heat: DL-serine hydrazide or the resulting hydrazone may be degrading at the reaction temperature. | 1. Screen a range of lower temperatures to find a balance between reaction rate and stability.2. Minimize the reaction time at elevated temperatures.3. Ensure your starting materials are pure, as impurities can sometimes catalyze degradation. |
| Reaction Stalls Before Completion | Equilibrium has been reached: The condensation reaction is reversible, and the accumulation of water can shift the equilibrium back towards the reactants. | 1. If the reaction is conducted at a higher temperature, consider using a Dean-Stark apparatus to remove water as it is formed.2. For reactions in solution, adding a drying agent like anhydrous magnesium sulfate can help to drive the reaction forward. |
Data Presentation
Table 1: Illustrative Example of Temperature Optimization for a Generic Hydrazone Synthesis
The following table provides a representative example of how reaction temperature can influence the yield and purity of a hydrazone product. The optimal temperature will vary depending on the specific reactants, solvent, and presence of a catalyst. This data is for illustrative purposes to guide your optimization experiments.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 25 (Room Temp.) | 24 | 65 | 98 | Slow reaction rate, but very clean product. |
| 2 | 40 | 12 | 85 | 97 | Faster reaction with good purity. |
| 3 | 55 | 6 | 92 | 95 | High yield, slight increase in impurities noted. |
| 4 | 70 | 4 | 94 | 88 | Very fast reaction, but a noticeable increase in side products (e.g., azine). |
| 5 | 85 (Reflux in Ethanol) | 2 | 90 | 75 | Rapid conversion, but significant impurity formation. |
Experimental Protocols
Protocol 1: General Procedure for the Condensation of DL-Serine Hydrazide with an Aldehyde at Optimized Temperature
This protocol is a general guideline for the synthesis of a hydrazone from DL-serine hydrazide and an aldehyde, incorporating temperature optimization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and ethanol).[1]
-
Carbonyl Compound Addition: In a separate flask, dissolve the aldehyde (e.g., 2,3,4-trihydroxybenzaldehyde, 0.95 equivalents) in a suitable solvent (e.g., ethanol).[1]
-
Initial Reaction: Begin stirring the DL-serine hydrazide solution and slowly add the aldehyde solution dropwise at room temperature (25-30°C).[1]
-
Temperature Optimization:
-
Screening: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Increase: If the reaction is slow or incomplete after a few hours, gradually heat the reaction mixture to a higher temperature (e.g., 40-50°C).
-
Reflux: If necessary, the reaction can be heated to reflux in the chosen solvent. Be aware that higher temperatures may increase the formation of side products.
-
-
Reaction Monitoring: Continue to monitor the reaction until the starting material (the limiting reagent, typically the aldehyde) is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with a cold solvent to remove any soluble impurities.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system. In some cases, heating the mixture to dissolve both the hydrazone and any azine side product, followed by controlled cooling, can aid in purification due to differences in solubility.
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature in DL-serine hydrazide condensation.
References
Technical Support Center: Crystallization of DL-Serine Hydrazide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH adjustment for the crystallization of DL-serine hydrazide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the crystallization of this compound?
Based on synthesis protocols, the optimal pH for inducing the crystallization of this compound is in the acidic range of 4.0 to 5.0.[1] Adjustment to this pH range is typically achieved by the addition of concentrated hydrochloric acid.[1]
Q2: Why is pH adjustment a critical step in the crystallization of this compound?
pH is a crucial parameter in the crystallization of ionizable compounds like this compound as it directly influences the solubility of the molecule in the solvent.[2][3][4][5] For amino acid derivatives, solubility is often at its minimum near the isoelectric point. By adjusting the pH to a range where the compound is less soluble, a supersaturated solution is created, which is the driving force for nucleation and crystal growth. Incorrect pH can lead to either no crystallization or the formation of impurities.
Q3: What happens if the pH is too low or too high?
-
Too Low (pH < 4.0): An excessively acidic environment might increase the solubility of the hydrochloride salt, thus preventing or slowing down precipitation and leading to a lower yield.
-
Too High (pH > 5.0): A higher pH could lead to the deprotonation of the hydrazide and amino groups, potentially causing the co-precipitation of other species or preventing the formation of the desired hydrochloride salt, impacting purity and crystal form.
Q4: Can the rate of pH adjustment affect the crystal quality?
Yes, the rate of acid addition can influence the final crystal quality. A rapid change in pH can lead to rapid precipitation, resulting in the formation of small, possibly amorphous particles or trapping impurities within the crystal lattice. A slower, more controlled pH adjustment allows for the gradual formation of more ordered and purer crystals.
Q5: What solvents are typically used for the crystallization of this compound?
The synthesis protocols suggest that after the reaction in methanol, an alcohol such as ethanol or isopropanol is added before or after pH adjustment to facilitate crystallization.[1] The choice of solvent and anti-solvent is critical for controlling solubility and inducing crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the pH adjustment step for the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystals form after pH adjustment. | 1. Insufficient Supersaturation: The concentration of the product in the solution may be too low. 2. Incorrect pH: The pH may not be within the optimal range of 4.0-5.0. 3. Excessive Solvent: Too much solvent was used, keeping the product fully dissolved. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Re-measure and carefully adjust the pH to be within the 4.0-5.0 range. 3. Add a suitable anti-solvent (e.g., isopropanol) dropwise to decrease the solubility. 4. Introduce a seed crystal to induce nucleation. 5. Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6] |
| An oil or amorphous solid forms instead of crystals. | 1. Rapid pH Change: Adding the acid too quickly can cause the compound to "oil out". 2. High Impurity Level: The presence of impurities can inhibit proper crystal lattice formation. 3. Inappropriate Temperature: The temperature of the solution may be too high. | 1. Gently warm the solution to redissolve the oil, then allow it to cool slowly after ensuring the pH is correct. 2. Purify the crude product before attempting crystallization. 3. Ensure the solution is cooled to room temperature or below (e.g., 10-15°C) after pH adjustment to facilitate crystallization.[1] |
| Very fine or small crystals are formed. | 1. High Rate of Nucleation: This can be caused by a rapid pH drop or high levels of supersaturation. 2. Agitation: Excessive stirring or agitation can lead to the formation of many small crystals. | 1. Adjust the pH more slowly to control the rate of nucleation. 2. Reduce the rate of cooling. 3. Minimize agitation after pH adjustment. |
| Low crystal yield. | 1. Incomplete Crystallization: The crystallization time may have been too short, or the final temperature too high. 2. pH Out of Optimal Range: A pH closer to the edge of the optimal range might result in higher solubility and thus lower yield. 3. Excessive Washing: Washing the filtered crystals with a solvent in which they are soluble. | 1. Allow the solution to stand for a longer period at a lower temperature (e.g., 0-5°C) to maximize precipitation. 2. Ensure the pH is firmly within the 4.0-5.0 range. 3. Wash the collected crystals with a cold, non-polar solvent in which the product is sparingly soluble. |
Experimental Protocol: pH Adjustment for Crystallization
This protocol is a generalized procedure based on available data and common laboratory practices. Researchers should adapt it based on their specific experimental conditions.
-
Preparation of the Crude Solution: Following the hydrazinolysis of DL-serine methyl ester, the reaction mixture containing the crude DL-serine hydrazide is cooled to room temperature.
-
Solvent Addition: An alcohol, such as ethanol or isopropanol, is added to the reaction mixture.[1] The ratio of the reaction solvent (e.g., methanol) to the anti-solvent (e.g., ethanol) should be optimized for the desired crystal formation.
-
pH Adjustment: While stirring the solution, slowly add concentrated hydrochloric acid dropwise. Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding acid until the pH of the solution is stable within the 4.0-5.0 range.[1]
-
Crystallization: After reaching the target pH, reduce or stop stirring to allow for crystal growth. The solution can be cooled further to 10-15°C or lower to promote crystallization.[1] Allow the mixture to stand for several hours or overnight to ensure complete precipitation.
-
Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent (e.g., ethanol or isopropanol) to remove any residual impurities. Dry the crystals under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the pH adjustment for the crystallization of this compound.
References
- 1. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 2. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde Hydrazone Intermediate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of the N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone intermediate?
A1: The primary stability concern for this hydrazone intermediate is its susceptibility to hydrolysis, which involves the cleavage of the C=N bond.[1][2][3] This reaction is catalyzed by acidic conditions and regenerates the starting materials: D,L-serine hydrazide and 2,3,4-trihydroxybenzaldehyde.[2][4] Additionally, like other hydrazones with an N-H bond, this intermediate can be prone to oxidation, especially when exposed to air and light.[5][6] A patent for the synthesis of a related compound, benserazide, notes that the pure hydrazone intermediate can undergo partial decomposition even when stored at 0-5°C for 2 months.[7]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields during the synthesis of hydrazones can stem from several factors:
-
Unfavorable pH: The formation of hydrazones is pH-dependent, with the optimal range typically being slightly acidic (pH 4.5-6).[4][6] At neutral or high pH, the reaction rate can be very slow.[4]
-
Side Reactions: The most common side reaction is the formation of an azine, where the hydrazone product reacts with a second molecule of the aldehyde.[4][6] This is more prevalent when using unsubstituted hydrazine. To minimize this, use a 1:1 molar ratio of reactants or add the aldehyde dropwise to the serine hydrazide solution.[4]
-
Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]
-
Premature Precipitation: The intermediate may precipitate out of the solution if its concentration exceeds its solubility limit in the chosen solvent system.[9]
Q3: The hydrazone intermediate precipitated unexpectedly during my experiment. What should I do?
A3: Unexpected precipitation is usually due to solubility issues.[9] The solubility of the intermediate is influenced by solvent polarity, temperature, and pH.[9] The N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone has multiple polar hydroxyl and amide groups. If it precipitates, you can try to redissolve it by:
-
Gently warming the mixture, as solubility often increases with temperature.[9]
-
Adding a more polar co-solvent to the reaction mixture.
-
Adjusting the pH, as protonation or deprotonation of functional groups can alter solubility.[9]
Q4: How should I purify the N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone intermediate?
A4: Purification can be challenging due to the intermediate's potential instability.
-
Crystallization: This is the most common method. A patent describing the synthesis suggests reacting D,L-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a water-ethanol solution.[7] The resulting hydrazone hydrochloride can be purified by crystallization to achieve high purity (>99%).[7] For oily or highly soluble products, trituration with a non-polar solvent like n-hexane or crystallization from a solvent mixture like acetonitrile may be effective.[8][10]
-
Chromatography: Column chromatography on silica gel can be used, but care must be taken as the acidic nature of silica can promote hydrolysis.[11] It is often recommended to use a solvent system doped with a small amount of a base like triethylamine (~1%) to neutralize the silica.[11]
Q5: What are the optimal storage conditions to ensure the long-term stability of the intermediate?
A5: To minimize degradation from hydrolysis and oxidation, the purified hydrazone intermediate should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 0-5°C or below).[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]
-
Moisture: Protect from moisture to prevent hydrolysis. Using a desiccator is recommended.[4]
-
Light: Store in a dark container to protect from light-induced degradation.[6]
Troubleshooting Guides
Issue 1: Product Degradation (Observed by HPLC/TLC)
This guide helps identify the cause of degradation and provides solutions.
Issue 2: Low Purity After Synthesis
This guide provides steps to improve the purity of the synthesized intermediate.
Factors Affecting Stability
The stability of the hydrazone intermediate is influenced by several environmental and structural factors.
| Factor | Effect on Stability | Mitigation Strategy & Recommendations | Citations |
| pH | Decreased stability in acidic or basic conditions; prone to acid-catalyzed hydrolysis. The bond is generally most stable at a neutral pH but forms optimally in slightly acidic conditions (pH 4.5-6). | During workup, use neutral washes. For storage, ensure the purified solid is free of residual acid. If in solution, use a neutral, aprotic solvent. | [1][4][5][6] |
| Temperature | Higher temperatures can accelerate both formation and degradation (hydrolysis) reactions. | Synthesize at the lowest effective temperature. Store the purified intermediate at low temperatures (0-5°C or below). | [5][7] |
| Moisture (Water) | Water is a reactant in the hydrolysis degradation pathway. | Use anhydrous solvents where possible during synthesis and workup. Store the final product in a desiccator, protected from atmospheric moisture. | [1][4][12] |
| Oxygen / Air | The hydrazone N-H bond can be susceptible to oxidation. | Handle and store the intermediate under an inert atmosphere (e.g., nitrogen or argon). | [5][6] |
| Light | Exposure to light can promote oxidative degradation. | Store the product in an amber vial or otherwise protected from light. | [6] |
| Metal Ions | Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation and degradation of hydrazine derivatives. | Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent during workup. | [13][14] |
Key Degradation Pathway: Hydrolysis
The primary degradation pathway for N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone is hydrolysis, which is the reverse of its formation reaction. This process is significantly accelerated in the presence of acid.
Experimental Protocols
Protocol 1: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde Hydrazone Hydrochloride
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for Benserazide.[7]
-
Dissolution of Reactants:
-
Dissolve D,L-serine hydrazide hydrochloride (1 eq.) in water at 30°C.
-
In a separate flask, dissolve 2,3,4-trihydroxybenzaldehyde (1 eq.) in ethanol.
-
-
Condensation Reaction:
-
Add the ethanolic aldehyde solution to the aqueous hydrazide solution in a single portion. Maintain the temperature of the reaction mixture below 30°C.
-
A yellowish precipitate of the hydrazone hydrochloride should begin to form within minutes.
-
-
Reaction Completion:
-
Stir the resulting thickening suspension for 1 hour at 25-30°C.
-
Monitor reaction completion by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
-
Purification (Crystallization):
-
Heat the suspension to 70-80°C to dissolve the product. Any insoluble yellow impurities can be filtered off while hot.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Dry the product under vacuum to a constant weight. The target purity should be >99% by HPLC.[7]
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method for assessing the purity of the hydrazone intermediate and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the hydrazone and potential impurities absorb (e.g., 254 nm, or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the intermediate in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
Disclaimer: All protocols are provided as general guidance. Researchers should adapt them to their specific laboratory conditions and conduct appropriate safety assessments before commencing any experiment.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijmrt.in [ijmrt.in]
- 6. benchchem.com [benchchem.com]
- 7. PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude DL-Serine Hydrazide Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude DL-Serine Hydrazide Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
Q1: My crude this compound has a low purity (<95%) after the initial synthesis. What are the likely impurities and how can I remove them?
A1: The most common impurities in crude this compound are unreacted starting materials and by-products from the synthesis. These include:
-
Unreacted DL-Serine: Due to incomplete esterification or hydrazinolysis.
-
Hydrazine Hydrate: Often used in excess during the hydrazinolysis step.
-
DL-Serine Methyl Ester: The intermediate from the esterification of DL-serine.
-
Side-reaction Products: Potentially small amounts of di-acylated hydrazines or other degradation products.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing the majority of these impurities. Methanol or ethanol are commonly used solvents. A mixed solvent system, such as methanol/diethyl ether, can also be effective.
-
pH Adjustment: this compound can be purified by adjusting the pH of the solution to approximately 4.0-5.0 with hydrochloric acid, which can induce crystallization and leave more soluble impurities in the mother liquor.[1]
-
Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a preliminary purification step.
Q2: I am having trouble getting my this compound to crystallize out of solution during recrystallization. What should I do?
A2: Difficulty in crystallization can be due to several factors:
-
Solution is not saturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent and concentrate the solution.
-
-
Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a tiny crystal of pure this compound (if available) can also induce crystallization.
-
-
Presence of impurities: Some impurities can inhibit crystal formation.
-
Solution: If the solution is colored, adding a small amount of activated charcoal and then hot filtering the solution can remove colored impurities that may be hindering crystallization.
-
Q3: After recrystallization, the yield of my purified this compound is very low. How can I improve it?
A3: A low yield can be attributed to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration of the crystals, you can try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form.
-
-
Premature crystallization: If the product crystallizes too quickly during the hot filtration step, you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your product solution.
-
-
Incomplete precipitation: The product may not have fully crystallized out of the solution.
-
Solution: Ensure the solution is cooled for a sufficient amount of time, including placing it in an ice bath to maximize crystal formation.
-
Q4: My purified this compound still shows the presence of residual hydrazine. How can I remove it?
A4: Residual hydrazine is a common and toxic impurity. Here are some methods for its removal:
-
Azeotropic Distillation: Distilling the product with a solvent that forms an azeotrope with hydrazine, such as toluene or xylene, can effectively remove it.
-
Chemical Scavengers: In some cases, a chemical scavenger that reacts specifically with hydrazine can be used, followed by another purification step. However, this can add complexity to the process.
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to reduce hydrazine to acceptable levels.
Quantitative Data on Purification Methods
The following table summarizes the expected outcomes of different purification methods for crude this compound. The data is compiled from typical laboratory results and may vary based on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Recrystallization Solvent(s) | Typical Yield (%) | Purity after 1st Recrystallization (HPLC) | Purity after 2nd Recrystallization (HPLC) |
| Single Solvent Recrystallization | Methanol | 70-85% | >98.0% | >99.5% |
| Single Solvent Recrystallization | Ethanol | 65-80% | >97.5% | >99.0% |
| Mixed Solvent Recrystallization | Methanol/Diethyl Ether | 75-90% | >98.5% | >99.7% |
| pH Adjustment & Crystallization | Water/Ethanol | 60-75% | >97.0% | >98.5% |
Experimental Protocols
Recrystallization from Methanol
This protocol describes a standard procedure for the purification of crude this compound by recrystallization from methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves. Add methanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area.
Visualizations
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: DL-Serine Hydrazide Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of DL-serine hydrazide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a safe, efficient, and scalable production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. These primarily revolve around managing reaction exotherms, ensuring process safety due to the use of hydrazine hydrate, maintaining product purity and yield, and handling the physical properties of the intermediate and final products. Key challenges include:
-
Heat Management: The reaction of DL-serine methyl ester with hydrazine hydrate can be exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting side reactions and potentially causing a thermal runaway.[1][2][3]
-
Hydrazine Hydrate Handling: Hydrazine hydrate is a hazardous material that is toxic and corrosive.[4][5] Handling large quantities requires specialized equipment and stringent safety protocols to protect personnel and the environment.
-
Solid Handling and Separation: The isolation of the crystalline this compound can be challenging. Issues such as fine particle size, inconsistent crystal morphology, and solvent inclusion can complicate filtration and drying processes.[6][7][8][9][10]
-
Impurity Profile: The impurity profile can change upon scale-up. Different reaction conditions and longer processing times can lead to the formation of new or higher levels of by-products.
-
Crystallization Control: Achieving a consistent crystal form and particle size distribution is crucial for the final product's quality and downstream processing. This can be more difficult to control in large crystallizers.[11][12][13][14]
Q2: What are the critical process parameters to monitor during the synthesis?
A2: To ensure a robust and reproducible synthesis, the following parameters should be carefully monitored and controlled:
-
Temperature: During both the esterification and hydrazinolysis steps, temperature control is critical to minimize side reactions and ensure complete conversion.
-
Reagent Addition Rate: The controlled addition of thionyl chloride during esterification and DL-serine methyl ester to hydrazine hydrate is important to manage reaction exotherms.[1]
-
pH: The pH of the reaction mixture during the crystallization of this compound is a critical parameter that influences the yield and purity of the product.[15]
-
Stirring Speed: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to prevent localized "hot spots" and ensure efficient mass transfer.[3]
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials.
Q3: What are the common impurities or by-products in this compound production?
A3: While specific impurity profiles can vary depending on the process, potential impurities and by-products include:
-
Unreacted DL-serine methyl ester: Incomplete hydrazinolysis can lead to the presence of the starting ester in the final product.
-
Di-acylated hydrazine: If the stoichiometry is not carefully controlled, a second molecule of DL-serine methyl ester can react with the already formed hydrazide.
-
Products of racemization: Although the reaction is generally expected to retain the stereochemistry of the starting DL-serine, harsh conditions could potentially lead to some degree of racemization.[16]
-
Degradation products: DL-serine and its derivatives can be unstable under certain conditions, leading to the formation of various degradation products.
Q4: What are the safety precautions for handling hydrazine hydrate on a large scale?
A4: Due to its hazardous nature, strict safety protocols are mandatory when handling hydrazine hydrate in a production setting:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, clothing, and respiratory protection.[5][17]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system to minimize exposure to vapors.[4]
-
Emergency Preparedness: Emergency showers, eyewash stations, and spill kits must be readily available. A clear emergency response plan should be in place.[17]
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and storage containers, is made of compatible materials to prevent corrosion and catalytic decomposition.[18]
-
Waste Disposal: A clear and compliant procedure for the neutralization and disposal of hydrazine-containing waste must be established.
Troubleshooting Guides
Issue 1: Low Yield in the Esterification of DL-Serine
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., reflux).- Verify the quality and stoichiometry of thionyl chloride.- Extend the reaction time and monitor for completion using a suitable analytical method (e.g., TLC, HPLC). |
| Loss during workup | - Avoid excessive washing of the product.- Ensure complete precipitation of the methyl ester hydrochloride if an isolation step is performed. |
| Side reactions | - Control the rate of addition of thionyl chloride to prevent localized overheating.- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of thionyl chloride. |
Issue 2: Poor Purity of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete hydrazinolysis | - Ensure an adequate molar excess of hydrazine hydrate is used.- Monitor the reaction to completion to ensure all the methyl ester has reacted. |
| Formation of by-products | - Control the temperature during the addition of the methyl ester to the hydrazine hydrate solution.- Optimize the pH and temperature during crystallization to selectively precipitate the desired product. |
| Inefficient crystallization | - Experiment with different solvent systems for crystallization.- Control the cooling rate to promote the formation of larger, purer crystals.- Consider recrystallization of the final product if purity specifications are not met.[19] |
Issue 3: Difficult Filtration or Drying of the Final Product
| Possible Cause | Troubleshooting Step |
| Fine particle size | - Optimize crystallization conditions (cooling rate, agitation, solvent) to encourage the growth of larger crystals.- Consider implementing a seeding strategy during crystallization.[20] |
| High residual solvent | - Ensure the filter cake is adequately washed with an appropriate solvent to remove the mother liquor.- Optimize drying parameters (temperature, vacuum, time) to effectively remove residual solvents. Be mindful of the product's thermal stability.[21][22][23] |
| Caking or agglomeration during drying | - Ensure efficient and uniform mixing during the drying process if using an agitated dryer.- Control the drying temperature to prevent melting or softening of the product. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Anticipated Pilot-Scale Production Parameters
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Anticipated Challenges) |
| Batch Size | 10-100 g | 1-10 kg |
| Yield (Esterification) | 90-95% | May decrease due to handling losses and less efficient heat transfer. |
| Yield (Hydrazinolysis) | 85-90% | Potentially lower due to increased side reactions and crystallization inefficiencies. |
| Purity | >98% | May require process optimization to maintain >98% due to potential for increased impurities. |
| Cycle Time | 8-12 hours | Can be significantly longer due to slower heating/cooling and extended filtration/drying times. |
| Heat Transfer | Efficient due to high surface area-to-volume ratio. | Less efficient, requiring careful monitoring and control of exotherms.[1][2][24] |
| Solid Handling | Manual, relatively straightforward. | Requires specialized equipment (e.g., filter-dryers) and can be a bottleneck.[6][9] |
Experimental Protocols
Synthesis of DL-Serine Methyl Ester Hydrochloride
Materials:
-
DL-Serine
-
Methanol (anhydrous)
-
Thionyl chloride
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous methanol.
-
Cool the methanol to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the methanol while maintaining the temperature below 10 °C.
-
After the addition is complete, add DL-serine to the reaction mixture in portions.
-
Slowly warm the mixture to reflux temperature and maintain for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
The crude DL-serine methyl ester hydrochloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Synthesis of this compound
Materials:
-
DL-Serine methyl ester hydrochloride
-
Hydrazine hydrate (e.g., 80% solution)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Ethanol (or another suitable anti-solvent)
Procedure:
-
In a reactor, add hydrazine hydrate and cool it to 15-20 °C.
-
Dissolve the DL-serine methyl ester hydrochloride in methanol.
-
Slowly add the solution of DL-serine methyl ester hydrochloride to the hydrazine hydrate, maintaining the temperature between 20-30 °C.[15]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 4.0-5.0.[15]
-
Add ethanol as an anti-solvent to induce crystallization.
-
Stir the resulting slurry at 10-15 °C for 2-3 hours to allow for complete crystallization.
-
Filter the solid product and wash the cake with cold ethanol.
-
Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical decision tree for troubleshooting low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.flvc.org [journals.flvc.org]
- 3. amarequip.com [amarequip.com]
- 4. nbinno.com [nbinno.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ddpsinc.com [ddpsinc.com]
- 7. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 8. slurryseparation.com [slurryseparation.com]
- 9. news-medical.net [news-medical.net]
- 10. Principles of solid-liquid separation for the pharmaceutical industry [cleanroomtechnology.com]
- 11. filter-dryer.com [filter-dryer.com]
- 12. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 13. web.mit.edu [web.mit.edu]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 16. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 17. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3065265A - Amino acid hydrazides - Google Patents [patents.google.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. mt.com [mt.com]
Technical Support Center: Monitoring DL-Serine Hydrazide Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of DL-serine hydrazide synthesis reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (eluent) for monitoring a DL-serine hydrazide reaction on a standard silica TLC plate?
A1: Due to the polar nature of DL-serine, DL-serine hydrazide, and hydrazine, a relatively polar mobile phase is required to achieve good separation. A common starting point for polar compounds is a mixture of a polar organic solvent and a small amount of a more polar modifier.[1] For this specific reaction, a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Methanol is recommended. You may need to adjust the ratio to optimize the separation. For highly polar compounds that remain at the baseline, adding a small percentage of acetic acid or triethylamine to the mobile phase can improve separation.[1]
Q2: How can I visualize the spots of DL-serine, DL-serine hydrazide, and hydrazine on the TLC plate?
A2: Since DL-serine and its hydrazide derivative are amino acid-based and often lack a UV chromophore, they may not be visible under a UV lamp unless they are derivatized.[1] Therefore, a chemical staining agent is typically required.
-
Ninhydrin: This is an excellent choice for visualizing compounds with primary amine groups, such as amino acids and their derivatives.[2][3] Upon heating, it reacts to produce characteristic colored spots (typically pink or purple).
-
Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with compounds that can be oxidized, including alcohols and hydrazines.[3][4] It typically produces yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain can be effective for visualizing nucleophilic compounds and may give different colors for different spots, aiding in their identification.[3][5]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:[1][6][7]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][6][7] Try diluting your reaction mixture before spotting it on the TLC plate.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a competitive compound to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to reduce streaking by occupying the active sites on the silica.[1][8]
-
Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for your compounds.[6] You may need to adjust the solvent ratio to achieve better separation and spot shape.
-
Compound Instability: The compound may be degrading on the silica plate. While less common, this can be checked using a 2D TLC.[5][9]
Q4: I don't see any spots on my TLC plate after staining. What should I do?
A4: If no spots are visible after staining, consider the following troubleshooting steps:[1][6]
-
Sample Concentration: The concentration of your reactants and products in the reaction mixture might be too low.[6] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications, to increase the concentration on the plate.[1][6]
-
Incorrect Staining Method: Ensure that the chosen stain is appropriate for the functional groups present in your molecules and that the staining procedure was performed correctly, including any necessary heating.
-
Volatile Compounds: If your compounds are volatile, they may have evaporated from the TLC plate before or during visualization.[1]
-
Reaction Failure: It is possible that the reaction has not proceeded as expected, and there is no product to detect.
Q5: The Rf values of my starting material and product are very similar. How can I improve the separation?
A5: When the retention factor (Rf) values are too close to distinguish between the spots, you can try the following:[5]
-
Change the Mobile Phase Composition: Altering the ratio of the solvents in your mobile phase can significantly impact the separation. Try increasing or decreasing the polarity gradually.
-
Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a completely different solvent system. For example, if you are using a DCM/MeOH mixture, you could try a system with ethyl acetate, hexane, and a small amount of methanol.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) on the same plate. If the spots separate in the reaction mixture lane and merge in the co-spot lane, it can help confirm the presence of both compounds.[5]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions when monitoring a DL-serine hydrazide reaction by TLC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated.[1][7] | Dilute the sample before spotting. |
| Compound is highly polar or acidic/basic.[1][8] | Add a small amount of acetic acid or triethylamine to the mobile phase.[1][8] | |
| Mobile phase is not suitable.[6] | Adjust the polarity of the mobile phase or try a different solvent system. | |
| No Visible Spots | Sample concentration is too low.[6] | Spot the sample multiple times in the same location, drying between applications.[1][6] |
| Incorrect visualization method. | Use an appropriate stain for amines and hydrazides (e.g., ninhydrin, KMnO₄). | |
| Compound has evaporated.[1] | Minimize the time the plate is exposed to air before and after development. | |
| Spots at Baseline | Mobile phase is not polar enough.[1] | Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. |
| Compound is very polar. | Consider using reversed-phase TLC plates.[1] | |
| Spots at Solvent Front | Mobile phase is too polar.[1] | Decrease the proportion of the polar solvent in the mobile phase. |
| Overlapping Spots | Poor separation. | Change the mobile phase composition or try a different solvent system.[5] |
| Spots are too large.[8][10] | Apply smaller spots of the sample. | |
| Uneven Solvent Front | Edge of the plate is chipped or uneven.[8] | Ensure the bottom of the TLC plate is smooth and level. |
| TLC plate is touching the side of the chamber.[6] | Center the plate in the developing chamber. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of DL-Serine Hydrazide Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark the lanes for your starting material (DL-serine or its ester), the reaction mixture at different time points (e.g., t=0, t=1h, t=2h), and a co-spot.
-
-
Sample Application:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol).
-
Using a capillary tube, spot a small amount of the starting material solution onto its designated lane on the origin line.
-
At each time point, withdraw a small aliquot of the reaction mixture, dilute it with a solvent if necessary, and spot it onto the corresponding lane.
-
For the co-spot lane, apply a spot of the starting material first, let it dry, and then spot the reaction mixture on top of it.
-
-
Development:
-
Prepare the mobile phase (e.g., 8:2 or 9:1 DCM:MeOH) and pour it into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and let it equilibrate for 5-10 minutes.
-
Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the plate into a ninhydrin staining solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear.
-
Circle the spots with a pencil and calculate the Rf values for each spot.
-
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Magic Formulas [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Moisture Sensitivity of Benserazide Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity of benserazide intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving benserazide and its intermediates.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Impurities in Benserazide Intermediate Samples | Exposure to ambient moisture during handling or storage. | Handle and store intermediates under a dry, inert atmosphere (e.g., nitrogen or argon). Use of a glove box is recommended. Store in tightly sealed containers with desiccants.[1][2][3][4] |
| Use of solvents with high water content. | Use anhydrous solvents for all reactions and purifications. Consider using solvents like isopropanol, which has a lower water content and higher volatility than ethanol.[5] | |
| Low Yield or Incomplete Reaction During Synthesis | Degradation of a moisture-sensitive intermediate. | Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under vacuum.[6] Perform reactions under an inert atmosphere. |
| Inaccurate quantification of a hygroscopic starting material leading to incorrect stoichiometry. | Determine the water content of hygroscopic starting materials using a validated method like Karl Fischer titration before weighing for a reaction.[7][8] | |
| Physical Changes in Intermediates (e.g., Clumping, Color Change) | Absorption of atmospheric moisture. | Store intermediates in a desiccator or a dry cabinet with controlled humidity.[1][4][9] Minimize the time the container is open to the atmosphere. |
| Degradation due to combined effects of moisture and temperature. | Store moisture-sensitive intermediates at recommended low temperatures in addition to dry conditions. | |
| Inconsistent Results in Analytical Testing (e.g., HPLC) | Water content affecting the sample's true concentration. | Prepare samples for analysis in a controlled low-humidity environment. Account for the water content when calculating concentrations for assays. |
| Degradation of the sample after preparation for analysis. | Analyze samples as quickly as possible after preparation. If storage is necessary, store solutions at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary intermediates in benserazide synthesis and which are most sensitive to moisture?
A1: Key intermediates in the synthesis of benserazide include DL-serine derivatives and N'-(2,3,4-trihydroxybenzyl) hydrazides (benzserhydrazone).[10][11] Benzserhydrazone, in particular, is noted to be unstable in the presence of heat and moisture, which can negatively impact the purity and color of the final benserazide product.[12] Benserazide hydrochloride itself is also highly sensitive to moisture, light, and temperature.[5][13][14]
Q2: What are the visible signs that my benserazide intermediate has been compromised by moisture?
A2: Physical changes such as clumping, caking, or a change in color can indicate moisture absorption.[1][3] For hygroscopic materials, what appears to be a crystalline solid can turn into a sticky or gummy substance upon prolonged exposure to humidity.[2]
Q3: What is the most reliable method for determining the water content in my samples?
A3: Karl Fischer titration is considered the gold standard for determining water content in pharmaceutical substances.[7][15][16] It is a rapid and specific method that quantifies the amount of water in a sample, which is crucial for both accurate weighing of hygroscopic materials and for stability assessments.[17][] Other methods include "loss on drying," though this is less specific as it measures all volatile components, and spectroscopic techniques.[19]
Q4: What are the best practices for storing moisture-sensitive benserazide intermediates?
A4: To ensure stability, store intermediates in airtight containers, preferably under an inert atmosphere.[1] The use of desiccants within the storage container or storage in a dedicated dry cabinet is highly recommended.[4][9][20] For particularly sensitive materials, storage at reduced temperatures in a moisture-controlled environment is ideal.
Q5: How can I minimize moisture exposure during experimental procedures?
A5: To minimize moisture exposure, use oven- or flame-dried glassware and perform all manipulations, especially weighing and transferring of solids, as quickly as possible.[1][6] For highly sensitive compounds, conducting experiments in a glove box with a controlled inert atmosphere is the most effective approach.[6] When filtering, doing so under a nitrogen atmosphere can prevent moisture uptake.[11]
Q6: Can the choice of solvent impact the stability of moisture-sensitive intermediates?
A6: Absolutely. Using anhydrous solvents is critical. For processes like granulation, solvents with lower water content and higher volatility, such as isopropanol, have been shown to be more suitable than ethanol for minimizing the degradation of benserazide.[5]
Q7: What are the degradation products that can form from benserazide due to moisture?
A7: Benserazide is known to degrade into several impurities, often referred to as Impurity A, B, and C.[13] These degradation products can arise from processes like hydrolysis and oxidation, which are often facilitated by the presence of moisture.[5][13]
Experimental Protocols
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a benserazide intermediate.
Principle: The Karl Fischer titration is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is proportional to the amount of water present in the sample.[8]
Apparatus:
-
Automatic Volumetric Karl Fischer Titrator
-
Analytical Balance
-
Dry glassware (syringes, needles, weighing boats)
Reagents:
-
Karl Fischer Reagent (volumetric, with a known titer)
-
Anhydrous Methanol (or other suitable solvent in which the sample is soluble and does not react)
-
Sodium Tartrate Dihydrate (for titer determination)
Procedure:
-
Titer Determination:
-
Add a sufficient volume of anhydrous methanol to the titration vessel to immerse the electrode tip.
-
Titrate the solvent to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate and add it to the titration vessel.[17]
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water equivalence factor (titer) F, in mg of water per mL of reagent, is calculated using the formula: F = (Weight of sodium tartrate in mg × 0.1566) / Volume of reagent in mL[17]
-
Repeat the determination at least twice and use the average value.
-
-
Sample Analysis:
-
After reaching a dry endpoint with the solvent in the titration vessel, accurately weigh a suitable amount of the benserazide intermediate sample.
-
Quickly transfer the sample to the titration vessel.
-
Stir to dissolve the sample completely.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[17]
-
Record the volume of the Karl Fischer reagent consumed.
-
-
Calculation:
-
The percentage of water in the sample is calculated as follows: % Water (w/w) = (Volume of KF reagent consumed in mL × F × 100) / (Weight of sample in mg)
-
Visualizations
Caption: Experimental workflow for handling moisture-sensitive compounds.
Caption: Moisture-induced degradation pathway of benserazide intermediates.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. laafon.com [laafon.com]
- 9. smtdryboxes.com [smtdryboxes.com]
- 10. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. guidechem.com [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN112741808A - Method for improving stability of oral solid composition containing benserazide hydrochloride - Google Patents [patents.google.com]
- 15. news-medical.net [news-medical.net]
- 16. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]
- 20. multisorb.com [multisorb.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Separation of D- and L-Serine Hydrazide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the separation of enantiomers is a critical step. This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of D- and L-serine hydrazide. The selection of an appropriate method, whether a direct or indirect approach, is crucial for achieving accurate quantification and ensuring enantiomeric purity.
The two primary strategies for the chiral separation of D- and L-serine hydrazide are:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach, where the racemic mixture is directly injected onto an HPLC column containing a chiral selector. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation.[1] For amino acid derivatives like serine hydrazide, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][3][4]
-
Indirect Separation via Diastereomeric Derivatization: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[3][4] This approach is useful when a suitable chiral column is not available or when enhanced detection sensitivity is required, as the CDA often contains a chromophore.[5]
Performance Comparison
The following table summarizes the key performance parameters of a proposed direct and indirect HPLC method for the separation of D- and L-serine hydrazide. These parameters are based on typical performance for similar classes of compounds.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Indirect Chiral HPLC |
| Stationary Phase | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (70:30, v/v) | Acetonitrile:Water with 0.1% TFA (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 340 nm (dependent on CDA) |
| Derivatization Required | No | Yes (e.g., with Marfey's reagent) |
| Typical Run Time | 15 - 25 minutes | 20 - 30 minutes |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Advantages | Simple, direct analysis, fewer sample preparation steps | Utilizes common achiral columns, potential for enhanced sensitivity |
| Disadvantages | Requires specialized, more expensive chiral column | Additional sample preparation step, potential for incomplete derivatization or racemization |
Experimental Protocols
Method 1: Direct Chiral HPLC using a Polysaccharide-Based CSP
This method is adapted from established procedures for the separation of other chiral hydrazides.[2]
1. Materials and Reagents:
- D,L-Serine hydrazide
- Hexane (HPLC grade)
- Isopropanol (HPLC grade)
2. Chromatographic Conditions:
- Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
- Mobile Phase: n-Hexane:Isopropanol (70:30, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 220 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Dissolve D,L-serine hydrazide in the mobile phase to a concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample and record the chromatogram. The two enantiomers are expected to be well-resolved.
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This method involves the derivatization of the primary amino group of serine hydrazide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers.
1. Materials and Reagents:
- D,L-Serine hydrazide
- Marfey's reagent (FDAA)
- Acetone
- 1 M Sodium bicarbonate solution
- 2 M Hydrochloric acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
2. Derivatization Procedure:
- To 100 µL of a 1 mg/mL solution of D,L-serine hydrazide in water, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
- Add 40 µL of 1 M sodium bicarbonate solution.
- Incubate the mixture at 40°C for 1 hour.
- Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.
- Dilute the mixture with the mobile phase before injection.
3. Chromatographic Conditions:
- Column: Standard C18 (250 x 4.6 mm, 5 µm)
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient: 30% B to 70% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 340 nm
- Injection Volume: 20 µL
4. Analysis:
- Equilibrate the column with the initial mobile phase composition.
- Inject the derivatized sample and record the chromatogram. The two diastereomers should be separated.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
- 1. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Techniques for DL-Serine Hydrazide Hydrochloride Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the purity assessment of DL-serine hydrazide hydrochloride (CAS: 55819-71-1). As a crucial intermediate in the synthesis of pharmaceuticals like Benserazide, and often monitored as "Benserazide Impurity A," its purity is paramount.[1][2][3] This document outlines key methodologies, presents comparative data, and includes detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their specific needs.
Overview of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical techniques, each with its own strengths and applications. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Mass Spectrometry (MS) for molecular weight verification and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of this compound, offering high resolution and sensitivity for separating the main compound from impurities.[2]
Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and quantifying related substances.
Experimental Protocol: RP-HPLC for Purity of Benserazide Impurity A
This method is designed for the analysis of this compound as an impurity in Benserazide preparations.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column : Ultimate AQ C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A : An aqueous solution containing 2.2 g/L of sodium heptanesulfonate and 6.8 g/L of monobasic potassium phosphate, with the pH adjusted to 6.0 using a 5M sodium hydroxide solution.
-
Mobile Phase B : Methanol.
-
Detection Wavelength : 210 nm.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Gradient Elution : A staged gradient elution is employed to ensure the separation of all components.
Data Presentation: HPLC Purity Analysis
| Parameter | Value | Reference |
| Purity | ≥97.0% | |
| Retention Time | Approx. 7.6 min | [3] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified |
Chiral HPLC for Enantiomeric Separation
As this compound is a racemic mixture, chiral HPLC is essential for separating and quantifying the D- and L-enantiomers.[2] This can be achieved through two primary strategies:
-
Direct Method : Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.
-
Indirect Method : Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]
Experimental Protocol: Indirect Chiral Separation via Derivatization (Adapted from D/L-Serine Analysis)
This protocol is based on the derivatization of the amino group, a common strategy for the chiral separation of amino acid derivatives.
-
Derivatization Reagent : A solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).
-
Reaction : Mix the sample containing this compound with the OPA/NAC reagent. The primary amine of the analyte reacts to form diastereomeric isoindole derivatives.
-
Chromatographic Conditions :
-
Column : Standard C18 reversed-phase column.
-
Mobile Phase : A mixture of phosphate buffer and methanol.
-
Detection : UV or fluorescence detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure and indicates a purity of ≥97.0%.[5]
While a publicly available experimental spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on its structure.[2]
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | ~3.8 - 4.2 | CH (Alpha-carbon) |
| ~3.5 - 4.0 | CH₂ (Hydroxymethyl) | |
| ¹³C | ~170 | C=O (Carbonyl) |
| ~55-60 | CH (Alpha-carbon) | |
| ~60-65 | CH₂ (Hydroxymethyl) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.[2]
Expected Mass Spectrometric Data
-
Molecular Weight : 155.58 g/mol (hydrochloride salt).[6]
-
Monoisotopic Mass : 155.0461543 Da (hydrochloride salt).
-
Expected [M+H]⁺ ion : An m/z of approximately 120.1 for the free base in positive ion mode ESI-MS.[2]
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecule is expected to show characteristic neutral losses for an amino acid derivative, including:[2]
-
Loss of water (H₂O) from the hydroxymethyl group.
-
Loss of ammonia (NH₃) from the primary amine.
-
Loss of carbon monoxide (CO).
Summary and Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Purity, presence of impurities | High resolution, quantitative, robust | May not separate enantiomers |
| Chiral HPLC | Enantiomeric purity, ratio of D/L isomers | Essential for stereospecific analysis | Can require specialized columns or derivatization |
| ¹H and ¹³C NMR | Structural confirmation, purity assessment | Non-destructive, provides detailed structural information | Lower sensitivity compared to HPLC, may require higher sample concentration |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, provides molecular formula confirmation | May not distinguish between isomers without chromatography |
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Chiral Separation Techniques
Caption: Approaches for Chiral HPLC Separation.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 3. CN111812227A - Method for analyzing benserazide impurity A in poly-barserazide compound preparation - Google Patents [patents.google.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.chemscene.com [file.chemscene.com]
- 6. This compound | LGC Standards [lgcstandards.com]
A Comparative Analysis of D-Serine Hydrazide and L-Serine Hydrazide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected reactivity of D-serine hydrazide and L-serine hydrazide. While direct comparative experimental data on the reactivity of the individual enantiomers are scarce in publicly available literature, this document extrapolates their anticipated differences based on fundamental principles of stereochemistry and the well-documented, distinct biological roles of their parent amino acids, D-serine and L-serine.
Introduction
D-serine hydrazide and L-serine hydrazide are the two enantiomers of serine hydrazide, a derivative of the amino acid serine where the carboxylic acid group is replaced by a hydrazide moiety. This modification introduces a reactive nucleophilic hydrazide group while retaining the inherent chirality of the serine backbone, along with its amino and hydroxyl functional groups. Although chemically similar, the spatial arrangement of these functional groups in D- and L-serine hydrazide dictates their interactions with other chiral molecules, leading to significant differences in their biological activity and stereospecific chemical reactions.
Chemical Reactivity: A Stereochemical Perspective
The fundamental chemical reactivity of the hydrazide, amino, and hydroxyl groups is identical for both D- and L-serine hydrazide when reacting with achiral reagents. However, in a chiral environment or when reacting with other chiral molecules, their reactivity is expected to differ significantly. This is a cornerstone of stereochemistry, where the three-dimensional structure of molecules governs their interactions.
Enantiopure serine hydrazide derivatives are crucial for stereospecific chemical transformations where the precise spatial arrangement of atoms is critical for the reaction outcome.[1] The synthesis of enantiomerically pure D- or L-serine hydrazide can be achieved by starting with the corresponding pure D- or L-serine, with the stereochemical integrity generally preserved during the hydrazinolysis of the serine ester.[1]
Table 1: Predicted Physicochemical Properties of D- and L-Serine Hydrazide
| Property | D-Serine Hydrazide | L-Serine Hydrazide | Key Difference |
| Molecular Formula | C₃H₉N₃O₂ | C₃H₉N₃O₂ | Identical |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | Identical |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | Chirality |
| Reactivity with achiral reagents | Identical reaction rates and products | Identical reaction rates and products | No difference |
| Reactivity with chiral reagents | Different reaction rates and potentially different products (diastereomers) | Different reaction rates and potentially different products (diastereomers) | Stereospecificity |
| Biological Activity | Expected to interact with specific biological targets (e.g., D-amino acid-related enzymes/receptors) | Expected to interact with different specific biological targets (e.g., L-amino acid-related enzymes/receptors) | Stereoselectivity |
Biological Activity: A Tale of Two Enantiomers
The most significant differences between D-serine hydrazide and L-serine hydrazide are expected in their biological activities. This is inferred from the distinct and critical roles of their parent amino acids in the central nervous system.
D-Serine and its Hydrazide Derivative
D-serine is a key neuromodulator, acting as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain.[2][3][4] These receptors are crucial for synaptic plasticity, learning, and memory. Consequently, D-serine hydrazide is hypothesized to interact with the D-serine metabolic pathway and NMDA receptor signaling. Its hydrazide group could potentially be used to form covalent bonds with specific targets or to act as a mimetic of the D-serine carboxylate group with altered binding properties.
L-Serine and its Hydrazide Derivative
L-serine is a proteinogenic amino acid essential for protein synthesis and a precursor to numerous vital biomolecules, including glycine, cysteine, and phospholipids.[5] In the nervous system, L-serine itself has neuroprotective effects, partly through its interaction with glycine receptors.[6][7] L-serine hydrazide, therefore, is expected to interact with pathways involving L-serine, potentially affecting protein synthesis, one-carbon metabolism, or acting as a ligand for receptors that recognize L-serine or related molecules.
Table 2: Predicted Biological Profile of D- vs. L-Serine Hydrazide
| Feature | D-Serine Hydrazide | L-Serine Hydrazide |
| Primary Biological Target (Hypothesized) | NMDA Receptor Signaling Pathway, D-amino acid oxidase (DAAO) | Protein Synthesis, Glycine Receptor Signaling, One-Carbon Metabolism |
| Potential Therapeutic Application | Modulation of NMDA receptor function (for cognitive disorders, schizophrenia) | Neuroprotection, modulation of L-serine metabolic pathways |
| Interaction with Chiral Biomolecules | Stereospecific binding to receptors and enzymes that recognize D-serine | Stereospecific binding to receptors and enzymes that recognize L-serine |
Experimental Protocols for Comparative Analysis
To empirically determine the differential reactivity of D- and L-serine hydrazide, the following experimental approaches can be employed.
Stereoselective Acylation
This experiment aims to measure the difference in reaction rates when D- and L-serine hydrazide are reacted with a chiral acylating agent.
Methodology:
-
Preparation of Reactants: Prepare equimolar solutions of D-serine hydrazide, L-serine hydrazide, and a chiral acylating agent (e.g., (R)-(-)-Menthyl chloroformate) in an appropriate aprotic solvent (e.g., dichloromethane).
-
Reaction Initiation: In separate reaction vessels maintained at a constant temperature, mix the D-serine hydrazide solution with the chiral acylating agent. In a parallel experiment, mix the L-serine hydrazide solution with the same chiral acylating agent.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction and analyze the samples using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the formation of the diastereomeric products over time. The initial rates of reaction for D- and L-serine hydrazide can then be calculated and compared.
Enzyme Inhibition Assay
This experiment aims to assess the stereoselective inhibition of an enzyme by D- and L-serine hydrazide. For instance, D-amino acid oxidase (DAAO), which specifically degrades D-amino acids, could be a target for D-serine hydrazide.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified D-amino acid oxidase (DAAO) and its substrate (e.g., D-alanine).
-
Inhibition Assay: In a multi-well plate, set up reactions containing DAAO, D-alanine, and varying concentrations of either D-serine hydrazide or L-serine hydrazide. Include control wells with no inhibitor.
-
Measurement of Enzyme Activity: Monitor the rate of the enzymatic reaction (e.g., by measuring hydrogen peroxide production using a colorimetric assay) in a plate reader.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration for both D- and L-serine hydrazide. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer to determine their relative inhibitory potency.
Visualizing the Concepts
Signaling Pathways
Caption: Hypothesized differential signaling pathways for D- and L-serine hydrazide.
Experimental Workflow for Stereoselective Reaction Analysis
Caption: Workflow for comparing the reactivity of D- and L-serine hydrazide.
Conclusion
While D-serine hydrazide and L-serine hydrazide are chemically identical in an achiral context, their stereochemistry is the defining factor in their biological and stereospecific chemical reactivity. Based on the distinct roles of D- and L-serine in the central nervous system, it is reasonable to predict that their hydrazide derivatives will exhibit profoundly different biological activities. D-serine hydrazide is a potential tool for modulating NMDA receptor signaling, whereas L-serine hydrazide may influence neuroprotective pathways and L-amino acid metabolism. Further experimental investigation is necessary to fully elucidate and quantify these expected differences, which could pave the way for the development of novel, stereospecific therapeutic agents.
References
- 1. DL-serine hydrazide Hydrochloride | 25317-90-2 | Benchchem [benchchem.com]
- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 7. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Validation of Benserazide Impurity A (DL-Serine Hydrazide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Benserazide Impurity A (DL-Serine Hydrazide), a critical step in ensuring the quality and safety of pharmaceutical products containing Benserazide. The following sections present a detailed experimental protocol, comparative data on various HPLC methodologies, and visual representations of the validation workflow and parameter relationships.
Experimental Protocol: A Validated HPLC Method for Benserazide Impurity A
This protocol outlines a specific, validated method for the quantitative determination of Benserazide Impurity A in pharmaceutical preparations.
1. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase A: An aqueous solution containing sodium heptanesulfonate and monopotassium phosphate with the pH adjusted to a range of 2.0 to 7.0.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Elution: A step-gradient elution method is employed for optimal separation.[3]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of methanol and water (e.g., 70% methanol).
-
Standard Solution: Accurately weigh and dissolve a suitable amount of Benserazide Impurity A reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a target concentration of benserazide.
3. Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the Impurity A peak from other potential impurities and the main component, benserazide.[5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments at different concentration levels.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of HPLC Methods for Benserazide Impurity A Analysis
The following table summarizes key parameters from different published HPLC methods used for the analysis of benserazide and its related substances, including Impurity A. This allows for a direct comparison of their chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB C18 (4.6 x 250 mm, 5 µm)[1][2] | Phenomenex Luna C8 (4.6 mm × 250 mm, 5 μm)[4] |
| Mobile Phase | Isocratic elution with an ion-pair agent[1][2] | Gradient elution with Mobile Phase A (sodium heptanesulfonate and potassium dihydrogen phosphate in water/methanol, pH 3.5) and Mobile Phase B (sodium heptanesulfonate and potassium dihydrogen phosphate in water/methanol, pH 3.5)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.3 mL·min-1[4] |
| Detection Wavelength | 220 nm[1][2] | 210 nm[4] |
| Column Temperature | Ambient (25°C)[1][2] | 30 °C[4] |
Validation Data Summary
This table presents typical acceptance criteria for the validation of an HPLC method for pharmaceutical impurities, providing a benchmark for performance.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995[1][2][7] |
| Accuracy (% Recovery) | For impurities, a wider range of 80% to 120% is acceptable[6] |
| Precision (RSD %) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte peak. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | No significant impact on results with minor changes in parameters. |
Visualizing the Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow for HPLC validation and the interrelation of the validation parameters.
References
- 1. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 2. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]
- 3. CN111812227A - Method for analyzing benserazide impurity A in poly-barserazide compound preparation - Google Patents [patents.google.com]
- 4. Improved HPLC method for determination of related substances in b...: Ingenta Connect [ingentaconnect.com]
- 5. aaps.ca [aaps.ca]
- 6. assayprism.com [assayprism.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Enantioselective Synthesis of L-Serine Hydrazide from L-Serine
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of L-serine hydrazide is a critical step in the development of various pharmaceuticals and bioactive molecules. This guide provides a detailed comparison of the primary synthetic routes from L-serine, offering quantitative data, experimental protocols, and workflow visualizations to aid in methodological selection.
The enantioselective synthesis of L-serine hydrazide, a valuable chiral building block, is predominantly achieved through two main strategies: a direct two-step esterification and hydrazinolysis pathway, and a multi-step approach involving the protection of the amino group. The choice between these methods often depends on factors such as desired yield, purity requirements, scalability, and the availability of reagents and purification capabilities.
Comparison of Synthetic Methodologies
The two primary routes for the synthesis of L-serine hydrazide from L-serine are summarized below. The direct esterification-hydrazinolysis method is often favored for its simplicity and fewer reaction steps. The N-protection method, while longer, can offer advantages in terms of minimizing side reactions and simplifying purification.
| Parameter | Direct Esterification-Hydrazinolysis | N-Protection Method (Boc/Cbz) |
| Number of Steps | 2 | 3 |
| Key Intermediates | L-Serine methyl ester | N-Boc/Cbz-L-serine, N-Boc/Cbz-L-serine methyl ester, N-Boc/Cbz-L-serine hydrazide |
| Overall Yield | Good to High | Variable, dependent on protection/deprotection efficiency |
| Purity | Generally high, requires careful purification | Can be very high, purification may be simpler between steps |
| Key Reagents | Thionyl chloride/HCl, Methanol, Hydrazine hydrate | Boc-anhydride/Cbz-Cl, Coupling agents, Hydrazine hydrate, TFA/Pd/C |
| Advantages | More atom-economical, fewer steps | Potentially cleaner reactions, easier purification of intermediates |
| Disadvantages | Potential for side reactions if not optimized | Longer overall synthesis time, use of protecting groups adds cost |
Synthetic Pathway Overviews
The logical workflows for both the direct and N-protection methods are illustrated below.
Figure 1. Direct synthesis of L-serine hydrazide.
Figure 2. Synthesis of L-serine hydrazide via N-protection.
Quantitative Data Summary
The following tables summarize the reported yields and purities for the key steps in each synthetic route. It is important to note that the overall yield for the N-protection method will be a product of the yields of the individual steps.
Table 1: Direct Esterification-Hydrazinolysis Data
| Reaction Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Esterification | L-Serine | L-Serine Methyl Ester Hydrochloride | Methanol, Hydrochloric Acid | 83.8% | 97.0% | [1] |
| Hydrazinolysis | DL-Serine Methyl Ester | DL-Serine Hydrazide | Hydrazine Hydrate, Methanol | >20% improvement over older techniques | >98.0% | [2] |
Note: The yield for the hydrazinolysis of the pure L-enantiomer is expected to be comparable to or higher than that of the racemic mixture.
Table 2: N-Protection Method Data
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| N-Protection & Esterification | L-Serine | N-Boc-L-serine methyl ester | (Boc)₂O, NaOH, K₂CO₃, MeI | 86% | [3] |
| Deprotection (Boc) | N-Boc protected amine | Free amine | Water (reflux) | 90-97% | [4] |
| Deprotection (Cbz) | N-Cbz protected amine | Free amine | AlCl₃, HFIP | High | [5] |
| Deprotection (Cbz) | N-Cbz protected amine | Free amine | NaBH₄, Pd-C, Methanol | 95-98% | [6] |
Detailed Experimental Protocols
Method 1: Direct Esterification-Hydrazinolysis
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [1]
-
To a reaction vessel, add 105.6 g of L-serine and 105.6 g of methanol.
-
Add 50.5 g of hydrochloric acid to the suspension.
-
Allow the reaction to proceed, likely with stirring and temperature control as per standard esterification procedures.
-
Upon completion, cool the reaction mixture to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain L-serine methyl ester hydrochloride.
-
Yield: 134.4 g (83.8%)
-
Purity: 97.0%
-
Step 2: Synthesis of L-Serine Hydrazide (adapted from DL-Serine Hydrazide Synthesis) [2]
-
In a suitable reaction vessel, dissolve the L-serine methyl ester hydrochloride in an appropriate solvent such as methanol.
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the ester should be optimized, though a slight excess is common.
-
The reaction is typically carried out at a controlled temperature (e.g., 20°C) for a period of time (e.g., 1 hour) with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution with concentrated hydrochloric acid to approximately 4.0-5.0 to facilitate crystallization.
-
Add an alcohol, such as isopropanol, and cool the mixture further (e.g., to 10°C) to promote crystallization.
-
Stir for several hours (e.g., 3 hours) to ensure complete crystallization.
-
Collect the L-serine hydrazide product by filtration.
Method 2: N-Protection, Hydrazinolysis, and Deprotection
Step 1a: Synthesis of N-Boc-L-serine methyl ester [3]
-
Dissolve L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) and cool in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL).
-
Stir the mixture at 5°C for 30 minutes and then allow it to warm to room temperature over 3.5 hours.
-
Isolate the N-Boc-L-serine intermediate.
-
To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).
-
After stirring for 10 minutes in an ice-water bath, add methyl iodide (20.0 mL, 0.32 mol).
-
Continue stirring at 0°C for 30 minutes, then warm to room temperature for an additional hour.
-
Work up the reaction mixture by partitioning between ethyl acetate and water. Dry the organic phase and concentrate to yield N-Boc-L-serine methyl ester.
-
Yield: 29.8 g (86%)
-
Step 2: Hydrazinolysis of N-Protected L-Serine Methyl Ester
This step is analogous to the hydrazinolysis in the direct method, with the N-protected L-serine methyl ester as the starting material.
-
Dissolve the N-protected L-serine methyl ester in a suitable solvent like ethanol or methanol.
-
Add hydrazine hydrate and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the N-protected L-serine hydrazide may crystallize directly from the solution or can be precipitated by the addition of a non-polar solvent.
-
Collect the product by filtration.
Step 3a: Deprotection of N-Boc-L-Serine Hydrazide [7]
-
Dissolve the N-Boc-L-serine hydrazide in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the L-serine hydrazide.
Step 3b: Deprotection of N-Cbz-L-Serine Hydrazide [6]
-
Dissolve the N-Cbz-L-serine hydrazide in methanol.
-
Add 10% Palladium on carbon (Pd-C) catalyst (typically 10 wt% of the substrate).
-
To this suspension, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature. The reaction is typically rapid (under 20 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the Pd-C catalyst.
-
Concentrate the filtrate and purify the residue as necessary to obtain L-serine hydrazide.
Conclusion
The choice between the direct esterification-hydrazinolysis and the N-protection methods for the synthesis of L-serine hydrazide will depend on the specific requirements of the researcher or process chemist. The direct method offers a shorter, more atom-economical route, while the N-protection method provides an alternative that may simplify purification and minimize certain side reactions, albeit at the cost of additional steps and reagents. The provided protocols and data serve as a valuable resource for making an informed decision based on experimental and process considerations.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Determining Enantiomeric Excess of Serine Hydrazide Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of serine hydrazide derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. The performance of these methods is compared, with supporting data from studies on analogous amino acid derivatives, to assist in selecting the most suitable technique for specific research needs.
Performance Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of serine hydrazide derivatives depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for Chiral HPLC, NMR Spectroscopy, and CD Spectroscopy based on data from analogous amino acid derivatives.
| Feature | Chiral HPLC | NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of diastereomeric species with a chiral derivatizing or solvating agent, resulting in distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules, often enhanced by forming diastereomeric complexes. |
| Key Performance Metric | Resolution (Rₛ) | Chemical Shift Difference (Δδ) | Differential Molar Ellipticity (Δε) or CD Signal Intensity |
| Typical Resolution/Accuracy | High resolution (Rₛ > 1.5) often achievable, enabling baseline separation.[1] | Errors in ee determination can be in the range of ±0.5%–2.5%.[2] | Errors in ee determination can be less than 10%.[3] |
| Sample Throughput | Moderate; analysis time per sample is typically in the range of minutes.[4] | High; rapid analysis after sample preparation. | High; very rapid spectral acquisition.[3] |
| Advantages | - Direct separation of enantiomers- High precision and accuracy- Well-established and robust method | - Absolute method (direct molar ratio)- Small sample volume- "Greener" with less solvent consumption | - High sensitivity- Very fast analysis time- Suitable for high-throughput screening |
| Limitations | - Requires specific and often expensive chiral columns- Method development can be time-consuming | - May require derivatization with a pure chiral agent- Lower sensitivity compared to HPLC | - Often requires derivatization to form chromophoric diastereomeric complexes- Indirect measurement requiring calibration |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric excess of a serine hydrazide derivative involves sample preparation followed by instrumental analysis and data processing. The specific steps can vary depending on the chosen analytical technique.
Detailed Experimental Protocols
The following are generalized protocols for each technique, which can be adapted for serine hydrazide derivatives based on their specific chemical properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[5] The primary approach involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[6]
Methodology:
-
Column Selection: The choice of CSP is critical. For amino acid derivatives like serine hydrazide, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are often effective.[1]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, mixtures of water, acetonitrile, or methanol with additives like acids or buffers are common.
-
Sample Preparation:
-
Dissolve the serine hydrazide derivative in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a racemic standard to determine the elution order and resolution of the enantiomers.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection is most common. The wavelength should be set to the absorbance maximum of the serine hydrazide derivative.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7]
Methodology:
-
Reagent Selection:
-
Chiral Derivatizing Agent (CDA): A chiral reagent that covalently bonds to the analyte to form diastereomers. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example.
-
Chiral Solvating Agent (CSA): A chiral molecule that forms non-covalent diastereomeric complexes with the analyte.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the serine hydrazide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a stoichiometric amount or a slight excess of the CDA or CSA. The formation of diastereomers or diastereomeric complexes should lead to the appearance of separate signals for each enantiomer.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum. A higher field strength spectrometer (e.g., 400 MHz or above) is recommended for better signal dispersion.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate these signals.
-
The enantiomeric excess is calculated from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by chiral molecules. While direct CD measurement can be used, a more common approach for determining ee involves derivatization to enhance the CD signal and create diastereomeric complexes with distinct spectral properties.
Methodology:
-
Derivatization/Complexation:
-
React the serine hydrazide derivative with a chiral reagent that introduces a strong chromophore and induces a significant CD signal upon complexation.
-
Alternatively, use a chiral metal complex that can bind to the analyte to form diastereomeric complexes with distinct metal-to-ligand charge-transfer (MLCT) bands in the CD spectrum.
-
-
Sample Preparation:
-
Prepare a series of solutions with known concentrations of the pure enantiomers and racemic mixture of the derivatized serine hydrazide.
-
Prepare the unknown sample under the same conditions.
-
-
CD Spectral Acquisition:
-
Record the CD spectra of the standard solutions and the unknown sample over a suitable wavelength range.
-
Identify a wavelength where the difference in the CD signal between the two diastereomeric complexes is maximal.
-
-
Data Analysis:
-
Calibration Curve Method:
-
Plot the CD signal intensity at the chosen wavelength against the known enantiomeric excess of the standard solutions to create a calibration curve.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal intensity on the calibration curve.
-
-
Direct Calculation (for well-behaved systems):
-
The ee can sometimes be calculated directly if the molar ellipticity of the pure enantiomers is known: % ee = ( [θ]obs / [θ]max ) × 100 where [θ]obs is the observed molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.
-
-
This comprehensive guide provides the necessary framework for researchers to select and implement an appropriate method for determining the enantiomeric excess of serine hydrazide derivatives, ensuring the quality and stereochemical integrity of their chiral compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and Alternative Methods for the Identification of DL-Serine Hydrazide Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of byproducts related to DL-serine hydrazide. DL-serine hydrazide is a key intermediate in the synthesis of pharmaceuticals, such as Benserazide, and ensuring its purity is critical for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most appropriate analytical methodology for their needs.
Introduction to DL-Serine Hydrazide and its Potential Byproducts
DL-serine hydrazide [(2RS)-2-amino-3-hydroxypropanehydrazide] is a chiral molecule whose synthesis and storage can lead to the formation of various impurities. These byproducts can arise from side reactions during synthesis, degradation of the parent molecule, or interactions with other components in a formulation. Identifying and controlling these impurities is a regulatory requirement and a crucial aspect of quality control in pharmaceutical development.
Potential Byproducts of DL-Serine Hydrazide:
Based on the synthesis of Benserazide, for which DL-serine hydrazide is a starting material, potential byproducts and related impurities may include:
-
Unreacted starting materials: Residual DL-serine and hydrazine.
-
Di-addition products: Such as 2-Amino-3-hydroxy-N'-serylpropanehydrazide, where a second serine molecule reacts.
-
Hydrazones: Formed by the reaction of the hydrazide group with aldehydes or ketones.
-
Oxidation products: The hydrazide moiety can be susceptible to oxidation.
-
Cyclization products: Intramolecular reactions can lead to cyclic impurities.
This guide will focus on a primary LC-MS method for the comprehensive analysis of these potential byproducts and compare its performance with alternative techniques.
Primary Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
Due to the highly polar nature of DL-serine hydrazide and its likely byproducts, HILIC is an excellent chromatographic choice. It allows for the retention and separation of polar analytes that are often poorly retained by traditional reversed-phase chromatography. Coupling HILIC with tandem mass spectrometry provides high sensitivity and selectivity for confident identification and quantification.
Experimental Protocol: HILIC-MS/MS
1. Sample Preparation:
-
Accurately weigh and dissolve the DL-serine hydrazide sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column, such as an Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is recommended.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 95 10.0 50 12.0 50 12.1 95 | 15.0 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 100 V.
-
Collision Energy (for MS/MS): Optimized for each compound, typically in the range of 10-30 eV.
4. Predicted m/z Values for Key Analytes:
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Potential Fragment Ions (m/z) |
| DL-Serine Hydrazide | C₃H₉N₃O₂ | 120.0768 | 103.0502 (loss of NH₃), 74.0601 (loss of CH₂O and NH₃) |
| DL-Serine | C₃H₇NO₃ | 106.0448 | 88.0342 (loss of H₂O), 60.0448 (loss of COOH) |
| Hydrazine | N₂H₄ | 33.0400 | - |
| 2-Amino-3-hydroxy-N'-serylpropanehydrazide | C₆H₁₄N₄O₄ | 207.1037 | 120.0768 (loss of serine residue), 103.0502 |
Alternative Analytical Methods
While HILIC-MS/MS offers excellent performance, other techniques can also be employed, each with its own advantages and limitations.
Alternative Method 1: Ion-Pairing Reversed-Phase HPLC with UV Detection
Experimental Protocol: Ion-Pairing RP-HPLC-UV
1. Sample Preparation:
-
Prepare samples as described for the HILIC-MS/MS method, using the mobile phase as the diluent.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An aqueous solution containing an ion-pairing agent such as 5 mM sodium heptanesulfonate and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid), mixed with an organic modifier like methanol. A typical starting point is a 95:5 (v/v) mixture of the aqueous phase and methanol.
-
Elution Mode: Isocratic or gradient elution depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful tool for volatile and thermally stable compounds. For polar and non-volatile compounds like DL-serine hydrazide, a derivatization step is necessary to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization and Sample Preparation:
-
Evaporate an aliquot of the sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Performance Comparison
The following tables summarize the expected performance characteristics of the described methods. The data is compiled from typical performance values for the analysis of similar compounds found in the literature.
Table 1: Comparison of Key Performance Parameters
| Parameter | HILIC-MS/MS | Ion-Pairing RP-HPLC-UV | GC-MS with Derivatization |
| Specificity | Very High (based on retention time and mass fragmentation) | Moderate (relies on retention time and UV spectrum) | High (based on retention time and mass fragmentation) |
| Sensitivity (LOD/LOQ) | Very High (pg to low ng/mL) | Low to Moderate (µg/mL) | High (pg to ng/mL) |
| Throughput | High | Moderate | Low (due to derivatization) |
| Sample Preparation | Simple | Simple | Complex (requires derivatization) |
| Cost (Instrument) | High | Low | Moderate |
| Robustness | Moderate | High | Moderate |
Table 2: Quantitative Performance Data (Illustrative)
| Method | Analyte | Linearity Range | LOQ | Precision (%RSD) |
| HILIC-MS/MS | Amino Acids | 0.1 - 1000 ng/mL | 0.1 - 1 ng/mL | < 10% |
| Ion-Pairing RP-HPLC-UV | Polar Amines | 1 - 500 µg/mL | 1 µg/mL | < 5% |
| GC-MS with Derivatization | Hydrazines | 0.5 - 200 ng/mL | 0.5 ng/mL | < 15% |
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical steps of each analytical procedure.
Caption: Experimental workflow for HILIC-MS/MS analysis.
Caption: Workflow comparison of alternative analytical methods.
Conclusion
The choice of analytical method for identifying and quantifying DL-serine hydrazide byproducts depends on the specific requirements of the analysis.
-
HILIC-MS/MS is the recommended method for comprehensive profiling due to its high sensitivity, specificity, and ability to analyze polar compounds without derivatization. It is particularly well-suited for research, development, and stringent quality control environments.
-
Ion-Pairing RP-HPLC-UV offers a cost-effective and robust alternative for routine quality control when the highest sensitivity is not required and when potential byproducts have a UV chromophore or are present at sufficient concentrations.
-
GC-MS with derivatization is a viable option, especially for volatile impurities, but the additional sample preparation step makes it more time-consuming and introduces potential variability.
By understanding the principles, protocols, and performance characteristics of these methods, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
A Comparative Guide to Chiral Stationary Phases for Serine Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of serine enantiomers, D-serine and L-serine, is critical in various fields of scientific research and pharmaceutical development. D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, and its dysregulation has been implicated in several neurological and psychiatric disorders. Consequently, robust analytical methods for the chiral separation of serine are in high demand. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of the performance of different types of CSPs for the direct separation of serine enantiomers, supported by experimental data.
Comparison of Performance Data
The following table summarizes the quantitative performance of three common types of chiral stationary phases for the separation of D- and L-serine. The key chromatographic parameters presented are:
-
Retention Factor (k') : A measure of the retention of an analyte on the column. It is calculated for each enantiomer (k'1 for the first eluting and k'2 for the second eluting).
-
Separation Factor (α) : The ratio of the retention factors of the two enantiomers (k'2 / k'1), indicating the selectivity of the CSP. A value greater than 1 is required for separation.
-
Resolution (Rs) : A measure of the degree of separation between the two enantiomer peaks, taking into account both selectivity and column efficiency. A baseline separation is generally indicated by an Rs value ≥ 1.5.
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 (D-Serine) | k'2 (L-Serine) | α | Rs | Reference |
| Macrocyclic Antibiotic | Chirobiotic T | Acetonitrile / Water (80/20, v/v) | 1.0 | 25 | 6.45 | 7.86 | 1.22 | 3.25 | |
| Crown Ether-Based | CROWNPAK CR-I(+) | HClO₄ aq. (pH 1.0) / Acetonitrile (85/15, v/v) | 0.4 | 25 | ~2.9 | ~4.1 | ~1.4 | >1.5 | |
| Pirkle-Type | SUMICHIRAL OA-2500(S) | 5.0 mM Citric Acid in Methanol | N/A | N/A | N/A | N/A | 1.01–1.07 | Poor | [1] |
| Ligand-Exchange | SUPELCOSIL LC-18-DB (with chiral mobile phase additive) | 1 mmol L⁻¹ Cu(OAc)₂ and 2 mmol L⁻¹ L-hydroxyproline in water | 1.0 | N/A | 0.18 | 0.18 | 1.00 | 0 |
Note on Data Interpretation: The data for the CROWNPAK CR-I(+) column was estimated from the provided chromatogram in the application note. The Pirkle-type and Ligand-Exchange examples demonstrate a lack of effective separation for underivatized serine under the specified conditions.
Experimental Methodologies
Detailed experimental protocols for the separations presented in the comparison table are provided below.
Macrocyclic Antibiotic CSP: Chirobiotic T
-
Column: Chirobiotic T, 250 x 4.6 mm
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL (1.5 mg/L).
Crown Ether-Based CSP: CROWNPAK CR-I(+)
-
Column: CROWNPAK CR-I(+), 150 x 3.0 mm i.d., 5-µm particles.
-
Mobile Phase: A mixture of aqueous perchloric acid (pH 1.0) and acetonitrile in a ratio of 85:15 (v/v).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
Pirkle-Type CSP: SUMICHIRAL OA-2500(S) (for derivatized serine)
It is important to note that direct separation of underivatized serine on Pirkle-type columns is generally not successful. The cited data refers to the separation of serine enantiomers after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
-
Derivatization: Serine is derivatized with NBD-F prior to injection.
-
Column: SUMICHIRAL OA-2500(S).
-
Mobile Phase: 5.0 mM citric acid in methanol.[1]
-
Result: This method yielded a very low separation factor (α = 1.01–1.07), indicating poor enantioseparation.
Ligand-Exchange Chromatography (Indirect Method)
This method does not use a chiral stationary phase but rather a chiral mobile phase additive to achieve separation on a standard achiral column.
-
Column: SUPELCOSIL LC-18-DB (achiral C18 column).
-
Mobile Phase: An aqueous solution containing 1 mmol L⁻¹ copper(II) acetate and 2 mmol L⁻¹ of the chiral selector (L-hydroxyproline).
-
Flow Rate: 1.0 mL/min.
-
Result: No separation of serine enantiomers was observed (α = 1.00).
Visualizing the Chiral Separation Workflow
The following diagram illustrates the typical workflow for the chiral separation of serine enantiomers using HPLC with a chiral stationary phase.
Caption: A flowchart illustrating the key steps in the chiral separation of serine enantiomers by HPLC.
Discussion and Recommendations
Based on the available data, the macrocyclic antibiotic and crown ether-based chiral stationary phases demonstrate superior performance for the direct enantioseparation of serine.
-
The Chirobiotic T column provides excellent resolution (Rs = 3.25) and a good separation factor (α = 1.22) under reversed-phase conditions. This makes it a robust choice for baseline separation of serine enantiomers.
-
The CROWNPAK CR-I(+) column also shows very effective separation with a good estimated separation factor under acidic reversed-phase conditions. A key advantage of crown ether phases is the predictable elution order, with the D-enantiomer typically eluting first on the (+)-form of the column.
In contrast, the investigated Pirkle-type and ligand-exchange methods were found to be ineffective for the direct separation of underivatized serine. While Pirkle-type columns are versatile for many chiral compounds, they appear to lack the specific interactions required for serine enantiorecognition without prior derivatization. Similarly, the ligand-exchange method with common chiral selectors did not yield any separation.
For researchers and professionals in drug development, the choice of CSP will depend on specific analytical needs. For routine, high-resolution separation and quantification of serine enantiomers, both macrocyclic antibiotic and crown ether-based CSPs are highly recommended. It is always advisable to screen a few different mobile phase compositions to optimize the separation for a specific application and matrix.
References
A Comparative Guide to Chiral Derivatizing Agents for the Separation of Serine Hydrazide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Serine hydrazide, a chiral molecule of interest in drug development, requires robust analytical methods for the separation and quantification of its enantiomers. This guide provides a comparative overview of two common chiral derivatizing agents, Marfey's Reagent (FDAA) and a combination of o-phthaldialdehyde and N-acetyl-L-cysteine (OPA/NAC), for the enantiomeric separation of serine hydrazide by High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Derivatization
Chiral derivatization is a powerful technique for the separation of enantiomers. A chiral derivatizing agent (CDA), which is itself enantiomerically pure, reacts with the enantiomers of the analyte to form diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using standard achiral chromatography.
The general workflow for this process is illustrated below:
Caption: General workflow for enantiomeric separation using a chiral derivatizing agent.
Comparison of Chiral Derivatizing Agents
This section compares the performance of Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for the derivatization and separation of serine enantiomers. Due to the structural similarity and the presence of a primary amine group, the reactivity and chromatographic behavior of serine hydrazide are expected to be analogous to serine.
| Parameter | Marfey's Reagent (FDAA) | OPA/N-acetyl-L-cysteine (OPA/NAC) |
| Reaction Principle | Nucleophilic aromatic substitution with the primary amine. | Formation of a fluorescent isoindole derivative with the primary amine. |
| Detection Method | UV-Vis (typically at 340 nm)[1] | Fluorescence or Electrochemical Detection[2] |
| Reaction Time | Approximately 90 minutes[1] | ~2.5 minutes[2] |
| Derivative Stability | Stable for at least 48 hours[1] | Stable for the duration of analysis, but generally less stable than FDAA derivatives. |
| Elution Order | D-enantiomer derivative typically elutes after the L-enantiomer derivative.[1] | L-serine derivative elutes after the D-serine derivative.[2] |
| Resolution (Rs) | Generally provides good resolution for amino acids. | Excellent resolution reported for serine (Rs = 2.145).[2] |
| Retention Time (D-Serine Derivative) | Not specifically reported for serine hydrazide, but expected to be well-resolved from the L-enantiomer. | 9.54 minutes[2] |
| Retention Time (L-Serine Derivative) | Not specifically reported for serine hydrazide. | 10.34 minutes[2] |
Experimental Protocols
Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from general procedures for the derivatization of primary amines with Marfey's reagent.[1]
Materials:
-
Serine hydrazide enantiomeric mixture
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
Reaction vials
Procedure:
-
Dissolve a known amount of serine hydrazide in 1 M NaHCO₃.
-
Add a solution of Marfey's Reagent in acetone to the serine hydrazide solution. A molar excess of the reagent is recommended.
-
Incubate the reaction mixture at an elevated temperature (e.g., 40°C) for approximately 90 minutes.
-
Stop the reaction by adding 2 M HCl.
-
The resulting diastereomeric mixture is ready for HPLC analysis.
Derivatization with OPA/N-acetyl-L-cysteine (OPA/NAC)
This protocol is based on the successful separation of D- and L-serine.[2]
Materials:
-
Serine hydrazide enantiomeric mixture
-
o-phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Carbonate buffer (0.5 M, pH 10)
-
Ethanol
Procedure:
-
Prepare a 20 mmol/L OPA-NAC solution by dissolving 27 mg of OPA in 1 mL of ethanol, then adding 32.7 mg of NAC and bringing the final volume to 10 mL with 0.5 M carbonate buffer (pH 10).
-
Prepare a 4 mmol/L working solution by diluting the stock solution with the carbonate buffer.
-
Mix the serine hydrazide sample with the 4 mmol/L OPA-NAC solution at a ratio of 4:1.
-
Allow the reaction to proceed at room temperature for 150 seconds.
-
Inject a portion of the reaction mixture directly onto the HPLC system.
Signaling Pathway Diagram
The following diagram illustrates the logical flow of the derivatization and separation process, highlighting the key transformations.
Caption: Logical pathway of diastereomer formation and subsequent chromatographic separation.
Conclusion
Both Marfey's Reagent and OPA/NAC are effective chiral derivatizing agents for the separation of enantiomers containing primary amine groups. The choice between these two agents will depend on the specific requirements of the analysis.
-
Marfey's Reagent (FDAA) offers the advantage of forming highly stable derivatives suitable for UV detection. The longer reaction time may be a consideration for high-throughput screening.
-
OPA/NAC provides a very rapid derivatization and is well-suited for highly sensitive fluorescence or electrochemical detection. The stability of the derivatives should be considered, and a consistent time between derivatization and injection is crucial.
For the separation of serine hydrazide enantiomers, the OPA/NAC method, with its demonstrated high resolution for the structurally similar serine, presents a compelling option. However, the well-established reliability of Marfey's Reagent makes it a robust alternative. It is recommended to perform initial screening with both agents to determine the optimal method for a specific application and analytical instrumentation.
References
A Comparative Guide to Hydrazide Linkers in Synthesis: DL-Serine Hydrazide Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapies. The linker's properties directly impact the stability, efficacy, and safety of the final product. This guide provides an objective comparison of DL-serine hydrazide hydrochloride with other commonly used hydrazide linkers, supported by available experimental data and detailed methodologies.
Hydrazide linkers are valued for their ability to react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds. This chemistry is particularly useful for its pH-sensitivity, allowing for the stable linkage of molecules under physiological conditions (pH ~7.4) and their subsequent cleavage in the acidic environments of endosomes and lysosomes (pH 4.5-6.0).[1][2] This targeted release mechanism is a cornerstone of modern drug delivery design.
This guide will focus on a comparative analysis of three distinct hydrazide linkers:
-
This compound: A versatile, bifunctional linker featuring a hydrazide for conjugation, as well as amino and hydroxyl groups for potential further modification.
-
Adipic Acid Dihydrazide (ADH): A symmetrical, homobifunctional crosslinker widely used in polymer and hydrogel chemistry.
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH): A heterobifunctional linker designed for the introduction of a protected hydrazide group into amine-containing molecules.
Performance Comparison of Hydrazide Linkers
The selection of an appropriate hydrazide linker depends on the specific application, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the required release mechanism. The following table summarizes the key characteristics and performance aspects of this compound, ADH, and SANH.
| Feature | This compound | Adipic Acid Dihydrazide (ADH) | Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH) |
| Structure & Functionality | Aliphatic, bifunctional (hydrazide, amine, hydroxyl) | Aliphatic, homobifunctional (dihydrazide) | Aromatic, heterobifunctional (NHS ester, protected hydrazide) |
| Primary Application | Introduction of a hydrazide moiety for conjugation, synthesis of small molecule derivatives.[3] | Crosslinking of polymers and hydrogels, particularly in keto-hydrazide chemistry.[4][5] | Introduction of a protected hydrazide into proteins and other amine-containing molecules.[6] |
| Reactivity | Hydrazide reacts with aldehydes and ketones. Amino and hydroxyl groups available for further functionalization. | Both hydrazide groups react with carbonyls, leading to crosslinking.[4] | NHS ester reacts with primary amines. The deprotected hydrazide reacts with carbonyls.[6] |
| Hydrazone Bond Stability | Forms hydrazone with aliphatic aldehydes, which is generally less stable and more pH-sensitive than those from aromatic aldehydes.[1] | Similar to DL-serine hydrazide, forms less stable hydrazones with aliphatic ketones.[7] | Forms a more stable bis-aryl hydrazone bond due to its aromatic nature.[8] |
| Solubility | Hydrochloride salt improves water solubility.[9] | Moderately soluble in water.[10] | Soluble in organic solvents like DMF and DMSO.[6] |
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is a critical parameter, especially in the context of drug delivery, where the linker must be stable in circulation but cleavable at the target site. The structure of both the hydrazide and the carbonyl component significantly influences this stability. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to electronic conjugation.[1][11]
The following table presents a summary of the hydrolytic stability of different types of hydrazone linkages at various pH values, based on available literature data.
| Hydrazone Type | pH | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | Minutes to a few hours | [12] |
| Aliphatic Aldehyde-derived | 5.5 | < 2 minutes | [12] |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | [12] |
| Aromatic Aldehyde-derived | 5.5 | > 48 hours | [12] |
| Traditional Hydrazine Linker (in ADC) | Plasma (pH ~7.4) | ~2 days | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of conjugates. The following are representative protocols for conjugation using hydrazide linkers and for assessing the stability of the resulting hydrazone bond.
Protocol 1: General Procedure for Protein Conjugation via Hydrazone Linkage
This protocol describes a general method for conjugating a hydrazide-containing molecule (like DL-serine hydrazide) to a protein that has been modified to contain an aldehyde group.
Materials:
-
Protein of interest
-
Sodium meta-periodate (for generating aldehydes on glycoproteins) or an aldehyde-introducing crosslinker
-
This compound (or other hydrazide linker)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
Quenching solution: e.g., an excess of a small molecule aldehyde or ketone
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Aldehyde Generation on Protein:
-
For glycoproteins, dissolve the protein in an appropriate buffer and treat with sodium meta-periodate to oxidize cis-diols on the sugar moieties to aldehydes.
-
Alternatively, react the protein with an amine-reactive crosslinker containing a protected aldehyde, followed by deprotection.
-
Purify the aldehyde-modified protein to remove excess reagents.
-
-
Hydrazone Conjugation:
-
Dissolve the aldehyde-modified protein in the Conjugation Buffer.
-
Add a molar excess of the hydrazide linker (e.g., this compound). The exact molar ratio should be optimized for the specific protein and linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction can be catalyzed by the addition of aniline.[14]
-
-
Quenching (Optional):
-
Add a quenching solution to react with any unreacted hydrazide or aldehyde groups.
-
-
Purification:
-
Purify the protein-hydrazone conjugate using size-exclusion chromatography to remove excess linker and other reagents.
-
-
Characterization:
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: In Vitro Stability Assay of Hydrazone Linkage
This protocol outlines a method to assess the pH-dependent stability of a hydrazone-linked conjugate.
Materials:
-
Hydrazone-linked conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the hydrazone-linked conjugate.
-
Dilute the stock solution into PBS (pH 7.4) and Acetate Buffer (pH 5.0) to a final concentration suitable for analysis.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Analysis:
-
Immediately analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each pH.
-
Calculate the half-life (t½) of the conjugate at each pH to determine its stability profile.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in the use of hydrazide linkers.
Conclusion
The choice of a hydrazide linker is a critical parameter in the design of synthetic bioconjugates.
-
This compound offers a versatile platform with its additional functional groups, making it suitable for applications requiring further derivatization. Its aliphatic nature generally leads to more pH-sensitive hydrazone bonds.
-
Adipic acid dihydrazide (ADH) is an effective and widely used homobifunctional crosslinker, ideal for creating hydrogels and crosslinked polymer networks.
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH) provides a method for introducing a more stable aromatic hydrazone linkage into proteins and other amine-containing molecules.
Ultimately, the optimal linker is application-dependent. For applications requiring a highly pH-sensitive release, an aliphatic hydrazide like DL-serine hydrazide or ADH may be preferable. For enhanced stability in circulation, an aromatic hydrazone formed from a linker like SANH could be more suitable. A thorough evaluation of the stability and release kinetics, as outlined in the provided protocols, is essential for the successful development of effective and safe targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
D- vs. L-Benserazide: A Comparative Guide to Biological Activity
A deep dive into the stereochemistry of Aromatic L-Amino Acid Decarboxylase inhibition reveals a significant disparity in the biological activity of D- and L-benserazide precursors. While direct comparative studies on the enantiomers of benserazide are limited, a strong scientific consensus, supported by evidence from structurally analogous compounds, indicates that the L-isomer is the pharmacologically active form responsible for the inhibition of Aromatic L-Amino Acid Decarboxylase (AADC).
Benserazide is a peripherally acting AADC inhibitor co-administered with Levodopa (L-DOPA) to treat Parkinson's disease. By inhibiting the conversion of L-DOPA to dopamine in the periphery, benserazide increases the bioavailability of L-DOPA in the central nervous system. Benserazide is a chiral molecule and exists as two enantiomers: D-benserazide and L-benserazide. The commercially available form is typically a racemic mixture of both.
The Decisive Role of Stereochemistry in AADC Inhibition
The enzymatic activity of AADC is highly stereospecific. The enzyme's active site is structured to preferentially bind and process L-amino acids, such as L-DOPA. This inherent stereoselectivity extends to its inhibitors.
While direct experimental data comparing the inhibitory potency of D- and L-benserazide is scarce in published literature, a compelling parallel can be drawn from carbidopa, another potent AADC inhibitor with a similar mechanism of action. Studies on carbidopa have unequivocally demonstrated that its inhibitory activity resides almost exclusively in the L-isomer (S-carbidopa). The D-isomer of carbidopa is largely considered to be inactive.
Given the structural and functional similarities between benserazide and carbidopa, it is widely hypothesized that L-benserazide is the active enantiomer that inhibits AADC, while D-benserazide exhibits negligible inhibitory activity.
Quantitative Data: A Hypothesized Comparison
In the absence of direct comparative studies, the following table presents a hypothesized comparison of the AADC inhibitory activity of D- and L-benserazide, based on the established properties of analogous AADC inhibitors.
| Parameter | L-Benserazide (Hypothesized) | D-Benserazide (Hypothesized) |
| AADC Inhibition | Potent Inhibitor | Inactive or Weak Inhibitor |
| IC50 Value | Low (indicative of high potency) | High (indicative of low potency) |
| Clinical Efficacy | High (when co-administered with L-DOPA) | Low to None |
Signaling Pathways and Mechanism of Action
The primary signaling pathway affected by benserazide is the metabolic conversion of L-DOPA to dopamine. L-benserazide, the active isomer, acts as a competitive inhibitor of AADC.
Caption: L-DOPA metabolism and the inhibitory action of L-benserazide.
Experimental Protocols
To experimentally validate the hypothesized differential activity of D- and L-benserazide, the following protocols would be essential.
Chiral Separation of Benserazide Enantiomers
Objective: To separate the racemic mixture of benserazide into its D- and L-enantiomers.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for enantiomeric separation.
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A suitable mixture of solvents like hexane/isopropanol or methanol/acetonitrile, often with a small amount of an acidic or basic modifier to improve peak shape.
-
Detection: UV detection at a wavelength where benserazide absorbs maximally (e.g., ~270 nm).
-
Procedure:
-
Dissolve racemic benserazide in the mobile phase.
-
Inject the solution onto the chiral HPLC column.
-
Elute the enantiomers with the chosen mobile phase.
-
Collect the separated fractions corresponding to the D- and L-enantiomers.
-
Confirm the purity of each enantiomer using analytical chiral HPLC and polarimetry.
-
In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50) of D- and L-benserazide on AADC activity.
Methodology: This assay measures the amount of dopamine produced from the substrate L-DOPA by AADC in the presence and absence of the inhibitors. The product, dopamine, is quantified by HPLC with electrochemical detection (HPLC-ED).
-
Enzyme Source: Recombinant human AADC or a tissue homogenate rich in AADC (e.g., rat kidney).
-
Substrate: L-DOPA.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitors: Purified D-benserazide and L-benserazide at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, PLP, and buffer.
-
Add varying concentrations of D-benserazide or L-benserazide to the reaction mixtures. A control with no inhibitor is also prepared.
-
Pre-incubate the mixtures to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for dopamine concentration using HPLC-ED.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comparative analysis of D- and L-benserazide.
Caption: Workflow for comparing D- and L-benserazide activity.
Conclusion
The stereochemistry of benserazide is a critical determinant of its biological activity. Based on strong evidence from analogous AADC inhibitors, it is concluded that L-benserazide is the active enantiomer responsible for the therapeutic benefits observed when co-administered with L-DOPA. In contrast, D-benserazide is likely to be pharmacologically inactive as an AADC inhibitor. Further experimental validation, following the protocols outlined, would provide definitive quantitative data to confirm this well-established hypothesis. For researchers and drug development professionals, focusing on the L-isomer of benserazide is paramount for the development of more refined and potentially more potent therapeutic agents for Parkinson's disease.
A Spectroscopic Guide to Distinguishing Racemic and Enantiopure Serine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is paramount in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of spectroscopic techniques to differentiate between racemic DL-serine hydrazide and its enantiopure forms (L-serine hydrazide and D-serine hydrazide). While direct comparative experimental data for serine hydrazide is limited in published literature, this guide extrapolates the expected spectroscopic behavior based on the well-documented analysis of its parent amino acid, serine, and the fundamental principles of chiral spectroscopy.
Executive Summary
Differentiating between racemic and enantiopure serine hydrazide is crucial for its application in pharmaceuticals, where stereoisomeric purity is a critical quality attribute. This guide outlines the utility of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Circular Dichroism (CD) spectroscopy—for this purpose. While standard NMR and IR spectroscopy may not distinguish between enantiomers in an achiral environment, they can reveal differences in the solid state due to crystal packing. Chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are the most definitive methods for identifying and quantifying enantiomers, as they produce mirror-image spectra for opposite enantiomers.
Data Presentation: Predicted Spectroscopic Comparison
The following tables summarize the expected outcomes from various spectroscopic analyses of racemic versus enantiopure serine hydrazide. These predictions are based on established principles of spectroscopy and data available for the parent amino acid, serine.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopy Comparison
| Feature | Racemic (DL) Serine Hydrazide | Enantiopure (L- or D-) Serine Hydrazide |
| ¹H NMR Chemical Shifts (in achiral solvent) | Identical to enantiopure form. Expected signals for CH, CH₂, NH₂, NHNH₂, and OH protons.[1] | Identical to racemic form. |
| ¹³C NMR Chemical Shifts (in achiral solvent) | Identical to enantiopure form. Expected signals for C=O, CH, and CH₂OH carbons.[1] | Identical to racemic form. |
| Differentiation Method | Use of a chiral solvating agent or derivatization with a chiral reagent to form diastereomers, which will exhibit distinct NMR signals. | Not applicable. |
Table 2: Predicted Vibrational Spectroscopy (IR and Raman) Comparison in the Solid State
| Feature | Racemic (DL) Serine Hydrazide | Enantiopure (L- or D-) Serine Hydrazide |
| Key IR Bands (cm⁻¹) | Expected peaks: O-H stretch (~3200-3600), N-H stretch (~3100-3500), C-H stretch (<3000), C=O stretch (~1640-1680), N-H bend (~1550-1650), C-O stretch (~1000-1260).[1] Subtle differences in peak position and shape compared to enantiopure form due to different intermolecular hydrogen bonding.[2][3] | Similar key bands to the racemic form.[2] |
| Raman Spectra | Differences in spectra compared to the enantiopure form, particularly in regions sensitive to intermolecular interactions and crystal lattice vibrations.[4] | Distinct from the racemic form. |
Table 3: Predicted Chiroptical Spectroscopy (CD and VCD) Comparison
| Feature | Racemic (DL) Serine Hydrazide | Enantiopure (L- or D-) Serine Hydrazide |
| Circular Dichroism (CD) Spectrum | No CD signal, as the signals from the two enantiomers cancel each other out. | A characteristic CD spectrum. The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer's spectrum. |
| Vibrational Circular Dichroism (VCD) Spectrum | No VCD signal. | A characteristic VCD spectrum. The L- and D-enantiomers will show mirror-image VCD signals.[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
-
Sample Preparation: Dissolve an accurately weighed sample of serine hydrazide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For chiral discrimination, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or perform a derivatization reaction with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: In the presence of a chiral auxiliary, the corresponding signals for the two enantiomers in the racemic mixture will be split into two distinct sets of peaks, allowing for quantification of the enantiomeric excess.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the spectra of the racemic and enantiopure samples, paying close attention to the regions corresponding to O-H, N-H, and C=O stretching and bending vibrations for differences in peak position, shape, and intensity.[6]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., water, methanol) to a known concentration.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-250 nm).
-
Analysis: The enantiopure sample will exhibit a characteristic CD spectrum, while the racemic sample will show no signal. The magnitude of the CD signal is proportional to the concentration of the enantiomer.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of racemic vs. enantiopure serine hydrazide.
Conclusion
The differentiation of racemic and enantiopure serine hydrazide is achievable through a combination of spectroscopic techniques. While NMR in achiral solvents and IR/Raman in solution may not distinguish between enantiomers, solid-state vibrational spectroscopy can reveal differences due to distinct crystal packing. The most definitive methods are chiroptical techniques such as CD and VCD, which provide unambiguous identification and quantification of enantiomers. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the physical state of the sample and the need for quantitative enantiomeric excess determination.
References
- 1. DL-serine hydrazide Hydrochloride | 25317-90-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Difference in the dynamic properties of chiral and racemic crystals of serine studied by Raman spectroscopy at 3-295 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state vibrational circular dichroism studies of L- and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DL-Serine Hydrazide Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of DL-serine hydrazide hydrochloride, a key reagent in pharmaceutical synthesis, notably in the preparation of Benserazide for Parkinson's disease treatment.[1][][3][4] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Disposal Plans
This compound is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[1] It is also harmful if swallowed.[] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[1] In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]
Disposal of Unused Product and Contaminated Materials:
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the material to enter drains or sewer systems.[5]
Contaminated packaging should be treated as the chemical itself. Containers can be triple-rinsed with an appropriate solvent and the rinsate collected for disposal along with the chemical waste. Once decontaminated, the packaging can be offered for recycling or reconditioning.
Regulatory Considerations
As of the latest information, this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations (40 CFR parts 239 through 282).[6] However, this does not mean it is non-hazardous. The waste generator is responsible for determining if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given its irritant properties and potential harm if swallowed, it is likely to be considered toxic.[1][] All disposal activities must comply with local, state, and federal regulations.
Quantitative Data on Disposal
No specific quantitative data, such as concentration limits for disposal or specific reportable quantities under environmental regulations, were found in the public domain for this compound. The disposal approach should be based on the hazardous characteristics of the waste.
Table 1: Summary of Disposal and Safety Information
| Parameter | Guideline |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration.[5] |
| Environmental Precautions | Do not discharge to sewer systems or the environment.[5] |
| Spill Cleanup | Sweep up, avoiding dust, and place in a closed container for disposal.[5] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[1] |
| Container Disposal | Triple-rinse and offer for recycling or dispose of as hazardous waste. |
Experimental Protocol: General Workflow for Hydrazone Formation
This compound is frequently used in condensation reactions with aldehydes and ketones to form hydrazones.[7] The following is a generalized experimental workflow for such a reaction.
Objective: To synthesize a hydrazone from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Appropriate solvent (e.g., methanol, ethanol)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Condenser (if heating is required)
Procedure:
-
Dissolution: Dissolve this compound in the chosen solvent in the reaction flask.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone to the solution. The molar ratio is typically 1:1.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate.
-
Isolation: Once the reaction is complete, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure hydrazone.
-
Characterization: Confirm the identity and purity of the synthesized hydrazone using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
No information was found regarding specific signaling pathways involving this compound, as its primary application is in chemical synthesis.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Serine Hydrazide Hydrochloride
For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of DL-serine hydrazide hydrochloride. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary of Safety Protocols
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] Emergency procedures, including accessible eyewash stations and safety showers, must be in place.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Material/Standard Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin irritation. While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to a range of chemicals, including some acids and hydrazines.[2][3][4] For prolonged contact or immersion, consider double-gloving. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant | Protects against splashes and dust particles that can cause serious eye irritation.[1][5] |
| Body | Laboratory coat | Flame-resistant material | Protects skin and personal clothing from contamination. |
| Respiratory | Dust mask or respirator | NIOSH-approved N95 or higher | Recommended when handling the solid compound outside of a fume hood or when there is a potential for dust generation to prevent respiratory irritation.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing risks.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before bringing the this compound into the work area.
-
Don all required PPE as outlined in the table above.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the generation of airborne dust.
3. Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
4. Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminant.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing boats, and any other solid materials in a dedicated, clearly labeled hazardous waste container.[7][8] The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as hazardous waste.[7]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Include the date the waste was first added to the container.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8] Never dispose of this compound down the drain or in regular trash.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminant.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Wait for trained emergency response personnel to handle the cleanup.
-
Visual Guidance: Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the operational workflow for handling this compound.
Caption: PPE Selection Workflow Diagram
Caption: Disposal Workflow Diagram
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. wellbefore.com [wellbefore.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
